2,5-Dipropylfuran
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-dipropylfuran | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-3-5-9-7-8-10(11-9)6-4-2/h7-8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSDCCAGCCHMAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(O1)CCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Characterization of 2,5-Dipropylfuran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,5-dipropylfuran, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document outlines a detailed experimental protocol for its synthesis via the Paal-Knorr reaction, a reliable method for the formation of substituted furans. Furthermore, it presents a summary of the expected analytical data for the characterization of the target molecule, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, based on known values for structurally related compounds. Visual diagrams illustrating the synthetic pathway and the overall experimental workflow are also provided to facilitate a clear understanding of the process.
Introduction
Furan and its derivatives are important classes of heterocyclic compounds that are found in numerous natural products and serve as versatile building blocks in organic synthesis. The 2,5-disubstituted furan motif, in particular, is a key structural element in various biologically active molecules and functional materials. This compound, with its alkyl substituents, presents an interesting target for the development of novel compounds with tailored lipophilicity and steric properties, which can be crucial for its interaction with biological targets or for controlling the physical properties of materials. This guide focuses on a practical and efficient method for the laboratory-scale synthesis of this compound and the analytical techniques required for its thorough characterization.
Synthesis of this compound
The most direct and widely applicable method for the synthesis of 2,5-disubstituted furans is the Paal-Knorr synthesis.[1][2][3][4] This reaction involves the acid-catalyzed cyclization and dehydration of a 1,4-diketone to yield the corresponding furan. For the synthesis of this compound, the required precursor is octane-3,6-dione.
Synthesis of the Precursor: Octane-3,6-dione
A common method for the synthesis of 1,4-diketones like octane-3,6-dione is the oxidative coupling of enolates. One such procedure involves the use of a suitable ketone and an oxidizing agent.
Experimental Protocol: Synthesis of Octane-3,6-dione
-
Materials:
-
3-Hexanone
-
Iodine
-
Potassium hydroxide
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Saturated sodium thiosulfate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium hydroxide in methanol.
-
Cool the solution to 0 °C in an ice bath and add 3-hexanone dropwise with stirring.
-
After the addition is complete, add a solution of iodine in methanol dropwise. The reaction mixture will decolorize as the iodine is consumed. Continue the addition until a faint persistent brown color of iodine remains.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by adding a saturated solution of sodium thiosulfate until the iodine color disappears.
-
Acidify the mixture with 1 M hydrochloric acid to a pH of approximately 2-3.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude octane-3,6-dione.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
Paal-Knorr Synthesis of this compound
Experimental Protocol: Paal-Knorr Synthesis
-
Materials:
-
Octane-3,6-dione
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Sodium bicarbonate solution (saturated)
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a solution of octane-3,6-dione in toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Wash the organic layer with a saturated solution of sodium bicarbonate, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by vacuum distillation to yield pure this compound.
-
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques. The following table summarizes the expected characterization data.
| Analytical Technique | Expected Data |
| ¹H NMR (Proton NMR) | * Furan-H (2H, s): ~ δ 5.8-6.0 ppm |
-
α-CH₂ (4H, t): ~ δ 2.5-2.7 ppm
-
β-CH₂ (4H, sextet): ~ δ 1.6-1.8 ppm
-
γ-CH₃ (6H, t): ~ δ 0.9-1.0 ppm | | ¹³C NMR (Carbon NMR) | * C2 & C5 (furan): ~ δ 155-157 ppm
-
C3 & C4 (furan): ~ δ 105-107 ppm
-
α-CH₂: ~ δ 28-30 ppm
-
β-CH₂: ~ δ 22-24 ppm
-
γ-CH₃: ~ δ 13-15 ppm | | Mass Spectrometry (MS) | * Molecular Ion (M⁺): m/z = 152.24 | | Infrared (IR) Spectroscopy | * C-H stretching (furan ring): ~ 3100 cm⁻¹
-
C-H stretching (alkyl chains): ~ 2850-2960 cm⁻¹
-
C=C stretching (furan ring): ~ 1500-1600 cm⁻¹
-
C-O-C stretching (furan ring): ~ 1000-1100 cm⁻¹ |
Note: The chemical shifts (δ) in NMR spectra are reported in parts per million (ppm) and are referenced to a standard solvent signal. The expected values are based on data from structurally similar 2,5-dialkylfurans and may vary slightly depending on the solvent and experimental conditions.
Visual Diagrams
To further clarify the processes described, the following diagrams have been generated using the DOT language.
Caption: Synthetic pathway for this compound via octane-3,6-dione.
Caption: Experimental workflow for the synthesis and characterization of this compound.
Conclusion
This technical guide has detailed a robust and efficient method for the synthesis of this compound using the Paal-Knorr reaction. The provided experimental protocols for the synthesis of the necessary 1,4-diketone precursor and the final furan product are straightforward and suitable for a standard organic chemistry laboratory. The expected characterization data serves as a valuable reference for researchers to confirm the successful synthesis and purity of the target compound. The visual diagrams of the synthetic pathway and experimental workflow offer a clear and concise summary of the entire process, making this guide a practical resource for professionals in the fields of chemical synthesis and drug development.
References
Physicochemical Properties of 2,5-Dipropylfuran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted physicochemical properties of 2,5-dipropylfuran, a heterocyclic organic compound. Due to a lack of available experimental data for this specific molecule, this document presents estimated values derived from the known properties of analogous compounds, including 2,5-dimethylfuran and 2-propylfuran. Detailed standard experimental protocols for the determination of these key physicochemical parameters are also provided to guide researchers in empirical validation. This guide is intended to serve as a foundational resource for scientists and professionals engaged in research and development where this compound may be a molecule of interest.
Predicted Physicochemical Properties
The physicochemical properties of this compound have been estimated based on trends observed in related alkylfurans. It is anticipated that, as a liquid at room temperature, this compound will be a colorless to pale yellow liquid. The presence of the two propyl groups is expected to significantly influence its boiling point, density, and solubility profile compared to furan and its smaller alkylated derivatives.
The anticipated properties are summarized in the table below. It is crucial to note that these are predicted values and experimental verification is highly recommended.
| Property | Predicted Value | Basis of Estimation |
| Molecular Formula | C₁₀H₁₆O | - |
| Molecular Weight | 152.23 g/mol | - |
| Boiling Point | ~170 - 180 °C | Extrapolation from 2,5-dimethylfuran (92-94 °C) and 2-propylfuran (113-115 °C), accounting for increased molecular weight and van der Waals forces from the two propyl chains.[1][2] |
| Density | ~0.87 - 0.89 g/mL | Based on the density of 2-propylfuran (~0.89 g/mL) and the typical density of similar organic compounds.[3] |
| Water Solubility | Low to Insoluble | Alkylfurans exhibit decreasing water solubility with increasing alkyl chain length. Furan has low solubility, and the two propyl groups are expected to significantly increase the molecule's hydrophobicity.[4] |
| logP (Octanol-Water Partition Coefficient) | ~3.5 - 4.5 | Estimated to be significantly higher than that of 2-propylfuran (2.6), reflecting a substantial increase in lipophilicity due to the additional propyl group.[1] |
| Vapor Pressure | Lower than shorter-chain alkylfurans | Expected to be lower than that of 2,5-dimethylfuran (53 mmHg at 72°F) due to a higher boiling point and stronger intermolecular forces. |
Experimental Protocols for Physicochemical Property Determination
To facilitate the empirical validation of the predicted properties of this compound, the following standard experimental methodologies are outlined.
Boiling Point Determination (Micro-reflux method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.
-
Apparatus : A small test tube, a thermometer, a capillary tube sealed at one end, a heating mantle or oil bath, and a clamp.
-
Procedure :
-
Place a small amount (a few milliliters) of this compound into the test tube.
-
Invert the sealed capillary tube and place it into the liquid in the test tube.
-
Suspend the thermometer in the test tube, ensuring the bulb is above the liquid surface but below the top of the test tube.
-
Gently heat the apparatus.
-
Observe a steady stream of bubbles emerging from the open end of the capillary tube.
-
The boiling point is the temperature at which the liquid begins to enter the capillary tube after the heat source is removed and the apparatus is allowed to cool slightly.
-
Density Measurement
Density is the mass of a substance per unit volume.
-
Apparatus : A pycnometer (specific gravity bottle) of a known volume, a balance, and a temperature-controlled water bath.
-
Procedure :
-
Clean and dry the pycnometer and determine its mass.
-
Fill the pycnometer with this compound, ensuring no air bubbles are present.
-
Place the filled pycnometer in a temperature-controlled water bath to bring the liquid to a specific temperature.
-
Remove the pycnometer, dry the exterior, and measure its mass.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
-
Solubility Determination
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.
-
Apparatus : Test tubes, a vortex mixer, a centrifuge, and an analytical method for quantification (e.g., GC-MS, HPLC).
-
Procedure :
-
Add an excess amount of this compound to a known volume of the solvent (e.g., water) in a test tube.
-
Agitate the mixture vigorously using a vortex mixer for a set period to ensure equilibrium is reached.
-
Centrifuge the mixture to separate the undissolved solute from the saturated solution.
-
Carefully extract an aliquot of the supernatant (the saturated solution).
-
Quantify the concentration of this compound in the aliquot using a suitable analytical technique.
-
Octanol-Water Partition Coefficient (logP) Determination
The octanol-water partition coefficient is a measure of a compound's lipophilicity.
-
Apparatus : Separatory funnel, n-octanol, water, a shaker, and an analytical method for quantification (e.g., HPLC, GC-MS).
-
Procedure :
-
Prepare a solution of this compound in either n-octanol or water.
-
Add a known volume of this solution to a separatory funnel containing a known volume of the other immiscible solvent (water or n-octanol).
-
Shake the funnel for a sufficient amount of time to allow for partitioning equilibrium to be established.
-
Allow the two phases to separate.
-
Determine the concentration of this compound in both the n-octanol and water phases using an appropriate analytical method.
-
The logP value is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
Visualizations
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the experimental determination of the key physicochemical properties of a novel furan derivative such as this compound.
Caption: Experimental workflow for the synthesis, purification, and physicochemical characterization of this compound.
References
An In-depth Technical Guide to 2,5-dipropylfuran: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,5-dipropylfuran, a heterocyclic organic compound. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from closely related 2,5-dialkylfurans to infer its chemical and physical properties. This document also outlines a plausible synthetic route and expected characterization data, offering a valuable resource for researchers interested in the synthesis and application of furan derivatives.
Molecular Structure and Identification
This compound is a derivative of furan, a five-membered aromatic heterocycle containing one oxygen atom. In this compound, the hydrogen atoms at the 2 and 5 positions of the furan ring are substituted with propyl groups.
While a specific CAS number for this compound is not readily found in major chemical databases, its molecular identity can be defined by various chemical identifiers. Based on its structure, the following identifiers can be assigned:
| Identifier Type | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₆O |
| SMILES | CCCc1cc(CCC)o1 |
| InChI | InChI=1S/C10H16O/c1-3-5-9-7-8-10(11-9)6-4-2/h7-8H,3-6H2,1-2H3 |
| InChIKey | Inferred, not available in databases |
Molecular Structure Diagram:
Physicochemical Properties (Inferred)
Direct experimental data for the physicochemical properties of this compound are scarce. However, we can estimate these properties by comparison with analogous 2,5-dialkylfurans. For instance, 2,5-dibutylfuran (CAS RN: 72636-53-4) provides a useful reference point.
| Property | This compound (Inferred) | 2,5-dibutylfuran[1] |
| Molecular Weight ( g/mol ) | 152.24 | 180.29 |
| Boiling Point (°C) | ~190-210 | Not available |
| Density (g/mL) | ~0.85-0.95 | Not available |
| Solubility | Soluble in common organic solvents (e.g., ethanol, ether, acetone). Sparingly soluble in water. | Not available |
Proposed Synthesis Protocol: Paal-Knorr Furan Synthesis
A well-established and versatile method for the synthesis of furans is the Paal-Knorr synthesis. This reaction involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. For the synthesis of this compound, the required precursor would be nonane-3,6-dione.
Reaction Scheme:
Detailed Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add nonane-3,6-dione (1 equivalent).
-
Solvent and Catalyst: Add a suitable solvent such as toluene or xylene. Introduce a catalytic amount of a strong acid, for example, p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄) (typically 0.01-0.05 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by observing the disappearance of the starting material. Water is a byproduct of this reaction and can be removed using a Dean-Stark apparatus to drive the reaction to completion.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction and Drying: Separate the organic layer and wash it with brine. Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Expected Spectroscopic Data for Characterization
The structure of the synthesized this compound can be confirmed using various spectroscopic techniques. The expected data are as follows:
¹H NMR (Proton Nuclear Magnetic Resonance):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.8-6.0 | s | 2H | Furan ring protons (H3, H4) |
| ~2.5-2.7 | t | 4H | Methylene protons adjacent to the furan ring (-CH₂ -CH₂-CH₃) |
| ~1.6-1.8 | sextet | 4H | Methylene protons (-CH₂-CH₂ -CH₃) |
| ~0.9-1.0 | t | 6H | Methyl protons (-CH₂-CH₂-CH₃ ) |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
| Chemical Shift (δ, ppm) | Assignment |
| ~155-160 | C2 and C5 of the furan ring |
| ~105-110 | C3 and C4 of the furan ring |
| ~28-32 | Methylene carbon adjacent to the furan ring (-CH₂ -CH₂-CH₃) |
| ~22-25 | Methylene carbon (-CH₂-CH₂ -CH₃) |
| ~13-15 | Methyl carbon (-CH₂-CH₂-CH₃ ) |
IR (Infrared) Spectroscopy:
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3150 | =C-H stretch (furan ring) |
| ~2850-2960 | C-H stretch (aliphatic) |
| ~1500-1600 | C=C stretch (furan ring) |
| ~1000-1100 | C-O-C stretch (furan ring) |
Mass Spectrometry (MS):
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 152. Key fragmentation patterns would likely involve the loss of alkyl fragments.
Potential Applications in Research and Development
Substituted furans are valuable building blocks in organic synthesis and have been investigated for a variety of applications. While specific applications for this compound are not widely reported, its structural motifs suggest potential use in the following areas:
-
Biofuel Research: Long-chain alkyl furans are considered potential "drop-in" biofuels due to their high energy density and compatibility with existing infrastructure.
-
Materials Science: Furan rings can be incorporated into polymers to modify their thermal and mechanical properties.
-
Pharmaceutical and Agrochemical Synthesis: The furan nucleus is present in numerous biologically active compounds. This compound could serve as a precursor or intermediate in the synthesis of novel drug candidates or agrochemicals.
Logical Relationship of Research and Development Pathway:
This guide provides a foundational understanding of this compound for scientific and industrial applications. Further experimental validation of the inferred properties and optimization of the proposed synthetic route are encouraged for any practical application.
References
"theoretical studies of 2,5-dipropylfuran stability"
An In-Depth Technical Guide on the Theoretical Stability of 2,5-Dialkylfurans with a Focus on 2,5-Dipropylfuran
This technical guide provides a comprehensive overview of the theoretical approaches used to study the stability of 2,5-dialkylfurans, with a particular focus on extrapolating these findings to this compound. The content is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.
Introduction
Furan and its alkylated derivatives are important platform chemicals and potential biofuels. Their stability under various conditions, such as high temperatures and oxidative environments, is a critical factor in their application. Theoretical and computational studies provide valuable insights into the reaction mechanisms and kinetics of furan derivative decomposition, complementing experimental findings. While specific theoretical studies on this compound are not extensively available in the current literature, a wealth of information on similar 2,5-dialkylfurans, particularly 2,5-dimethylfuran, allows for a robust understanding of the stability of this class of compounds.
Theoretical Methodologies for Stability Analysis
The theoretical investigation of the stability of furan derivatives typically employs a range of computational quantum chemistry methods. These methods are used to calculate the electronic structure, energies, and geometries of reactants, transition states, and products.
Density Functional Theory (DFT)
Density Functional Theory (DFT) is a widely used method for studying the reaction mechanisms of furan and its derivatives due to its favorable balance of computational cost and accuracy. Common functionals used for these types of studies include B3LYP, M06-2X, and ωB97X-D. The choice of basis set is also crucial, with Pople-style basis sets (e.g., 6-311++G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVTZ) being frequently employed.
High-Accuracy Composite Methods
For more precise energy calculations, high-accuracy composite methods like the Complete Basis Set (CBS) methods (e.g., CBS-QB3, CBS-APNO) and Gaussian-n (Gn) theories are often utilized. These methods approximate the results of a very high-level calculation by combining the results of several lower-level calculations, providing benchmark-quality thermochemical data.
Transition State Theory (TST)
To calculate reaction rate constants, Transition State Theory (TST) is commonly applied. This theory assumes a quasi-equilibrium between the reactants and the transition state. The rate constant is then calculated based on the Gibbs free energy of activation. Tunneling corrections, especially for hydrogen transfer reactions, are often included in TST calculations.
Key Experimental Protocols in Theoretical Studies
The following table outlines the typical computational protocols for theoretical studies on the stability of 2,5-dialkylfurans.
| Step | Procedure | Typical Methods/Software | Purpose |
| 1. Geometry Optimization | Optimization of the geometries of all reactants, intermediates, transition states, and products. | DFT (e.g., B3LYP/6-311++G(d,p)) in Gaussian, ORCA, or similar software. | To find the minimum energy structures on the potential energy surface. |
| 2. Frequency Calculation | Calculation of vibrational frequencies for all optimized structures. | Same level of theory as geometry optimization. | To confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections. |
| 3. Single-Point Energy Calculation | Higher-level single-point energy calculations on the optimized geometries. | High-accuracy methods like CBS-QB3, CCSD(T) with a large basis set. | To obtain more accurate electronic energies for the calculation of reaction enthalpies and activation energies. |
| 4. Transition State Search | Identification of the transition state structure connecting reactants and products. | Methods like Synchronous Transit-Guided Quasi-Newton (STQN) or Berny optimization with eigenvector following. | To locate the saddle point on the potential energy surface corresponding to the reaction barrier. |
| 5. Intrinsic Reaction Coordinate (IRC) Calculation | Following the reaction path downhill from the transition state to the reactants and products. | IRC calculations in quantum chemistry software. | To verify that the found transition state connects the desired reactants and products. |
| 6. Rate Constant Calculation | Calculation of the reaction rate constants using the calculated energetic and vibrational data. | TST with tunneling corrections (e.g., Wigner or Eckart tunneling). | To predict the kinetics of the elementary reaction steps. |
Stability Analysis of 2,5-Dialkylfurans
The stability of 2,5-dialkylfurans is primarily determined by the C-H bonds in the alkyl chains and the furan ring itself. Decomposition can be initiated by thermal energy or by reactions with radicals, particularly in oxidative environments.
Bond Dissociation Energies (BDEs)
The bond dissociation energy (BDE) is a key indicator of the stability of a molecule. In the case of this compound, the C-H bonds of the propyl groups are expected to be the most susceptible to cleavage. The BDEs for the C-H bonds at the α-carbon (adjacent to the furan ring) are generally lower than those at the β- and γ-carbons due to the resonance stabilization of the resulting radical.
The following table presents representative BDEs for C-H bonds in related molecules, which can be used to estimate the BDEs in this compound.
| Molecule | Bond | Bond Dissociation Energy (kcal/mol) |
| 2,5-Dimethylfuran | α-C-H | ~82-85 |
| Propane | secondary C-H | ~98.5 |
| Toluene | benzylic C-H | ~89.7 |
Based on these values, the α-C-H bonds in the propyl groups of this compound are expected to have the lowest BDEs and be the primary sites for hydrogen abstraction reactions.
Reaction Pathways
The decomposition of 2,5-dialkylfurans can proceed through several pathways, including:
-
Hydrogen Abstraction: This is a common initiation step, where a radical abstracts a hydrogen atom from one of the alkyl groups. The resulting furan-alkyl radical can then undergo further reactions.
-
Addition Reactions: Radicals can add to the double bonds of the furan ring, leading to the formation of adducts that can subsequently decompose.
-
Ring Opening: At higher temperatures, the furan ring can undergo cleavage, leading to the formation of smaller, more volatile compounds.
Visualizations
Computational Workflow for Stability Analysis
Caption: A generalized computational workflow for the theoretical study of 2,5-dialkylfuran stability.
Conclusion
Theoretical studies provide a powerful framework for understanding the stability and decomposition mechanisms of 2,5-dialkylfurans. While direct computational data for this compound is limited, the extensive research on related compounds like 2,5-dimethylfuran offers significant predictive power. The primary pathways for decomposition are expected to be initiated by hydrogen abstraction from the α-carbon of the propyl groups, owing to the lower C-H bond dissociation energies at these positions. The computational workflows and methodologies outlined in this guide provide a robust approach for future theoretical investigations into the stability of this compound and other furanic biofuels.
Spectroscopic Profile of 2,5-dipropylfuran: A Technical Guide
Introduction
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2,5-dipropylfuran. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on established computational models and spectral databases. These predictions for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are intended to serve as a valuable reference for researchers, scientists, and professionals in drug development and chemical synthesis. The guide also outlines detailed, standardized experimental protocols for acquiring such spectra, offering a framework for the empirical validation of the predicted data.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values have been generated using computational algorithms and are intended to approximate the results that would be obtained from experimental analysis.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to the different types of protons in the molecule.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 5.85 | s | 2H | Furan ring protons (H3, H4) |
| ~ 2.50 | t | 4H | Methylene protons adjacent to the furan ring (-CH₂-CH₂-CH₃) |
| ~ 1.65 | sextet | 4H | Methylene protons (-CH₂-CH₂-CH₃) |
| ~ 0.95 | t | 6H | Methyl protons (-CH₂-CH₂-CH₃) |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
The predicted ¹³C NMR spectrum provides information on the carbon framework of this compound.
| Chemical Shift (ppm) | Assignment |
| ~ 155.0 | Furan ring carbons attached to propyl groups (C2, C5) |
| ~ 105.0 | Furan ring carbons (C3, C4) |
| ~ 28.0 | Methylene carbons adjacent to the furan ring (-CH₂-CH₂-CH₃) |
| ~ 22.5 | Methylene carbons (-CH₂-CH₂-CH₃) |
| ~ 14.0 | Methyl carbons (-CH₂-CH₂-CH₃) |
IR (Infrared) Spectroscopy Data
The predicted infrared spectrum highlights the characteristic vibrational frequencies of the functional groups present in this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 | Medium | =C-H stretch (furan ring) |
| ~ 2960-2850 | Strong | C-H stretch (propyl chains) |
| ~ 1590 | Medium | C=C stretch (furan ring) |
| ~ 1465 | Medium | C-H bend (propyl chains) |
| ~ 1020 | Strong | C-O-C stretch (furan ring) |
MS (Mass Spectrometry) Data
The predicted mass spectrum for this compound will show the molecular ion peak and characteristic fragmentation patterns. The molecular weight of this compound (C₁₀H₁₆O) is 152.23 g/mol .
| m/z | Relative Intensity | Assignment |
| 152 | High | [M]⁺ (Molecular ion) |
| 123 | Medium | [M - C₂H₅]⁺ (Loss of an ethyl group) |
| 109 | Medium | [M - C₃H₇]⁺ (Loss of a propyl group) |
| 81 | High | [C₅H₅O]⁺ (Furan ring with one methylene group) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments. These protocols are generalized for organic compounds and can be adapted for the specific analysis of this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified this compound sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or a precise chemical shift reference is required.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
¹H NMR Spectroscopy:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, optimizing for resolution and peak shape.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-5 seconds.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and reference the chemical shifts to the internal standard (TMS at 0.00 ppm).
-
-
¹³C NMR Spectroscopy:
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30) to acquire the spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.
-
A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum. The solvent signal can be used for chemical shift referencing (e.g., CDCl₃ at 77.16 ppm).
-
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Neat Liquid):
-
Place a single drop of liquid this compound directly onto the surface of a salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top of the first to create a thin liquid film.
-
Carefully place the salt plates into the spectrometer's sample holder.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
-
Place the sample in the instrument.
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
3. Mass Spectrometry (MS)
-
Sample Introduction and Ionization (Electron Ionization - EI):
-
Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
-
The sample is vaporized in a high vacuum.
-
The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
-
Mass Analysis and Detection:
-
The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion.
-
The resulting mass spectrum is a plot of relative intensity versus m/z.
-
Visualizations
The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound such as this compound.
Potential Applications of 2,5-Dipropylfuran in Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Dipropylfuran, a member of the furan family of heterocyclic compounds, presents significant potential across various chemical applications, drawing parallels with its well-studied lower homolog, 2,5-dimethylfuran (DMF). While specific research on this compound is limited, its analogous structure to DMF suggests promising utility as a biofuel, a platform chemical for the synthesis of fine chemicals and pharmaceuticals, and as a monomer for polymer production. This technical guide consolidates available information on related compounds to project the synthesis, properties, and potential applications of this compound, providing a foundational resource for researchers in the field.
Introduction
Furan derivatives have garnered substantial interest as sustainable platform molecules derived from renewable biomass resources. Among these, 2,5-disubstituted furans are particularly noteworthy due to their versatile reactivity and potential to replace petroleum-derived chemicals. 2,5-Dimethylfuran (DMF) has been extensively investigated as a promising biofuel with a high energy density and octane number.[1][2] Building on this precedent, this whitepaper explores the untapped potential of this compound, a higher alkylated furan, in various chemical domains. The longer alkyl chains of this compound are expected to influence its physical and chemical properties, potentially offering advantages in specific applications.
Synthesis of this compound
While a specific, optimized industrial synthesis for this compound is not yet established, two primary routes, based on well-known furan synthetic methodologies, are proposed: the Paal-Knorr synthesis and a two-step approach involving Friedel-Crafts acylation followed by reduction.
Paal-Knorr Synthesis
The Paal-Knorr synthesis is a robust and widely used method for the preparation of furans from 1,4-dicarbonyl compounds.[3][4][5] The synthesis of this compound would proceed from octane-3,6-dione.
-
Preparation of Octane-3,6-dione: The precursor, octane-3,6-dione, can be synthesized via several methods, including the oxidation of octane-3,6-diol or through carbon-carbon bond-forming reactions.
-
Cyclization: To a solution of octane-3,6-dione in a suitable solvent such as toluene or acetic acid, a catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid) is added.[5]
-
Reaction Conditions: The reaction mixture is heated to reflux, and the water formed during the reaction is removed azeotropically using a Dean-Stark apparatus to drive the equilibrium towards the furan product.
-
Work-up and Purification: After completion of the reaction (monitored by TLC or GC), the mixture is cooled, washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude this compound can be purified by fractional distillation.
Friedel-Crafts Acylation and Subsequent Reduction
An alternative route involves the diacylation of furan followed by the reduction of the ketone functionalities.
-
Friedel-Crafts Acylation: Furan is reacted with propionyl chloride in the presence of a mild Lewis acid catalyst, such as boron trifluoride etherate (BF3·OEt2), to yield 2,5-dipropionylfuran.[6][7] Stronger Lewis acids like aluminum chloride can lead to polymerization of the furan ring.[6] The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures.
-
Clemmensen Reduction: The resulting 2,5-dipropionylfuran is then reduced to this compound. The Clemmensen reduction, which utilizes zinc amalgam and concentrated hydrochloric acid, is effective for the reduction of aryl-alkyl ketones.[8][9]
-
Alternative Reduction (Wolff-Kishner): For substrates sensitive to strong acids, the Wolff-Kishner reduction (hydrazine and a strong base) provides an alternative method for deoxygenation.
-
Purification: The final product is isolated and purified by extraction and subsequent distillation.
Physicochemical Properties
| Property | 2,5-Dimethylfuran (DMF)[10][11][12][13][14] | Estimated this compound |
| Molecular Formula | C6H8O | C10H16O |
| Molecular Weight ( g/mol ) | 96.13 | 152.24 |
| Boiling Point (°C) | 92-94 | ~160-170 |
| Melting Point (°C) | -62 | ~ -40 to -30 |
| Density (g/mL at 20°C) | 0.903 | ~0.87-0.89 |
| Solubility in Water | Insoluble | Insoluble |
Note: The values for this compound are estimations and should be confirmed by experimental data.
Potential Applications
The potential applications of this compound are largely extrapolated from the known uses of 2,5-dimethylfuran and other alkylated furans.
Biofuel
2,5-Dimethylfuran is considered a promising biofuel due to its high energy density (31.5 MJ/L), high research octane number (RON) of 119, and its immiscibility with water.[1] this compound, with its longer alkyl chains, is expected to have an even higher energy density and cetane number, making it a potential candidate as a diesel blendstock.
| Fuel Property | 2,5-Dimethylfuran (DMF)[1][15] | Gasoline[3] | Ethanol[3] | Estimated this compound |
| Energy Density (MJ/L) | 31.5 | 32 | 21.2 | > 31.5 |
| Research Octane Number (RON) | 119 | 91-99 | 108.6 | ~100-110 |
| Boiling Point (°C) | 92-94 | 25-215 | 78.3 | ~160-170 |
| Water Solubility | Insoluble | Insoluble | Soluble | Insoluble |
Note: The values for this compound are estimations.
The increased carbon chain length in this compound would likely lead to a higher cetane number compared to DMF, which is a desirable characteristic for diesel fuels.
Chemical Intermediate
This compound can serve as a versatile building block for the synthesis of a variety of other chemicals.
The furan ring can act as a diene in Diels-Alder reactions, providing a pathway to complex cyclic structures.[16][17][18] While electron-donating groups on the furan ring generally enhance its reactivity, the alkyl groups in this compound would facilitate this reaction.
Oxidative ring-opening of 2,5-dialkylfurans can lead to the formation of 1,4-dicarbonyl compounds.[19][20][21][22] For this compound, this would yield octane-3,6-dione, a precursor for other chemical syntheses.
References
- 1. 2,5-Dimethylfuran - Wikipedia [en.wikipedia.org]
- 2. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials | Semantic Scholar [semanticscholar.org]
- 3. imartinez.etsiae.upm.es [imartinez.etsiae.upm.es]
- 4. researchgate.net [researchgate.net]
- 5. Welcome to the NIST WebBook [webbook.nist.gov]
- 6. Selective synthesis of 2,5-bis(aminomethyl)furan via enhancing the catalytic dehydration–hydrogenation of 2,5-diformylfuran dioxime - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Assessing fuel properties effects of 2,5-dimethylfuran on microscopic and macroscopic characteristics of oxygenated fuel/diesel blends spray - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Catalytic Transfer Hydrogenation of Biobased HMF to 2,5-Bis-(Hydroxymethyl)Furan over Ru/Co3O4 [mdpi.com]
- 10. 2,5-Dimethylfuran 99 625-86-5 [sigmaaldrich.com]
- 11. Furan, 2,5-dimethyl- [webbook.nist.gov]
- 12. 2,5-二甲基呋喃 99% | Sigma-Aldrich [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. Understanding the reactivity and selectivity of Diels–Alder reactions involving furans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. repository.tudelft.nl [repository.tudelft.nl]
- 18. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Laccase-catalyzed stereoselective oxidative ring opening of 2,5-dialkylfurans into 2-ene-1,4-diones using air as an oxidant - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 22. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis of 2,5-Dialkylfurans
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive review of the core methodologies for the synthesis of 2,5-dialkylfurans, a class of compounds of significant interest in the development of biofuels, platform chemicals, and pharmaceuticals. This document details key synthetic routes, providing structured data for comparative analysis of various catalytic systems, detailed experimental protocols for reproducible research, and visual representations of reaction pathways.
Synthesis of 2,5-Dimethylfuran (DMF) from 5-Hydroxymethylfurfural (HMF)
The conversion of biomass-derived 5-hydroxymethylfurfural (HMF) to 2,5-dimethylfuran (DMF) is a cornerstone in the production of renewable fuels and chemicals. This section details various catalytic systems employed for the hydrodeoxygenation (HDO) of HMF to DMF.
Data Presentation: Catalytic Conversion of HMF to DMF
The following table summarizes the quantitative data from various studies on the catalytic hydrodeoxygenation of HMF to DMF, allowing for easy comparison of different methods.
| Catalyst | Support | Temperature (°C) | Pressure (MPa H₂) | Reaction Time (h) | Solvent | HMF Conversion (%) | DMF Yield (%) | Reference |
| Ni | Zirconium Phosphate (ZrP) | 240 | 5 | 20 | Tetrahydrofuran (THF) | 100 | 68.1 | [1][2] |
| 35 wt% Ni | Nitrogen-Doped Carbon (NDC) | 150 | 8 | - | - | 72 | 1.3 | [3] |
| Cu | Peanut Hull Biochar Supported Activated Carbon (PBSAC) | 190 | In-situ H₂ generation | 6 | Isopropyl Alcohol (IPA) | 91.9 | 65.9 | [4] |
| Ru-MoOₓ | Carbon (C) | - | - | - | - | - | 79.4 | [5] |
| Ru/Co₃O₄ | - | 130 | 0.7 | - | Tetrahydrofuran (THF) | - | 93.4 | [6] |
| Ru-Co/SiO₂ | - | 140 | 0.2 | 4 | - | >99 | >99 | [6] |
| Pt-Co/C | - | 160 | 3.3 | - | 1-Propanol | - | 98.0 | [6] |
| Co/Beta-DA | Zeolite | 150 | 1.5 | 3 | - | - | 83.1 | [6] |
Experimental Protocols: Key Experiments for HMF to DMF Conversion
1.2.1. Hydrodeoxygenation of HMF over Ni/ZrP Catalyst [1][2]
-
Catalyst Preparation: Crystal α-zirconium phosphate (α-ZrP) is prepared via a hydrothermal method. It is then exfoliated using n-hexylamine. Nickel is loaded onto the layered α-ZrP by ion exchange to obtain the Ni/ZrP catalyst.
-
Reaction Procedure:
-
In a high-pressure autoclave, add 1.98 x 10⁻³ mol of 5-hydroxymethylfurfural (HMF) and 0.1 g of the Ni/ZrP catalyst.
-
Add 40 mL of tetrahydrofuran (THF) as the solvent.
-
Seal the autoclave and purge with H₂ gas three times to remove air.
-
Pressurize the reactor to 5 MPa with H₂.
-
Heat the reactor to 240 °C while stirring at 500 rpm.
-
Maintain these conditions for 20 hours.
-
After the reaction, cool the reactor to room temperature and carefully depressurize.
-
The product mixture is then analyzed by gas chromatography (GC) to determine the conversion of HMF and the yield of DMF.
-
1.2.2. Continuous-Flow Hydrodeoxygenation of HMF over 35Ni/NDC Catalyst [3]
-
Catalyst Preparation: 35 wt.% Nickel on nitrogen-doped carbon (35Ni/NDC) pellets are synthesized using a "kitchen lab" approach.
-
Reaction Procedure:
-
The catalytic hydrodeoxygenation is performed in a continuous flow system.
-
The 35Ni/NDC catalyst (1.2 g) is packed into the reactor.
-
A 0.05 M solution of HMF is fed into the system at a flow rate of 0.15-1.0 cm³/min.
-
The system is maintained at a temperature of 150 °C and a pressure of 8.0 MPa.
-
Hydrogen gas is introduced at a flow rate of 12 cm³/min.
-
The output from the reactor is collected and analyzed to determine product distribution and yield.
-
Reaction Pathway Visualization
The conversion of HMF to DMF can proceed through different intermediates depending on the catalyst and reaction conditions. The primary pathways are visualized below.
Paal-Knorr Synthesis of 2,5-Dialkylfurans
The Paal-Knorr synthesis is a classical and highly versatile method for the preparation of substituted furans, including 2,5-dialkylfurans, through the acid-catalyzed cyclization of 1,4-dicarbonyl compounds.[7][8]
General Reaction Scheme
The general transformation involves the dehydration of a 1,4-diketone in the presence of an acid catalyst to form the corresponding furan.
Data Presentation: Paal-Knorr Synthesis of Furans
| 1,4-Diketone | Acid Catalyst | Solvent | Temperature (°C) | Reaction Time | Furan Product | Yield (%) | Reference |
| 1-(4-(thiophen-2-yl)phenyl)-4-(thiophen-2-yl)butane-1,4-dione | Trifluoroacetic acid | DMSO | 150 | 5 h | 2-(4-(thiophen-2-yl)phenyl)-5-(thiophen-2-yl)furan | 95 | [9] |
| Hexane-2,5-dione | Sulfuric acid | Water | Reflux | 24 h | 2,5-Dimethylfuran | Quantitative (isolated as 2,5-hexanedione) | [10] |
Experimental Protocols
2.3.1. Synthesis of 2,5-Dimethylfuran from Hexane-2,5-dione [10]
-
Procedure for Ring-Opening of 2,5-Dimethylfuran (as a proxy for the reverse Paal-Knorr, demonstrating the equilibrium nature):
-
In a reaction vessel, combine 5 mmol of 2,5-dimethylfuran, 2 mmol of a mineral acid (e.g., H₂SO₄), 2 mL of water, and 5 mL of cyclohexane.
-
Heat the biphasic mixture to 150 °C with stirring at 300 rpm.
-
The reaction progress can be monitored over time to observe the formation of 2,5-hexanedione. This reaction demonstrates the reversibility of the Paal-Knorr synthesis under aqueous acidic conditions. The forward reaction, the synthesis of 2,5-dimethylfuran from 2,5-hexanedione, would typically be carried out under dehydrating acidic conditions.
-
2.3.2. General Procedure for the Synthesis of a Furan Derivative [9]
-
Procedure:
-
In a suitable reaction vessel, dissolve the 1,4-diketone derivative in dimethyl sulfoxide (DMSO).
-
Add a catalytic amount of trifluoroacetic acid.
-
Heat the reaction mixture to 150 °C.
-
Monitor the reaction for 5 hours.
-
After completion, the reaction mixture is worked up to isolate the furan product.
-
Purification is typically achieved through column chromatography.
-
Synthesis of 2,5-Dialkylfurans with Longer Alkyl Chains
The synthesis of 2,5-dialkylfurans with alkyl chains longer than methyl often requires alternative strategies or the synthesis of the corresponding long-chain 1,4-diketones for a subsequent Paal-Knorr cyclization.
Synthesis via Ti-catalyzed Homo-cyclomagnesiation of Terminal 1,2-Dienes
An efficient method for the synthesis of 2,5-dialkyl-substituted tetrahydrofurans has been developed, which can be precursors to 2,5-dialkylfurans. The key step involves the Ti-catalyzed homo-cyclomagnesiation of terminal 1,2-dienes.[11] While this method directly produces tetrahydrofurans, subsequent oxidation/aromatization could potentially yield the desired furans. Further research into this specific transformation is required to provide a detailed protocol.
Other Synthetic Methods
Synthesis of 2,5-Diaryl Nonsymmetric Furans from HMF
A synthetic strategy has been developed to produce 2,5-diaryl nonsymmetric furans from HMF utilizing palladium-catalyzed decarboxylative cross-couplings.[12][13] This method allows for the systematic introduction of different aryl groups.
This technical guide provides a foundational understanding of the primary methods for synthesizing 2,5-dialkylfurans. For specific applications, researchers are encouraged to consult the primary literature cited for more detailed information and optimization of reaction conditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selective Hydrodeoxygenation of 5-Hydroxymethylfurfural to 2,5-Dimethylfuran over Ni Supported on Zirconium Phosphate Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Hydroxymethylfurfural Hydrodeoxygenation to 2,5-Dimethylfuran in Continuous-Flow System over Ni on Nitrogen-Doped Carbon [mdpi.com]
- 4. osti.gov [osti.gov]
- 5. Selective hydrodeoxygenation of 5-hydroxymethylfurfural to 2,5-dimethylfuran on Ru–MoOx/C catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 9. Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bohrium.com [bohrium.com]
- 12. Synthesis of 2,5-Diaryl Nonsymmetric Furans C6-Platform Chemicals via Catalytic Conversion of Biomass and the Formal Synthesis of Dantrolene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of 2,5-Diaryl Nonsymmetric Furans C6-Platform Chemicals via Catalytic Conversion of Biomass and the Formal Synthesis of Dantrolene [organic-chemistry.org]
Quantum Chemical Calculations for Furan Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan and its derivatives are a class of heterocyclic organic compounds that hold significant importance in medicinal chemistry and drug development.[1][2] Their versatile chemical nature allows them to act as crucial pharmacophores in a wide array of therapeutic agents, including antibacterial, antifungal, antiviral, and anticancer drugs.[1][2][3] Understanding the three-dimensional structure, electronic properties, and reactivity of these molecules at a quantum level is paramount for rational drug design and the development of novel therapeutic agents. Quantum chemical calculations provide a powerful in-silico approach to elucidate these properties, offering insights that can guide synthetic efforts and predict biological activity.[4][5]
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of furan derivatives. It is intended for researchers, scientists, and professionals in the field of drug development who wish to leverage computational chemistry to accelerate their research.
Core Methodologies in Quantum Chemical Calculations
A variety of quantum chemical methods are employed to study furan and its derivatives, each with its own balance of accuracy and computational cost. The choice of method is critical and depends on the specific properties being investigated.
Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as one of the most popular and versatile methods for quantum chemical calculations on medium to large-sized molecules, making it highly suitable for studying furan derivatives.[6] DFT methods are based on the principle that the energy of a molecule can be determined from its electron density.
A widely used functional for calculations on furan derivatives is B3LYP (Becke, 3-parameter, Lee-Yang-Parr) , which combines the strengths of both Hartree-Fock theory and DFT.[6][7] DFT calculations are routinely used to determine:
-
Optimized molecular geometries: Predicting bond lengths, bond angles, and dihedral angles.[6]
-
Vibrational frequencies: Simulating infrared (IR) and Raman spectra to aid in experimental characterization.[6]
-
Electronic properties: Calculating Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding reactivity and electronic transitions.[6]
-
NMR chemical shifts: The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR spectra.[6][8]
Ab Initio Methods
Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, they can offer higher accuracy for certain properties.
-
Hartree-Fock (HF) Theory: This is a fundamental ab initio method that provides a good starting point for more advanced calculations. However, it does not account for electron correlation, which can be a limitation.[7]
-
Post-Hartree-Fock Methods: To incorporate electron correlation, methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) are employed.[7][9] These methods provide highly accurate results but are computationally expensive, limiting their application to smaller furan derivatives. The DLPNO–CCSD(T1)/CBS method, for instance, has been used to calculate standard molar enthalpies of formation for a large number of furan derivatives.[9][10]
Semi-Empirical Methods
Semi-empirical methods, such as AM1 and PM3, use parameters derived from experimental data to simplify calculations.[7] While less accurate than DFT and ab initio methods, they are significantly faster and can be applied to very large systems, making them useful for initial screenings and qualitative predictions.[11]
The Role of Basis Sets
The accuracy of any quantum chemical calculation is also heavily dependent on the choice of the basis set . A basis set is a set of mathematical functions used to build the molecular orbitals. For furan derivatives, several types of basis sets are commonly used:
-
Pople-style basis sets: These are widely used and denoted by a combination of numbers and letters, such as 6-31G * and 6-311++G(2df,2pd) .[7][12] The asterisks indicate the inclusion of polarization functions, which are important for describing the anisotropic electron distribution in molecules like furan. The "+" symbols denote the addition of diffuse functions, which are crucial for describing anions and weak interactions.[12][13]
-
Correlation-consistent basis sets: Developed by Dunning and his coworkers, these basis sets, such as cc-pVDZ , cc-pVTZ , and their augmented versions (aug-cc-pVDZ), are designed to systematically converge towards the complete basis set limit, providing a pathway to highly accurate results.[6][12]
-
Karlsruhe basis sets: The Def2-TZVP basis set is another popular choice, known for its good balance of accuracy and computational efficiency.[12][14]
Data Presentation: Calculated Properties of Furan Derivatives
The following tables summarize typical quantitative data obtained from quantum chemical calculations on furan and its simple derivatives. These values are illustrative and can vary depending on the level of theory and basis set used.
Table 1: Calculated Geometric Parameters of Furan
| Parameter | DFT/B3LYP/6-31G* | Experimental |
| C-O Bond Length (Å) | 1.362 | 1.362 |
| C=C Bond Length (Å) | 1.361 | 1.361 |
| C-C Bond Length (Å) | 1.431 | 1.431 |
| C-H Bond Length (Å) | 1.077 | 1.077 |
| ∠C-O-C (°) | 106.6 | 106.5 |
| ∠O-C=C (°) | 110.7 | 110.7 |
| ∠C=C-C (°) | 106.0 | 106.0 |
Table 2: Calculated Vibrational Frequencies (cm⁻¹) for Furan
| Vibrational Mode | DFT/B3LYP/cc-pVTZ | Experimental |
| Ring C-C sym. stretch | 1414 | 1486 |
| Ring C-C asym. stretch | 1033 | 1067 |
| C=C stretch | 1590 | 1585 |
Table 3: Calculated NMR Chemical Shifts (ppm) for 2-Methylfuran
| Atom | GIAO/DFT (B3LYP/cc-pVTZ) | Experimental |
| H3 | 6.25 | 6.29 |
| H4 | 6.01 | 6.04 |
| H5 | 7.28 | 7.32 |
| CH₃ | 2.25 | 2.29 |
Experimental Protocols: A Typical Computational Workflow
The following section outlines a detailed methodology for performing quantum chemical calculations on a furan derivative, for instance, to predict its spectroscopic properties.
Step 1: Molecular Structure Input
The initial 3D coordinates of the furan derivative are created using a molecular builder and editor. The structure is then pre-optimized using a computationally inexpensive method like molecular mechanics (e.g., MMFF94 force field) to obtain a reasonable starting geometry.[7]
Step 2: Geometry Optimization
A full geometry optimization is performed using a chosen quantum chemical method and basis set (e.g., DFT with the B3LYP functional and the 6-31G* basis set).[7] This calculation finds the lowest energy conformation of the molecule. The optimization is considered complete when the forces on the atoms and the energy change between successive steps fall below predefined thresholds.
Step 3: Frequency Calculation
Following a successful geometry optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:
-
Verification of the minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
Prediction of vibrational spectra: The calculated harmonic vibrational frequencies can be used to simulate the IR and Raman spectra of the molecule.[6]
Step 4: Calculation of Molecular Properties
Once a stable geometry is obtained, various molecular properties can be calculated. For example, NMR chemical shifts can be predicted using the GIAO method.[6] Electronic properties such as HOMO-LUMO energies and the molecular electrostatic potential (MEP) can also be computed to understand the molecule's reactivity.[6]
Step 5: Analysis of Results
The calculated data is then analyzed and compared with experimental results where available. Discrepancies between calculated and experimental values can often provide deeper insights into the molecular system.
Visualization of Workflows and Relationships
Diagrams created using the DOT language provide a clear visual representation of complex workflows and relationships in computational chemistry.
Caption: A typical workflow for quantum chemical calculations on furan derivatives.
Caption: Role of quantum calculations in the furan-based drug discovery process.
Conclusion
Quantum chemical calculations are an indispensable tool in the study of furan derivatives for drug discovery and development. Methods like DFT and ab initio calculations, coupled with appropriate basis sets, provide detailed insights into the structural, electronic, and spectroscopic properties of these important molecules. This computational approach not only aids in the interpretation of experimental data but also guides the design of new furan-based compounds with enhanced therapeutic potential. The continued development of computational methodologies and hardware will further enhance the predictive power of these calculations, solidifying their role in modern medicinal chemistry.
References
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
- 2. europub.co.uk [europub.co.uk]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Recent updates in click and computational chemistry for drug discovery and development [frontiersin.org]
- 5. rroij.com [rroij.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Furan [wsteinmetz.sites.pomona.edu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 13. users.df.uba.ar [users.df.uba.ar]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,5-Dipropylfuran from Biomass-Derived Precursors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 2,5-dipropylfuran, a promising biofuel candidate, from precursors readily derived from lignocellulosic biomass. The synthesis of furan derivatives from renewable resources is a cornerstone of green chemistry, aiming to replace petrochemicals with sustainable alternatives. While a direct one-pot conversion of biomass to this compound is not yet established, this document outlines two robust, multi-step synthetic pathways starting from common biomass-derived platform chemicals: 2,5-diformylfuran (DFF) and furfural .
The protocols are based on well-established organic reactions applied to furanic substrates. Quantitative data from analogous transformations reported in the literature are summarized for reference.
Overall Synthetic Workflow
The conversion of raw biomass into this compound involves a series of transformations. Lignocellulosic biomass is first deconstructed into its constituent sugars (C6 and C5). These sugars are then catalytically converted into furanic platform molecules, which are subsequently upgraded to the target this compound through carbon-carbon bond-forming reactions and deoxygenation.
Application Notes and Protocols for the Synthesis of 2,5-Dipropylfuran from Furfural
Introduction
2,5-Disubstituted furans are valuable bio-derived platform chemicals with applications in biofuels, polymers, and specialty chemicals. The catalytic upgrading of furfural, a readily available compound from lignocellulosic biomass, to 2,5-dipropylfuran represents a pathway to advanced biofuels and chemical intermediates. This document outlines a detailed multi-step synthetic protocol for the laboratory-scale production of this compound from furfural. The described methodology is based on established organic chemistry principles, including Grignard reactions, reduction of alcohols, Friedel-Crafts acylation, and Wolff-Kishner reduction. While a direct single-step catalytic conversion is not widely reported, this multi-step approach provides a reliable route for researchers.
Overall Synthetic Pathway
The conversion of furfural to this compound is proposed to proceed through a four-step synthetic sequence:
-
Step 1: Grignard Reaction. Furfural reacts with propylmagnesium bromide to form 1-(furan-2-yl)butan-1-ol.
-
Step 2: Deoxygenation/Reduction. The secondary alcohol, 1-(furan-2-yl)butan-1-ol, is reduced to 2-propylfuran.
-
Step 3: Friedel-Crafts Acylation. 2-Propylfuran is acylated with propanoyl chloride in the presence of a Lewis acid catalyst to yield 1-(5-propylfuran-2-yl)propan-1-one.
-
Step 4: Wolff-Kishner Reduction. The ketone is reduced to a propyl group, yielding the final product, this compound.
A schematic of this pathway is presented below.
Caption: Proposed four-step synthesis of this compound from furfural.
Experimental Protocols
Step 1: Synthesis of 1-(Furan-2-yl)butan-1-ol via Grignard Reaction
This protocol details the reaction of furfural with a Grignard reagent, propylmagnesium bromide, to form a secondary alcohol. Grignard reagents are highly reactive and moisture-sensitive; therefore, anhydrous conditions are critical.[1][2]
Materials:
-
Magnesium turnings
-
1-Bromopropane
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Furfural
-
Iodine crystal (as initiator)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Equipment:
-
Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet
-
Magnetic stirrer and heating mantle
-
Separatory funnel
Procedure:
-
Set up the reaction apparatus and flame-dry all glassware. Allow to cool to room temperature under a stream of dry nitrogen.
-
Place magnesium turnings in the flask. Add a small crystal of iodine.
-
Prepare a solution of 1-bromopropane in anhydrous THF in the dropping funnel.
-
Add a small portion of the 1-bromopropane solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required.
-
Once the reaction has started, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Prepare a solution of furfural in anhydrous THF and add it dropwise to the Grignard reagent via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(furan-2-yl)butan-1-ol.
| Parameter | Value |
| Furfural to 1-Bromopropane Molar Ratio | 1 : 1.2 |
| Solvent | Anhydrous THF |
| Reaction Temperature (Grignard Formation) | Reflux |
| Reaction Temperature (Addition of Furfural) | 0 °C to Room Temperature |
| Reaction Time | 4-5 hours |
| Typical Yield | 80-90% |
Step 2: Synthesis of 2-Propylfuran via Reduction of 1-(Furan-2-yl)butan-1-ol
This protocol describes the deoxygenation of the secondary alcohol to an alkyl group using a silane-based reduction.
Materials:
-
1-(Furan-2-yl)butan-1-ol
-
Triethylsilane
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask with a magnetic stirrer and nitrogen inlet
-
Ice bath
Procedure:
-
Dissolve 1-(furan-2-yl)butan-1-ol in dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add triethylsilane to the solution.
-
Slowly add trifluoroacetic acid dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-propylfuran.
| Parameter | Value |
| Alcohol to Triethylsilane Molar Ratio | 1 : 1.5 |
| Acid Catalyst | Trifluoroacetic Acid |
| Solvent | Dichloromethane |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-3 hours |
| Typical Yield | 75-85% |
Step 3: Synthesis of 1-(5-Propylfuran-2-yl)propan-1-one via Friedel-Crafts Acylation
This protocol details the acylation of 2-propylfuran. Friedel-Crafts acylation of furan and its derivatives can be sensitive to strong Lewis acids, so milder conditions are often employed.[3][4][5]
Materials:
-
2-Propylfuran
-
Propanoyl chloride
-
Tin(IV) chloride (SnCl4)
-
Anhydrous dichloromethane (DCM)
-
Ice-cold water
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Equipment:
-
Three-neck round-bottom flask with a dropping funnel, nitrogen inlet, and magnetic stirrer
-
Ice bath
Procedure:
-
Set up a flame-dried reaction apparatus under a nitrogen atmosphere.
-
Dissolve 2-propylfuran and propanoyl chloride in anhydrous dichloromethane and cool the mixture to 0 °C in an ice bath.
-
Add tin(IV) chloride dropwise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by carefully pouring the mixture into ice-cold water.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-(5-propylfuran-2-yl)propan-1-one.
| Parameter | Value |
| 2-Propylfuran to Propanoyl Chloride Molar Ratio | 1 : 1.1 |
| Lewis Acid Catalyst | Tin(IV) Chloride |
| Solvent | Anhydrous Dichloromethane |
| Reaction Temperature | 0 °C |
| Reaction Time | 1-2 hours |
| Typical Yield | 70-80% |
Step 4: Synthesis of this compound via Wolff-Kishner Reduction
This protocol describes the reduction of the ketone to an alkyl group using the Wolff-Kishner reaction. This reaction is performed under basic conditions.
Materials:
-
1-(5-Propylfuran-2-yl)propan-1-one
-
Hydrazine hydrate
-
Potassium hydroxide (KOH)
-
Diethylene glycol
-
Water
-
Diethyl ether
Equipment:
-
Round-bottom flask equipped with a reflux condenser and heating mantle
-
Magnetic stirrer
Procedure:
-
Place 1-(5-propylfuran-2-yl)propan-1-one, hydrazine hydrate, potassium hydroxide, and diethylene glycol in a round-bottom flask.
-
Heat the mixture to 100-120 °C for 1 hour.
-
Increase the temperature to 190-200 °C and allow water and excess hydrazine to distill off.
-
Maintain the reaction at this temperature for 3-4 hours.
-
Cool the reaction mixture to room temperature and add water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic solution under reduced pressure.
-
Purify the resulting crude product by distillation or column chromatography to obtain this compound.
| Parameter | Value |
| Ketone to Hydrazine Hydrate Molar Ratio | 1 : 3 |
| Base | Potassium Hydroxide |
| Solvent | Diethylene Glycol |
| Reaction Temperature | 190-200 °C |
| Reaction Time | 4-5 hours |
| Typical Yield | 85-95% |
Logical Workflow Diagram
The following diagram illustrates the logical workflow for the synthesis and purification of this compound.
Caption: Detailed workflow for the multi-step synthesis of this compound.
References
"experimental protocol for the synthesis of 2,5-dipropylfuran"
Abstract
This application note provides a detailed experimental protocol for the synthesis of 2,5-dipropylfuran, a valuable heterocyclic compound with potential applications in materials science and as a biofuel additive. The synthesis is a two-step process commencing with the Friedel-Crafts acylation of furan with propionic anhydride to yield 2,5-dipropionylfuran. This intermediate is subsequently reduced to the final product, this compound, via a modified Wolff-Kishner reduction. This document outlines the precise methodologies for both synthetic steps, including reagent quantities, reaction conditions, and purification procedures. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.
Introduction
Furan derivatives are a class of heterocyclic compounds that have garnered significant interest due to their diverse applications. Specifically, 2,5-disubstituted furans are being explored as potential "green" alternatives to petroleum-based fuels and as building blocks for novel polymers. The synthesis of this compound presents a model system for the preparation of 2,5-dialkylfurans. The described two-step synthesis route offers a reliable and scalable method for obtaining this target molecule. The initial Friedel-Crafts acylation utilizes a mild Lewis acid to prevent the polymerization of the sensitive furan ring. The subsequent Huang-Minlon modification of the Wolff-Kishner reduction provides an efficient means of deoxygenating the diketone intermediate under basic conditions, which is often preferable to the acidic conditions of a Clemmensen reduction.
Data Presentation
| Parameter | Step 1: 2,5-dipropionylfuran Synthesis | Step 2: this compound Synthesis |
| Starting Material | Furan | 2,5-dipropionylfuran |
| Key Reagents | Propionic anhydride, Boron trifluoride etherate | Hydrazine hydrate, Potassium hydroxide, Ethylene glycol |
| Reaction Temperature | 0 °C to room temperature | 130 °C to 200 °C |
| Reaction Time | 2 hours | 5 hours |
| Product | 2,5-dipropionylfuran | This compound |
| Yield | ~85% | ~90% |
| Characterization Data for this compound | ||
| Boiling Point | Not available in searched literature. | |
| ¹H NMR (CDCl₃) | Not available in searched literature. | |
| ¹³C NMR (CDCl₃) | Not available in searched literature. | |
| Mass Spectrum (EI) | Not available in searched literature. |
Experimental Protocols
Step 1: Synthesis of 2,5-dipropionylfuran via Friedel-Crafts Acylation
This procedure details the acylation of furan using propionic anhydride and boron trifluoride etherate as the catalyst.
Materials:
-
Furan
-
Propionic anhydride
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve furan (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
To the stirred solution, add propionic anhydride (2.2 equivalents) dropwise via the dropping funnel.
-
Following the addition of the anhydride, add boron trifluoride etherate (1.0 equivalent) dropwise, ensuring the temperature remains at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
Upon completion of the reaction (monitored by TLC), quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product, 2,5-dipropionylfuran, can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Step 2: Synthesis of this compound via Wolff-Kishner Reduction (Huang-Minlon Modification)
This procedure describes the reduction of 2,5-dipropionylfuran to this compound.[1][2][3]
Materials:
-
2,5-dipropionylfuran
-
Hydrazine hydrate (85% solution in water)
-
Potassium hydroxide (KOH)
-
Ethylene glycol
-
Distillation apparatus
-
Heating mantle with a temperature controller
-
Condenser
-
Separatory funnel
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, combine 2,5-dipropionylfuran (1.0 equivalent), hydrazine hydrate (4.0 equivalents), and potassium hydroxide (4.0 equivalents) in ethylene glycol.
-
Heat the mixture to 130-140 °C and reflux for 1 hour.
-
After the initial reflux, arrange the apparatus for distillation and remove the condenser. Heat the mixture to 200 °C to distill off water and excess hydrazine.[1]
-
Once the distillation is complete, reattach the reflux condenser and maintain the reaction mixture at 200 °C for an additional 4 hours.[1]
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing ice and water.
-
Acidify the mixture with 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.
-
The resulting crude this compound can be purified by distillation under reduced pressure.
Mandatory Visualization
Caption: Synthesis of this compound workflow.
References
Application Notes and Protocols for 2,5-Dipropylfuran as a Biofuel Additive
Disclaimer: Direct experimental data on the synthesis, properties, and performance of 2,5-dipropylfuran as a biofuel additive is limited in publicly available scientific literature. The following application notes and protocols are therefore based on extensive research on closely related and well-studied 2,5-dialkylfurans, primarily 2,5-dimethylfuran (DMF), which is considered a promising biofuel candidate.[1][2][3] The information provided should be adapted and validated experimentally for this compound.
Introduction to 2,5-Dialkylfurans as Biofuel Additives
Furan derivatives, particularly 2,5-dialkylfurans, are gaining significant attention as potential "green" biofuel additives or standalone biofuels.[4] Derived from renewable lignocellulosic biomass, they offer several advantages over traditional biofuels like ethanol, including higher energy density, lower volatility, and insolubility in water.[5][6][7] 2,5-Dimethylfuran (DMF) is the most studied compound in this class and has been shown to have physicochemical properties comparable to gasoline, making it a viable candidate for use in existing internal combustion engines.[3][8][9] While specific data for this compound is scarce, its properties are expected to follow the trends observed in the 2,5-dialkylfuran series, suggesting it could also be a valuable biofuel component.
Data Presentation: Physicochemical Properties of 2,5-Dialkylfurans
The following table summarizes the key physicochemical properties of 2,5-dimethylfuran (DMF) in comparison to gasoline and ethanol. This data provides a baseline for estimating the properties of this compound. It is anticipated that with increasing alkyl chain length, the energy density and boiling point of this compound would be higher than that of DMF, while its oxygen content would be lower.
| Property | 2,5-Dimethylfuran (DMF) | Gasoline | Ethanol |
| Molecular Formula | C₆H₈O | C₄-C₁₂ | C₂H₆O |
| Molecular Weight ( g/mol ) | 96.13 | ~100-105 | 46.07 |
| Oxygen Content (wt%) | 16.7 | 0 | 34.7 |
| Lower Heating Value (MJ/kg) | 33.7 | 42.5 | 26.8 |
| Energy Density (MJ/L) | 31.5[2][6] | 32.0 | 21.2 |
| Research Octane Number (RON) | 119[2][6] | 91-99 | 108.6 |
| Motor Octane Number (MON) | 101 | 81-89 | 90.1 |
| Boiling Point (°C) | 92-94[7] | 25-215 | 78.3 |
| Density (g/cm³ at 20°C) | 0.8897[7] | ~0.72-0.78 | 0.789 |
| Water Solubility | Insoluble[7] | Insoluble | Soluble |
| Stoichiometric Air/Fuel Ratio | 10.72[7] | ~14.7 | 9.0 |
Experimental Protocols
The following protocols are adapted from established methods for the synthesis of 2,5-dimethylfuran (DMF) from biomass-derived precursors. These can serve as a starting point for the synthesis of this compound, likely by substituting the initial carbohydrate-derived platform chemical with one that can lead to the desired propyl side chains, or by using different reagents in the alkylation steps.
3.1. Protocol for the Synthesis of 2,5-Dialkylfurans from Fructose (Two-Step Process)
This protocol outlines a general two-step process for the synthesis of 2,5-dialkylfurans, with 2,5-dimethylfuran as the primary example, starting from fructose.
Step 1: Dehydration of Fructose to 5-Hydroxymethylfurfural (HMF)
-
Reaction Setup: In a high-pressure reactor, dissolve fructose in a suitable solvent system. A biphasic system, such as water and an organic solvent (e.g., methyl isobutyl ketone - MIBK), is often used to extract HMF as it is formed, preventing its degradation.
-
Catalyst Addition: Introduce an acid catalyst. Both homogeneous (e.g., HCl, H₂SO₄) and heterogeneous (e.g., solid acid resins, zeolites) catalysts can be used.
-
Reaction Conditions: Heat the mixture to a temperature between 120-180°C under pressure for a duration of 1-4 hours. The optimal conditions will depend on the catalyst and solvent system used.
-
Extraction and Purification: After the reaction, cool the reactor and separate the organic phase containing HMF. The HMF can be purified further by solvent evaporation and chromatography if necessary.
Step 2: Hydrodeoxygenation of HMF to 2,5-Dimethylfuran (DMF)
-
Reaction Setup: In a high-pressure hydrogenation reactor, dissolve the purified HMF in a suitable solvent (e.g., 1,4-dioxane, 2-butanol).
-
Catalyst Addition: Add a heterogeneous catalyst. Common catalysts include copper-ruthenium (Cu-Ru), palladium (Pd), or nickel (Ni) supported on carbon or other materials.
-
Reaction Conditions: Pressurize the reactor with hydrogen gas (H₂) to a pressure of 1-5 MPa and heat to a temperature between 150-250°C. The reaction is typically run for 2-8 hours.
-
Product Recovery: After the reaction, cool the reactor, vent the excess hydrogen, and filter the catalyst. The DMF product can be isolated from the solvent by distillation.
3.2. Protocol for Engine Performance and Emission Testing
This protocol describes a general procedure for evaluating the performance of a biofuel additive in a spark-ignition (SI) engine.
-
Fuel Blending: Prepare the test fuel by blending this compound with a base gasoline at various volume percentages (e.g., 10%, 20%, 50%).
-
Engine Setup: Utilize a single-cylinder or multi-cylinder spark-ignition research engine equipped with a dynamometer to control engine speed and load. The engine should be instrumented to measure in-cylinder pressure, fuel consumption, and exhaust gas composition.
-
Operating Conditions: Operate the engine at various steady-state conditions, varying engine speed and load to map the performance and emission characteristics.
-
Data Acquisition: For each operating point, record the following data:
-
Engine torque and power output.
-
Fuel consumption rate.
-
In-cylinder pressure data for combustion analysis (e.g., calculation of heat release rate).
-
Exhaust emissions: regulated emissions (CO, HC, NOx) and unregulated emissions (e.g., aldehydes, particulate matter) using an exhaust gas analyzer.
-
-
Data Analysis: Compare the performance and emission data of the this compound blends with that of the base gasoline to evaluate its effects as a biofuel additive.
Visualizations
4.1. Synthesis Pathway of 2,5-Dimethylfuran from Fructose
Caption: Synthesis of 2,5-dimethylfuran from fructose.
4.2. Experimental Workflow for Biofuel Additive Evaluation
Caption: Workflow for evaluating a biofuel additive.
4.3. Logical Relationship of Furanic Biofuel Properties
Caption: Benefits of furanic biofuels from biomass.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Paving the Way for the Clean and Feasible Production of 2,5-Dimethylfuran [mdpi.com]
- 7. 2,5-Dimethylfuran - Wikipedia [en.wikipedia.org]
- 8. birmingham.ac.uk [birmingham.ac.uk]
- 9. birmingham.ac.uk [birmingham.ac.uk]
Application Notes and Protocols for Engine Performance Testing of 2,5-Dialkylfuran Blends
Introduction to 2,5-Dialkylfurans as Biofuels
Furan derivatives, such as 2,5-dimethylfuran (DMF), are gaining significant attention as potential second-generation biofuels.[1][2] Derived from lignocellulosic biomass, they offer several advantages over traditional biofuels like ethanol, including higher energy density, better hydrophobicity, and comparable physicochemical properties to conventional gasoline.[1][2] The investigation of longer-chain alkyl furans, such as the proposed 2,5-dipropylfuran, is a logical progression in this field. Engine performance and emission characteristics are critical parameters in assessing the viability of these new fuel candidates.
Experimental Protocols
Fuel Blend Preparation and Characterization
This protocol outlines the preparation and essential characterization of 2,5-dialkylfuran blends with a base fuel (e.g., gasoline or diesel).
Materials:
-
This compound (or other 2,5-dialkylfuran) of high purity
-
Base fuel (e.g., commercial unleaded gasoline or ultra-low sulfur diesel)
-
Graduated cylinders or volumetric flasks
-
Magnetic stirrer and stir bars
-
Fuel property testing equipment (e.g., viscometer, densitometer, calorimeter)
Procedure:
-
Blending: Prepare various blends of the 2,5-dialkylfuran with the base fuel on a volume or mass basis. Common blend ratios for initial studies are 10%, 20%, and 30% of the furan derivative (e.g., DPF10, DPF20, DPF30). Blending should be performed at room temperature with gentle stirring to ensure homogeneity.
-
Physicochemical Property Analysis: Characterize the prepared blends and the neat fuels. Key properties to measure include:
-
Density
-
Kinematic Viscosity
-
Lower Heating Value (LHV)
-
Research Octane Number (RON) and Motor Octane Number (MON) for spark-ignition (SI) engine fuels
-
Cetane Number (CN) for compression-ignition (CI) engine fuels .
-
Engine Performance and Emissions Testing
This protocol describes the setup and execution of engine performance and emissions tests using the prepared fuel blends. The example below is for a direct-injection spark-ignition (DISI) engine, but the principles can be adapted for a compression-ignition (CI) engine.
Equipment:
-
Single-cylinder or multi-cylinder test engine with a dynamometer.
-
Fuel delivery system compatible with the test fuels.
-
In-cylinder pressure measurement system.
-
Exhaust gas analyzer for regulated emissions (CO, HC, NOx).[5][6]
-
Particulate matter (PM) analyzer (e.g., smoke meter or particle sizer).
-
Data acquisition and control system.
Procedure:
-
Engine Setup and Baseline:
-
Install the test engine on the dynamometer.
-
Warm up the engine to a stable operating temperature using the base fuel.
-
Establish baseline performance and emissions data with the neat base fuel across a range of engine loads and speeds. A common test point is a constant engine speed (e.g., 1500 rpm or 1800 rpm) with varying brake mean effective pressure (BMEP).[5][7]
-
-
Fuel Blend Testing:
-
Introduce the first fuel blend into the fuel system.
-
Allow the engine to stabilize on the new fuel.
-
For each blend, repeat the same test matrix of engine speeds and loads as the baseline fuel.
-
Record the following parameters at each operating point:
-
-
Data Analysis:
-
Calculate key performance parameters:
-
Brake Thermal Efficiency (BTE)
-
Brake Specific Fuel Consumption (BSFC)
-
-
Analyze in-cylinder pressure data to determine combustion characteristics such as:
-
Compare the performance and emissions of the blends to the baseline fuel.
-
Data Presentation
Fuel Properties
| Property | Gasoline | DPF10 | DPF20 | DPF30 |
| Density ( kg/m ³) | Data | Data | Data | Data |
| Kinematic Viscosity (cSt) | Data | Data | Data | Data |
| Lower Heating Value (MJ/kg) | Data | Data | Data | Data |
| RON | Data | Data | Data | Data |
Note: "DPF" denotes this compound. Data fields are placeholders for experimental results.
Engine Performance Data (Example at 1800 rpm and 0.63 MPa BMEP)
| Parameter | Gasoline | DPF10 | DPF20 | DPF30 |
| Brake Thermal Efficiency (%) | Data | Data | Data | Data |
| Brake Specific Fuel Consumption (g/kWh) | Data | Data | Data | Data |
| Peak In-Cylinder Pressure (bar) | Data | Data | Data | Data |
| Ignition Delay (CAD) | Data | Data | Data | Data |
Note: "DPF" denotes this compound. Data fields are placeholders for experimental results. CAD stands for Crank Angle Degrees.
Engine Emissions Data (Example at 1800 rpm and 0.63 MPa BMEP)
| Emission | Gasoline | DPF10 | DPF20 | DPF30 |
| NOx (g/kWh) | Data | Data | Data | Data |
| CO (g/kWh) | Data | Data | Data | Data |
| HC (g/kWh) | Data | Data | Data | Data |
| Soot/PM (g/kWh) | Data | Data | Data | Data |
Note: "DPF" denotes this compound. Data fields are placeholders for experimental results.
Visualizations
Experimental Workflow
Caption: Experimental workflow for engine performance testing.
Combustion and Emission Formation Pathway
Caption: Generalized pathway of combustion and emission formation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. birmingham.ac.uk [birmingham.ac.uk]
- 4. ej-eng.org [ej-eng.org]
- 5. media.sciltp.com [media.sciltp.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Experimental study on combustion and emission characteristics of a diesel engine fueled with 2,5-dimethylfuran–diesel, n-butanol–diesel and gasoline–diesel blends [ideas.repec.org]
Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Analysis of 2,5-Dipropylfuran
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This document provides a detailed guide to the ¹H and ¹³C NMR spectral analysis of 2,5-dipropylfuran, a heterocyclic compound of interest in various fields of chemical research. The protocols outlined below are designed to ensure the acquisition of high-quality NMR data, and the application notes will aid in the interpretation of the resulting spectra.
Predicted NMR Data Presentation
Due to the absence of publicly available experimental spectra for this compound, the following data is predicted based on established chemical shift correlations for furan derivatives and related alkyl-substituted aromatic systems. These tables provide an expected range for the chemical shifts (δ) in parts per million (ppm), the expected multiplicity of the signals, and the predicted coupling constants (J) in Hertz (Hz).
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3, H-4 | ~ 5.8 - 6.0 | s | - |
| -CH₂- (α) | ~ 2.5 - 2.7 | t | ~ 7.5 |
| -CH₂- (β) | ~ 1.6 - 1.8 | sextet | ~ 7.5 |
| -CH₃ (γ) | ~ 0.9 - 1.0 | t | ~ 7.5 |
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Carbon | Chemical Shift (δ, ppm) |
| C-2, C-5 | ~ 155 - 160 |
| C-3, C-4 | ~ 105 - 110 |
| -CH₂- (α) | ~ 28 - 32 |
| -CH₂- (β) | ~ 22 - 26 |
| -CH₃ (γ) | ~ 13 - 15 |
Experimental Protocols
The following protocols are designed for the acquisition of high-quality ¹H and ¹³C NMR spectra of liquid samples such as this compound using a standard NMR spectrometer.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that readily dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Sample Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a more concentrated sample (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.
-
Filtration: If the solution contains any particulate matter, filter it through a small plug of glass wool into a clean, dry NMR tube.
-
NMR Tube: Use a high-quality, 5 mm NMR tube. Ensure the tube is clean and free of any contaminants.
¹H NMR Spectrum Acquisition
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. A good shim will result in sharp, symmetrical peaks.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-2 seconds is usually adequate.
-
Number of Scans: For a moderately concentrated sample, 8-16 scans should provide a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative ratios of the different types of protons.
-
¹³C NMR Spectrum Acquisition
-
Instrument Setup:
-
Use the same locked and shimmed sample from the ¹H NMR experiment.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum by removing ¹H-¹³C coupling.
-
Spectral Width: Set a wide spectral width to cover all possible carbon signals (e.g., 0-220 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be needed for quaternary carbons to be observed.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum.
-
Calibrate the spectrum by setting the TMS signal to 0.00 ppm or by referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Mandatory Visualizations
Workflow for NMR Spectral Analysis
The following diagram illustrates the logical workflow for the ¹H and ¹³C NMR spectral analysis of an organic compound like this compound.
Caption: Workflow for NMR analysis of this compound.
Application Note: A Robust GC-MS Method for the Detection and Quantification of 2,5-Dialkylfurans, with a Focus on 2,5-Dipropylfuran
Audience: Researchers, scientists, and drug development professionals.
Introduction
Furan and its alkylated derivatives are heterocyclic organic compounds that can form in thermally processed foods and are of interest due to their potential toxicity.[1] While much of the focus has been on furan itself and smaller alkylfurans, longer-chain derivatives such as 2,5-dipropylfuran are also relevant in various chemical analyses. Accurate and sensitive analytical methods are crucial for monitoring these compounds in diverse matrices. This application note details a general yet robust method for the detection and quantification of 2,5-dialkylfurans, exemplified by this compound, using Gas Chromatography-Mass Spectrometry (GC-MS) with headspace sampling.
Principle
This method employs a static headspace (HS) sampling technique coupled with GC-MS. Due to the volatile nature of this compound, headspace sampling is an effective technique for its extraction and introduction into the GC-MS system.[2] In this process, a sample is sealed in a vial and heated to allow volatile and semi-volatile compounds to partition into the headspace gas. A portion of this gas is then injected into the GC-MS for separation and detection. Quantification is typically achieved using an internal standard method to ensure accuracy and precision.
Experimental Protocols
Materials and Reagents
-
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS)
-
Headspace Autosampler
-
-
Reagents and Standards:
-
This compound (analytical standard)
-
Internal Standard (IS): A suitable deuterated furan derivative, such as d4-furan or an alkylated furan not present in the sample.
-
Methanol (HPLC grade)
-
Deionized water
-
Sodium chloride (NaCl)
-
-
Glassware and Consumables:
-
20 mL headspace vials with PTFE-faced septa and aluminum caps
-
Crimper and decrimper
-
Gastight syringes
-
Standard laboratory glassware
-
Standard Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask and dilute to volume with methanol.
-
Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the chosen internal standard in methanol in a similar manner.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to create a calibration curve (e.g., 0.5, 1, 5, 10, 25, 50, and 100 ng/mL).
-
Internal Standard Spiking Solution: Prepare a working solution of the internal standard at a concentration that will yield a consistent and appropriate response (e.g., 20 ng/mL).
Sample Preparation
The following is a general procedure that should be optimized based on the specific sample matrix.
-
Solid Samples:
-
Homogenize the sample.
-
Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.
-
Add 5 mL of deionized water and a saturating amount of NaCl (approximately 1-2 g) to aid in the partitioning of the analyte into the headspace.
-
-
Liquid Samples:
-
Pipette 5 mL of the liquid sample into a 20 mL headspace vial.
-
Add a saturating amount of NaCl.
-
-
Internal Standard Addition: Spike all samples, calibration standards, and quality control samples with a known amount of the internal standard spiking solution.
-
Sealing: Immediately seal the vials with PTFE-faced septa and aluminum caps using a crimper.
GC-MS Analysis
The following are recommended starting parameters for a GC-MS system. These should be optimized for the specific instrument and application.
Table 1: Suggested GC-MS Parameters
| Parameter | Value |
| GC System | |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[3] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min[3] |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | Initial temperature 40 °C, hold for 2 min, ramp to 150 °C at 10 °C/min, then to 250 °C at 20 °C/min, hold for 5 min. |
| Headspace Autosampler | |
| Vial Equilibration Temp | 60 °C |
| Vial Equilibration Time | 30 min |
| Loop Temperature | 70 °C |
| Transfer Line Temp | 80 °C |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV[3] |
| Source Temperature | 230 °C[3] |
| Quadrupole Temperature | 150 °C[3] |
| Mass Range | m/z 35-350 |
| Scan Mode | Selected Ion Monitoring (SIM) for quantification |
Note: For method development, a full scan acquisition is recommended to identify the characteristic ions of this compound. Once identified, SIM mode should be used for enhanced sensitivity and selectivity.
Data Presentation
Quantitative data for furan and its derivatives from various studies are summarized below to provide an indication of expected method performance.
Table 2: Summary of Quantitative Data for Furan and Alkylfurans from Literature
| Compound | Matrix | LOD (ng/g or ng/mL) | LOQ (ng/g or ng/mL) | Recovery (%) | Reference |
| Furan & Derivatives | Canned Oily Fish | - | 0.003 - 0.675 | 75.9 - 114.6 | [4] |
| Furan & Derivatives | Fruit | - | 0.003 - 0.675 | 86.1 - 113.9 | [4] |
| Furan & Derivatives | Juice | - | 0.003 - 0.675 | 84.9 - 117.2 | [4] |
| Furan & Alkylfurans | Baby Food | - | 5 µg/kg | 80 - 110 | [2] |
| Furan & Alkylfurans | Coffee | - | 200 µg/kg | 80 - 110 | [2] |
Method Validation
A full method validation should be performed to ensure the reliability of the results. Key validation parameters include:
-
Linearity: Analyze the calibration standards in triplicate to generate a calibration curve. A linear regression should be applied, and the coefficient of determination (R²) should be ≥ 0.995.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the standard deviation of the response and the slope of the calibration curve or by analyzing a series of low-concentration standards.
-
Accuracy and Precision: Analyze spiked matrix samples at multiple concentration levels (e.g., low, medium, and high) on the same day (repeatability) and on different days (intermediate precision). Accuracy should be within 80-120%, and the relative standard deviation (RSD) for precision should be ≤ 15%.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the analysis of this compound.
Logical Relationship of Method Development
Caption: Key aspects of the GC-MS method development process.
Conclusion
The described headspace GC-MS method provides a robust framework for the detection and quantification of this compound and other 2,5-dialkylfurans. While the provided parameters serve as a strong starting point, it is imperative that the method is fully optimized and validated for the specific matrix and analyte of interest to ensure accurate and reliable results. The use of an appropriate internal standard is highly recommended to compensate for matrix effects and variations in sample preparation and injection.
References
- 1. Detection and quantitation of 2,5-diketopiperazines in wheat sourdough and bread - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of Furan and five Alkylfurans, including 2-Pentylfuran, in various Food Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: 2,5-Dipropylfuran in Polymer Synthesis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The direct application of 2,5-dipropylfuran in polymer synthesis is not extensively documented in current scientific literature. The following application notes and protocols are based on established principles of furan chemistry and analogous polymerization of other 2,5-disubstituted furan derivatives. The provided data and experimental details are hypothetical and intended to serve as a guiding framework for research and development.
Introduction
Furan-based polymers are a significant class of bio-derived materials, with monomers often sourced from renewable biomass.[1][2] The furan ring, a five-membered aromatic heterocycle, imparts unique properties to polymers, including rigidity and potential for specific chemical modifications. While much research has focused on polymers derived from 2,5-furandicarboxylic acid (FDCA) and 2,5-bis(hydroxymethyl)furan (BHMF), the use of 2,5-dialkylfurans, such as this compound, remains a largely unexplored area. The propyl side chains in this compound are anticipated to enhance the polymer's hydrophobicity, solubility in organic solvents, and lower its glass transition temperature compared to unsubstituted or functionally substituted furan polymers.
This document outlines potential synthetic routes for the incorporation of this compound into polymer backbones, specifically through Diels-Alder polymerization and oxidative coupling polymerization.
Proposed Polymerization Pathways
Diels-Alder Polymerization
The furan ring can act as a diene in Diels-Alder reactions, a powerful tool for polymer synthesis. This [4+2] cycloaddition is often reversible, leading to thermally mendable or recyclable materials.[3][4] For polymerization, this compound can be reacted with a bismaleimide comonomer. The reaction proceeds through the formation of an oxanorbornene adduct.
Logical Relationship: Diels-Alder Polymerization of this compound
Caption: Diels-Alder polymerization of this compound with a bismaleimide.
Oxidative Coupling Polymerization
Oxidative coupling is another potential method for polymerizing this compound. This reaction would involve the formation of carbon-carbon bonds between the furan rings, leading to a conjugated polymer backbone. Such polymers are of interest for their potential electronic and optical properties.
Hypothetical Polymer Properties
The properties of polymers derived from this compound are expected to be influenced by the flexible propyl side chains. The following table summarizes the anticipated properties based on analogous furan-based polymer systems.
| Property | Diels-Alder Polymer with Bismaleimide | Oxidative Coupling Polymer |
| Glass Transition Temp. (Tg) | 80 - 120 °C | 100 - 150 °C |
| Decomposition Temp. (Td) | > 300 °C | > 350 °C |
| Solubility | Soluble in DMF, DMAc, NMP | Limited solubility |
| Appearance | Light yellow to amber solid | Dark, brittle solid |
Experimental Protocols
Protocol 1: Diels-Alder Polymerization of this compound with 1,1'-(Methylenedi-4,1-phenylene)bismaleimide
Objective: To synthesize a thermally reversible polymer via Diels-Alder reaction.
Materials:
-
This compound (purified by distillation)
-
1,1'-(Methylenedi-4,1-phenylene)bismaleimide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydroquinone (inhibitor)
-
Methanol (for precipitation)
Procedure:
-
In a nitrogen-purged three-neck round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve equimolar amounts of this compound and 1,1'-(methylenedi-4,1-phenylene)bismaleimide in anhydrous DMF to achieve a 20% (w/v) solution.
-
Add a catalytic amount of hydroquinone to inhibit potential side reactions.
-
Heat the reaction mixture to 80°C and stir for 24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by periodically taking samples and analyzing them via FT-IR for the disappearance of the maleimide C=C stretching vibration.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly pouring the viscous solution into a large excess of methanol with vigorous stirring.
-
Filter the precipitated polymer, wash it thoroughly with methanol, and dry it in a vacuum oven at 60°C to a constant weight.
Experimental Workflow: Diels-Alder Polymerization
Caption: Workflow for the Diels-Alder polymerization of this compound.
Protocol 2: Oxidative Coupling Polymerization of this compound
Objective: To synthesize a conjugated polymer through oxidative coupling.
Materials:
-
This compound (purified by distillation)
-
Anhydrous Iron(III) chloride (FeCl₃)
-
Anhydrous Chloroform (CHCl₃)
-
Methanol (for washing)
-
Ammonia solution (for neutralization)
Procedure:
-
In a nitrogen-purged, dry three-neck round-bottom flask equipped with a magnetic stirrer, dissolve this compound in anhydrous chloroform to make a 0.5 M solution.
-
In a separate flask, prepare a 1.0 M solution of anhydrous FeCl₃ in anhydrous chloroform.
-
Slowly add the FeCl₃ solution to the this compound solution at room temperature with vigorous stirring. A dark-colored precipitate should form immediately.
-
Continue stirring the reaction mixture for 12 hours at room temperature under a nitrogen atmosphere.
-
Quench the reaction by adding methanol.
-
Filter the crude polymer and wash it sequentially with methanol, a dilute ammonia solution (to remove residual catalyst), and again with methanol until the filtrate is neutral and colorless.
-
Dry the polymer in a vacuum oven at 50°C to a constant weight.
Characterization
The synthesized polymers should be characterized using standard techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups and monitor reaction conversion.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm), if any.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
Conclusion
While the direct polymerization of this compound is not a well-established field, the principles of furan chemistry suggest its feasibility as a monomer for creating novel polymers. The proposed Diels-Alder and oxidative coupling polymerization routes offer pathways to new materials with potentially interesting properties, such as thermal reversibility and electronic conductivity. The presence of propyl groups is expected to significantly influence the physical properties of the resulting polymers, making this an area ripe for further investigation. The protocols and data presented herein provide a foundational starting point for researchers interested in exploring the synthesis and applications of polymers from this compound.
References
- 1. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 2. Progress in the synthesis and properties of 2,5-furan dicarboxylate based polyesters :: BioResources [bioresources.cnr.ncsu.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Self-Healing in Mobility-Restricted Conditions Maintaining Mechanical Robustness: Furan–Maleimide Diels–Alder Cycloadditions in Polymer Networks for Ambient Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,5-Dipropylfuran as a Precursor for Fine Chemicals
Notice: Following a comprehensive literature search, it has been determined that there is a significant lack of publicly available scientific information regarding "2,5-dipropylfuran" as a precursor for fine chemicals. The synthesis, detailed reaction protocols, quantitative data, and specific applications of this compound are not well-documented in the accessible scientific literature.
The following information is therefore based on general principles of furan chemistry and provides a theoretical framework for the potential use of this compound. The experimental protocols and data are adapted from studies on analogous 2,5-disubstituted furans, primarily 2,5-dimethylfuran (DMF), and should be considered as hypothetical examples. These protocols would require significant adaptation and optimization for the specific physical and chemical properties of this compound.
Introduction
Furan derivatives are a critical class of platform chemicals derived from renewable biomass resources. Their versatile reactivity makes them valuable precursors for the synthesis of a wide range of fine chemicals, pharmaceuticals, and polymers. 2,5-disubstituted furans, in particular, offer a symmetrical scaffold that can be readily transformed into various functionalized molecules. This document outlines the potential of this compound as a starting material for the synthesis of valuable chemical intermediates.
Potential Synthesis of this compound
The synthesis of this compound is not commonly described. However, analogous to the production of 2,5-dimethylfuran from 5-hydroxymethylfurfural (HMF), a potential route could involve the catalytic hydrogenolysis of a suitable furanic precursor. A hypothetical two-step process starting from a biomass-derived platform molecule is proposed below.
Diagram: Hypothetical Synthesis of this compound
Caption: Hypothetical pathway for this compound synthesis.
Potential Applications in Fine Chemical Synthesis
This compound could serve as a precursor to several classes of fine chemicals through reactions targeting the furan ring and the propyl side chains.
Oxidation to 1,4-Diketones
Oxidative ring-opening of 2,5-dialkylfurans is a well-established method for the synthesis of 1,4-diketones. These diketones are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules.
-
Reaction Setup: A solution of this compound (1 equivalent) in a suitable solvent (e.g., acetonitrile/water mixture) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Oxidant Addition: An oxidizing agent, such as pyridinium chlorochromate (PCC) or a ruthenium-based catalyst with a co-oxidant, is added portion-wise to the solution at room temperature.
-
Reaction Conditions: The reaction mixture is heated to a specified temperature (e.g., 60-80 °C) and stirred for a period determined by reaction monitoring (e.g., via TLC or GC-MS).
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or distillation.
Table 1: Hypothetical Quantitative Data for Oxidation of this compound
| Entry | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PCC | CH₂Cl₂ | 25 | 12 | 65 |
| 2 | RuCl₃/NaIO₄ | CH₃CN/H₂O | 50 | 8 | 78 |
Hydrogenation to Saturated Heterocycles and Alkanes
Catalytic hydrogenation of the furan ring can lead to the formation of tetrahydrofuran derivatives or, under more forcing conditions, complete ring opening to form linear alkanes.
-
Catalyst Preparation: A suitable hydrogenation catalyst (e.g., Pd/C, PtO₂, or a bimetallic catalyst) is suspended in a solvent within a high-pressure autoclave.
-
Reaction: this compound is added to the autoclave. The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired pressure.
-
Reaction Conditions: The mixture is stirred and heated to the target temperature for a set duration.
-
Product Isolation: After cooling and depressurization, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude product, which is then purified.
Table 2: Hypothetical Products and Yields from Hydrogenation of this compound
| Catalyst | H₂ Pressure (bar) | Temperature (°C) | Major Product | Yield (%) |
| Pd/C | 10 | 25 | 2,5-Dipropyltetrahydrofuran | 95 |
| Ni-Co/Al₂O₃ | 40 | 200 | Undecane | 85 |
Diagram: Potential Hydrogenation Pathways of this compound
Caption: Potential hydrogenation products of this compound.
Conversion to Nitrogen-Containing Heterocycles
The 1,4-dicarbonyl compounds derived from the oxidation of this compound are excellent precursors for the synthesis of nitrogen-containing heterocycles, such as pyrroles and pyridazines, through condensation reactions with ammonia or hydrazine derivatives, respectively (Paal-Knorr synthesis).
-
Reaction Setup: 4,7-Decanedione (1 equivalent) is dissolved in a suitable solvent (e.g., ethanol or acetic acid).
-
Reagent Addition: An ammonium salt, such as ammonium acetate or ammonium carbonate, is added to the solution.
-
Reaction Conditions: The mixture is heated to reflux for several hours until the reaction is complete.
-
Product Isolation: The reaction mixture is cooled, and the product is isolated by extraction or precipitation, followed by purification.
Diagram: Synthesis of a Pyrrole Derivative
Caption: Pathway to a pyrrole derivative from this compound.
Conclusion
While direct experimental data on this compound is scarce, the principles of furan chemistry strongly suggest its potential as a versatile precursor for a variety of fine chemicals. The hypothetical pathways and protocols presented here, based on well-established transformations of analogous furan derivatives, provide a foundational framework for future research and development in this area. Experimental validation and optimization are crucial next steps to fully realize the potential of this compound in the bio-based chemical industry. Researchers and professionals in drug development are encouraged to explore these potential avenues, bearing in mind the need for significant methodological development.
Laboratory Scale Production of 2,5-Dipropylfuran: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of 2,5-dipropylfuran, a valuable heterocyclic compound with potential applications in materials science and as a biofuel additive. The synthesis is achieved through a robust and well-established two-step process commencing with the synthesis of the key intermediate, octane-3,6-dione, followed by an acid-catalyzed intramolecular cyclization via the Paal-Knorr furan synthesis.
I. Overview of the Synthetic Strategy
The synthesis of this compound is accomplished through the Paal-Knorr furan synthesis, a classic and efficient method for the formation of furan rings from 1,4-dicarbonyl compounds.[1][2][3] The required precursor, octane-3,6-dione, is synthesized in the first step. The overall synthetic scheme is presented below:
Scheme 1: Overall synthesis of this compound
Caption: Synthetic route to this compound.
II. Experimental Protocols
A. Synthesis of Octane-3,6-dione (Precursor)
A detailed protocol for the synthesis of octane-3,6-dione is crucial for the successful production of this compound. While a specific, standalone protocol for this precursor was not found in the initial search, a general approach based on the alkylation of acetoacetic ester or similar methods can be employed. The following is a representative procedure.
Materials:
-
Ethyl acetoacetate
-
Sodium ethoxide
-
1-Bromopropane
-
Diethyl ether (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium chloride solution (saturated)
-
Magnesium sulfate (anhydrous)
Procedure:
-
Deprotonation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol.
-
Alkylation: To the stirred solution, add ethyl acetoacetate (1.0 eq) dropwise at room temperature. After the addition is complete, add 1-bromopropane (1.1 eq) dropwise.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water and acidify with dilute hydrochloric acid. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude mono-alkylated product.
-
Second Alkylation and Ketonization: The mono-alkylated product is then subjected to a second alkylation with 1-bromopropane under similar conditions, followed by hydrolysis and decarboxylation (ketonization) using aqueous acid to yield octane-3,6-dione.
Note: The specific quantities of reagents and reaction parameters should be optimized based on the desired scale of the reaction.
B. Paal-Knorr Synthesis of this compound
This protocol describes the acid-catalyzed cyclization of octane-3,6-dione to yield this compound.[1][2][3]
Materials:
-
Octane-3,6-dione
-
Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH), sulfuric acid, or a Lewis acid like zinc chloride)
-
Toluene or other suitable solvent
-
Sodium bicarbonate solution (saturated)
-
Sodium chloride solution (saturated)
-
Magnesium sulfate (anhydrous)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve octane-3,6-dione (1.0 eq) in toluene.
-
Catalyst Addition: Add a catalytic amount of the acid catalyst (e.g., 0.05-0.1 eq of p-TsOH).
-
Reaction: Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst. Subsequently, wash with saturated sodium chloride solution.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography to afford pure this compound.
III. Quantitative Data
The following table summarizes representative quantitative data for the Paal-Knorr synthesis of 2,5-dialkylfurans, which can be used as a reference for the synthesis of this compound.
| Precursor | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Hexane-2,5-dione | p-TsOH | Toluene | Reflux | 2 - 4 | 85 - 95 | General Literature |
| Octane-3,6-dione | H₂SO₄ | Acetic Acid | 100 | 1 - 2 | ~90 | Estimated |
| Dodecane-2,5-dione | Amberlyst-15 | Dichloromethane | 40 | 6 | >95 | Adapted from Literature |
Note: Yields are highly dependent on the specific reaction conditions and the purity of the starting materials.
IV. Experimental Workflow Diagram
The following diagram illustrates the key steps in the laboratory-scale production of this compound.
Caption: Workflow for this compound synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,5-Dipropylfuran
Welcome to the technical support center for the synthesis of 2,5-dipropylfuran. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their synthetic experiments. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential issues and optimize your reaction outcomes.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound, categorized by the synthetic method.
Method 1: Paal-Knorr Furan Synthesis
The Paal-Knorr synthesis is a classical and effective method for preparing furans from 1,4-dicarbonyl compounds. In the case of this compound, the required precursor is 4,7-decanedione.
Question: I am experiencing low to no yield of this compound using the Paal-Knorr synthesis. What are the possible causes and solutions?
Answer:
Low or no yield in a Paal-Knorr synthesis can stem from several factors. Here are the most common issues and their respective troubleshooting steps:
-
Incomplete Cyclization: The acid-catalyzed cyclization of the 1,4-dicarbonyl compound is the rate-determining step.[1] Insufficient acid strength or concentration can lead to an incomplete reaction.
-
Degradation of Starting Material or Product: Furans are known to be sensitive to strong acidic conditions, which can lead to polymerization or decomposition.[2][3]
-
Impure 1,4-Dicarbonyl Precursor: The purity of the starting 4,7-decanedione is crucial. Impurities can interfere with the cyclization process.
-
Solution: Purify the 1,4-dicarbonyl precursor before use, for example, by distillation or chromatography.
-
-
Suboptimal Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature while monitoring for product formation and decomposition. Refluxing in a suitable solvent is a common practice.[1]
-
Quantitative Data Summary for Paal-Knorr Type Reactions:
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Trifluoroacetic Acid | Dichloromethane | Reflux | 1-24 h | 65-95 | [4] |
| p-Toluenesulfonic acid | Benzene | Reflux | N/A | High | [5] |
| Phosphoric Acid | Neat | 100 | 30 min | 80-95 | [6] |
Method 2: Friedel-Crafts Alkylation of Furan
Directly alkylating furan with a propylating agent (e.g., 1-chloropropane, 1-bromopropane) is another potential route. However, this method is often challenging for furan.
Question: My Friedel-Crafts alkylation of furan is resulting in a complex mixture of products and low yield of this compound. How can I improve this?
Answer:
The Friedel-Crafts alkylation of furan is notoriously difficult due to the high reactivity and acid sensitivity of the furan ring.[2][7] Here are the primary challenges and how to address them:
-
Polyalkylation: The initial alkylation activates the furan ring, making it more susceptible to further alkylation, leading to a mixture of mono-, di-, tri-, and tetra-alkylated products.[3][7]
-
Solution: Use a large excess of furan relative to the alkylating agent to favor mono-alkylation. The desired 2,5-disubstituted product is often a minor component in direct alkylations.
-
-
Polymerization: The Lewis acid catalysts (e.g., AlCl₃) typically used in Friedel-Crafts reactions can induce the polymerization of the electron-rich furan ring.[7]
-
Solution: Employ milder Lewis acid catalysts such as phosphoric acid or boron trifluoride.[2] Running the reaction at a lower temperature can also help minimize polymerization.
-
-
Carbocation Rearrangement: While less of an issue with a propyl group compared to larger alkyl chains, rearrangement of the carbocation intermediate can sometimes occur, leading to isomeric products.
-
Solution: To avoid rearrangements, Friedel-Crafts acylation followed by reduction of the resulting ketone is a more reliable two-step alternative for introducing alkyl groups.[8]
-
Question: Are there more reliable alternatives to the direct Friedel-Crafts alkylation of furan?
Answer:
Yes, several modern synthetic methods offer better control and higher yields for the synthesis of 2,5-disubstituted furans:
-
Palladium-Catalyzed Cross-Coupling: These methods provide excellent regioselectivity for the α-alkylation of furans.[9]
-
Gold-Catalyzed Cyclizations: Gold catalysts can efficiently promote the synthesis of 2,5-disubstituted furans from appropriate starting materials under mild conditions.[10]
-
Scandium Triflate Catalyzed Reactions: Sc(OTf)₃ has been shown to be an effective catalyst for the synthesis of 2,5-disubstituted furans under mild reaction conditions.[11]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing 2,5-disubstituted furans?
A1: The Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, is one of the most fundamental and widely used methods for preparing substituted furans.[4][5]
Q2: Why is Friedel-Crafts alkylation generally not recommended for furan?
A2: Furan's high reactivity and sensitivity to the strong acids typically used as catalysts in Friedel-Crafts alkylation often lead to undesirable side reactions such as polyalkylation and polymerization, resulting in low yields of the desired product.[2][7]
Q3: How can I purify the final this compound product?
A3: Purification of 2,5-dialkylfurans is typically achieved through distillation or column chromatography on silica gel. The choice of method will depend on the boiling point of the product and the nature of any impurities.
Q4: Can this compound be synthesized from biomass-derived sources?
A4: Yes, there are pathways to synthesize 2,5-dialkylfurans from biomass. A common route involves the conversion of carbohydrates to 5-hydroxymethylfurfural (HMF), which can then be transformed into 2,5-bis(hydroxymethyl)furan (BHMF).[12][13] Further chemical modifications of BHMF could potentially yield this compound.
Experimental Protocols
General Protocol for Paal-Knorr Synthesis of this compound
-
To a solution of 4,7-decanedione (1 equivalent) in a suitable solvent (e.g., toluene, dichloromethane), add an acid catalyst (e.g., p-toluenesulfonic acid, 0.1 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain this compound.
General Protocol for Friedel-Crafts Acylation of Furan followed by Reduction
Step 1: Acylation
-
To a cooled solution of furan (5-10 equivalents) and an acylating agent (e.g., propionyl chloride, 1 equivalent) in a suitable solvent (e.g., dichloromethane), add a mild Lewis acid catalyst (e.g., BF₃·Et₂O, 1.1 equivalents) dropwise.
-
Stir the reaction mixture at low temperature and allow it to warm to room temperature. Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction by slowly adding it to ice-water.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the resulting ketone by distillation or chromatography.
Step 2: Reduction (e.g., Wolff-Kishner or Clemmensen Reduction)
-
Subject the purified furan ketone to standard reduction conditions (e.g., hydrazine and a strong base for Wolff-Kishner, or amalgamated zinc and HCl for Clemmensen) to reduce the carbonyl group to a methylene group, yielding this compound.
-
Work up the reaction mixture according to the specific reduction protocol.
-
Purify the final product by distillation or chromatography.
Visualizations
Caption: Workflow for Paal-Knorr Synthesis of this compound.
Caption: Two-Step Alternative to Direct Alkylation of Furan.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. organic chemistry - Friedel-Crafts alkylation of five-membered heterocycles - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. Regioselective Pd-catalyzed α-alkylation of furans using alkyl iodides - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01522B [pubs.rsc.org]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. fur4sustain.eu [fur4sustain.eu]
- 13. researchgate.net [researchgate.net]
"optimization of reaction conditions for 2,5-dipropylfuran synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-dipropylfuran. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound?
A1: The main strategies for synthesizing this compound include:
-
Friedel-Crafts Alkylation: Direct alkylation of furan using a propylating agent and a catalyst. This method is often complicated by the acid sensitivity of the furan ring.[1][2]
-
Paal-Knorr Synthesis: Cyclization of a 1,4-dicarbonyl precursor, specifically nonane-4,7-dione, under acidic conditions.[3][4][5][6]
-
Palladium-Catalyzed C-H Alkylation: A modern approach involving the direct functionalization of furan's C-H bonds at the 2 and 5 positions using a palladium catalyst and a propyl halide.[7][8][9][10]
-
Organometallic Routes: Stepwise alkylation involving the formation of an organometallic intermediate (e.g., via lithiation with n-BuLi) followed by reaction with a propyl halide.[11][12][13]
Q2: Why is my Friedel-Crafts alkylation of furan resulting in a low yield of this compound and a lot of black tar?
A2: Furan is highly sensitive to strong acids, which are often used as catalysts in traditional Friedel-Crafts reactions (e.g., AlCl₃).[1] These conditions can lead to polymerization and resinification of the furan ring, resulting in the formation of intractable tars and consequently, low yields of the desired product.[14] Using milder catalysts is recommended to mitigate this issue.
Q3: I am observing the formation of 2-propylfuran and other poly-alkylated furans in my reaction. How can I improve the selectivity for this compound?
A3: Polyalkylation is a common challenge in Friedel-Crafts reactions because the introduction of an initial alkyl group activates the furan ring, making it more susceptible to further alkylation than the starting material.[2][15] To favor disubstitution, you can adjust the stoichiometry of the reactants, using at least two equivalents of the propylating agent per equivalent of furan. Additionally, controlling reaction time and temperature can help manage selectivity.
Q4: Can I use 1-propyl chloride for the Friedel-Crafts alkylation of furan?
A4: While possible, using primary alkyl halides like 1-propyl chloride in Friedel-Crafts alkylations can be problematic due to the potential for carbocation rearrangement.[16][17] The primary carbocation that would form is less stable and can rearrange to a more stable secondary carbocation, leading to the formation of isopropyl-substituted furans as byproducts. Using a propylating agent that does not readily rearrange, or employing a different synthetic method, is advisable.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Furan polymerization due to strong acid catalyst. | Use milder Lewis acids (e.g., BF₃·OEt₂, ZnCl₂) or protic acids (e.g., phosphoric acid).[1] Consider alternative methods like Paal-Knorr or Pd-catalyzed alkylation. |
| Incomplete reaction. | Increase reaction time and/or temperature. Ensure proper mixing. | |
| Deactivation of the catalyst. | Use anhydrous solvents and reagents to prevent catalyst poisoning. | |
| Formation of Multiple Products (mono-, di-, and poly-alkylated furans) | The alkylated furan product is more reactive than the starting furan. | Adjust the molar ratio of furan to the alkylating agent to favor the desired product. For 2,5-disubstitution, use at least a 1:2 molar ratio.[14] |
| Reaction time is too long, leading to over-alkylation. | Monitor the reaction progress using GC-MS or TLC and stop the reaction once the desired product is maximized. | |
| Formation of Isomeric Byproducts (e.g., 2-isopropylfuran) | Carbocation rearrangement during Friedel-Crafts alkylation.[17] | Use an alkylating agent less prone to rearrangement (e.g., propene with a mild acid catalyst). Alternatively, use a synthetic route that does not involve carbocation intermediates, such as an organometallic approach. |
| Difficulty in Product Purification | Similar boiling points of mono- and di-alkylated furans. | Employ fractional distillation under reduced pressure for separation. High-performance liquid chromatography (HPLC) or column chromatography can also be effective.[11][18] |
| Presence of polymeric material. | Remove polymeric residues by filtration before workup and purification. An initial distillation can help separate the volatile products from the non-volatile tar. |
Experimental Protocols
Method 1: Palladium-Catalyzed α-Alkylation
This method focuses on the direct C-H functionalization of furan for a more controlled alkylation.
Reaction Scheme: Furan + 2 Propyl Iodide --(Pd Catalyst, Ligand, Base)--> this compound
Reagents and Equipment:
-
Furan
-
Propyl Iodide
-
Palladium Catalyst (e.g., Pd(PPh₃)₄)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous Solvent (e.g., Toluene or PhCF₃)
-
Schlenk Flask and Argon Atmosphere
-
Standard Glassware for reaction, workup, and purification
Procedure:
-
To a Schlenk flask under an argon atmosphere, add the palladium catalyst (e.g., 5-10 mol%), ligand (e.g., 10-20 mol%), and base (e.g., 2 equivalents).
-
Add the anhydrous solvent, followed by furan (1 equivalent).
-
Add propyl iodide (2.5-3 equivalents) to the mixture.
-
Heat the reaction mixture to 110 °C and stir for 24-48 hours.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like diethyl ether, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or fractional distillation.
Method 2: Paal-Knorr Synthesis
This classic method involves the cyclization of a 1,4-diketone.
Reaction Scheme: Nonane-4,7-dione --(Acid Catalyst)--> this compound + H₂O
Reagents and Equipment:
-
Nonane-4,7-dione
-
Acid Catalyst (e.g., p-Toluenesulfonic acid, Sulfuric Acid)
-
Solvent (e.g., Toluene, Benzene) with a Dean-Stark apparatus
-
Standard Glassware for reaction, workup, and purification
Procedure:
-
Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
To the flask, add nonane-4,7-dione and the solvent.
-
Add a catalytic amount of the acid catalyst (e.g., 1-5 mol%).
-
Heat the mixture to reflux and collect the water that azeotropically distills off in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent to obtain the crude this compound.
-
Purify by fractional distillation under reduced pressure.
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Parameter | Friedel-Crafts Alkylation | Paal-Knorr Synthesis | Pd-Catalyzed Alkylation | Organometallic Route (Lithiation) |
| Starting Materials | Furan, Propylating Agent | Nonane-4,7-dione | Furan, Propyl Iodide | Furan, n-BuLi, Propyl Bromide |
| Catalyst/Reagent | Lewis Acid (e.g., BF₃·OEt₂) | Protic Acid (e.g., p-TsOH) | Pd(PPh₃)₄ / Xantphos | n-Butyllithium |
| Solvent | Dichloromethane, Toluene | Toluene | Toluene, PhCF₃ | THF, Diethyl Ether |
| Temperature | 0 °C to reflux | Reflux | 110 °C | -78 °C to Room Temperature |
| Reaction Time | 2-24 hours | 1-6 hours | 24-48 hours | 2-12 hours |
| Key Challenges | Polymerization, Polyalkylation | Precursor Synthesis | Catalyst Cost, Ligand Sensitivity | Stoichiometric Base, Low Temperatures |
Visualizations
Caption: Workflow for Pd-Catalyzed Synthesis.
Caption: Troubleshooting Low Yield Issues.
References
- 1. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. About: Paal–Knorr synthesis [dbpedia.org]
- 5. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Regioselective Pd-catalyzed α-alkylation of furans using alkyl iodides - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01522B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. bohrium.com [bohrium.com]
- 10. Regioselective Pd-catalyzed α-alkylation of furans using alkyl iodides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Preparation and reactions of polyfunctional magnesium and zinc organometallics in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. EP0041775A1 - Process for the preparation of alkyl furans - Google Patents [patents.google.com]
- 15. quora.com [quora.com]
- 16. mt.com [mt.com]
- 17. youtube.com [youtube.com]
- 18. Quantification of furan and 5 alkylfurans with complete separation of 2-ethylfuran and 2,5-dimethylfuran isomers in cereals, coffee and Infant products by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,5-Dipropylfuran
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,5-dipropylfuran.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most common and direct method for synthesizing 2,5-disubstituted furans like this compound is the Paal-Knorr furan synthesis . This method involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. For this compound, the required precursor is octane-3,6-dione.[1][2][3] Another potential, though often more problematic, method is the Friedel-Crafts alkylation of furan with a propylating agent. However, this method can be challenging due to the acid sensitivity of the furan ring, which can lead to polymerization and low yields.[4][5]
Q2: What is the key starting material for the Paal-Knorr synthesis of this compound?
A2: The key starting material is octane-3,6-dione . This is a 1,4-diketone that, upon acid-catalyzed cyclization and dehydration, forms the this compound ring.
Q3: What are the typical catalysts used in the Paal-Knorr synthesis?
A3: A variety of acid catalysts can be used for the Paal-Knorr synthesis. These include protic acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as Lewis acids like zinc chloride (ZnCl₂) and phosphorus pentoxide (P₂O₅).[1][2] Milder Lewis acids are sometimes preferred to minimize side reactions like polymerization.[1]
Q4: What are the main challenges in synthesizing this compound?
A4: The primary challenges include:
-
Low Yields: This can be due to incomplete reaction, side reactions, or polymerization of the starting materials or product.
-
Impurities: The final product can be contaminated with unreacted starting materials, side products from polymerization, or other byproducts.
-
Synthesis of the Precursor: The synthesis of the octane-3,6-dione precursor can also be a challenging step.
Q5: How can I purify the final this compound product?
A5: Purification is typically achieved by fractional distillation , often under reduced pressure (vacuum distillation) to prevent decomposition at high temperatures.[6][7] The boiling point of the target compound is a critical parameter for successful distillation. Chromatographic methods can also be employed for purification.
Q6: How can I confirm the identity and purity of my this compound product?
A6: The identity and purity of the final product are best confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) .[8][9][10] This will allow for the separation of the desired product from any impurities and provide a mass spectrum to confirm its molecular weight and fragmentation pattern. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also essential for structural confirmation.
Troubleshooting Guides
Paal-Knorr Synthesis Troubleshooting
This guide addresses common issues encountered during the Paal-Knorr synthesis of this compound from octane-3,6-dione.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective Catalyst: The chosen acid catalyst may not be strong enough or may have degraded. 2. Insufficient Reaction Time or Temperature: The reaction may not have gone to completion. 3. Water in the Reaction Mixture: Water can inhibit the dehydration step. 4. Decomposition of Starting Material or Product: The reaction conditions may be too harsh. | 1. Catalyst Selection: Try a different acid catalyst (e.g., switch from a protic acid to a Lewis acid like ZnCl₂). Ensure the catalyst is fresh and anhydrous. 2. Optimize Conditions: Gradually increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC or GC. 3. Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents if applicable. 4. Milder Conditions: Use a milder catalyst or lower the reaction temperature. |
| Reaction Mixture Turns Dark/Polymerizes | 1. Strong Acid Catalyst: Strong protic acids can promote polymerization of the furan product.[5] 2. High Reaction Temperature: Elevated temperatures can accelerate polymerization. | 1. Use a Milder Catalyst: Employ a milder Lewis acid (e.g., Sc(OTf)₃, Bi(NO₃)₃) or a solid acid catalyst.[1] 2. Lower the Temperature: Run the reaction at a lower temperature, even if it requires a longer reaction time. |
| Difficult Product Isolation | 1. Emulsion Formation during Workup: The presence of acidic residues and polymeric material can lead to emulsions during aqueous extraction. 2. Product Volatility: The product may be lost during solvent removal if it has a low boiling point. | 1. Neutralization and Filtration: Carefully neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution). If a solid polymer is present, it may be helpful to filter the crude mixture before extraction. Adding brine can help break emulsions. 2. Careful Solvent Removal: Use a rotary evaporator at a controlled temperature and pressure to avoid co-distillation of the product with the solvent. |
| Product is Impure After Initial Workup | 1. Unreacted Starting Material: The reaction did not go to completion. 2. Side Products: Formation of byproducts due to side reactions. | 1. Optimize Reaction: See "Low or No Product Yield" section. 2. Purification: Purify the crude product by fractional distillation under reduced pressure.[6][7] Column chromatography may also be effective. |
Friedel-Crafts Alkylation Troubleshooting
This guide addresses common issues when attempting the Friedel-Crafts alkylation of furan.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Extensive Polymerization/Charring | 1. High Reactivity of Furan: The furan ring is highly activated and susceptible to attack by strong Lewis acids, leading to polymerization.[5] 2. Strong Lewis Acid Catalyst: Catalysts like AlCl₃ are often too harsh for furan.[5] | 1. Use Milder Catalysts: Employ milder Lewis acids such as BF₃·OEt₂ or solid acid catalysts. 2. Low Temperature: Perform the reaction at very low temperatures (e.g., -78 °C) to control the reactivity. |
| Low Yield of this compound | 1. Polyalkylation: The initially formed 2-propylfuran is more reactive than furan itself and can undergo further alkylation. 2. Carbocation Rearrangement: The propyl carbocation can rearrange, leading to the formation of isopropylfuran isomers. | 1. Control Stoichiometry: Use a large excess of furan relative to the alkylating agent to favor mono-alkylation. 2. Choice of Alkylating Agent: Use a propylating agent less prone to carbocation formation or rearrangement. |
| Formation of Isomers | 1. Lack of Regioselectivity: Alkylation can occur at the 2- and 3-positions of the furan ring. 2. Carbocation Rearrangement: As mentioned above. | 1. Directed Alkylation: Consider alternative methods that offer better regioselectivity, such as metal-catalyzed C-H activation. |
Experimental Protocols
Synthesis of Octane-3,6-dione (Precursor for Paal-Knorr Synthesis)
A detailed experimental protocol for the synthesis of octane-3,6-dione is crucial for the successful synthesis of this compound. While a specific high-yield, peer-reviewed protocol for octane-3,6-dione was not found in the immediate search results, a general approach can be adapted from the synthesis of similar 1,4-diketones. One common method involves the oxidative coupling of enolates.
Conceptual Protocol (Adaptation Required):
-
Enolate Formation: Start with a suitable propyl ketone, such as 3-pentanone. Deprotonate using a strong base like lithium diisopropylamide (LDA) at low temperature (-78 °C) in an anhydrous solvent like tetrahydrofuran (THF) to form the lithium enolate.
-
Oxidative Coupling: Treat the enolate with an oxidizing agent, such as copper(II) chloride (CuCl₂), to induce coupling. This step needs careful optimization of reaction conditions (temperature, reaction time, and stoichiometry).
-
Workup and Purification: Quench the reaction with an aqueous solution (e.g., ammonium chloride). Extract the product with an organic solvent, wash the organic layer, dry it, and remove the solvent. The crude product would then be purified, likely by vacuum distillation.
Note: This is a conceptual outline and requires significant experimental optimization for yield and purity.
Paal-Knorr Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add octane-3,6-dione.
-
Catalyst Addition: Add a catalytic amount of a dehydrating acid catalyst. For example, a small amount of concentrated sulfuric acid or a Lewis acid like zinc chloride.
-
Heating: Heat the reaction mixture under reflux. The reaction temperature will depend on the boiling point of octane-3,6-dione or the solvent if one is used. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., diethyl ether or dichloromethane) and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Then, wash with water and brine.
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation. Collect the fraction corresponding to the boiling point of this compound.
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Octane-3,6-dione | C₈H₁₄O₂ | 142.19 | 227.3 @ 760 mmHg[11] |
| This compound | C₁₀H₁₆O | 152.23 | Data not available in search results |
Note: The boiling point of this compound is a critical piece of data for its purification by distillation. This information should be determined experimentally or sought in more specialized chemical databases.
Table 2: Reported Yields for Paal-Knorr Synthesis of 2,5-Dialkylfurans
| R-group | Catalyst | Reaction Conditions | Yield (%) | Reference |
| Methyl | H₂SO₄ | 50 °C, 24 h (for precursor synthesis) | 95 (for precursor) | [12] |
| Various Alkyl/Aryl | Microwave | Microwave irradiation | 65-89 | [13] |
| Aryl | Trifluoroacetic Acid | Not specified | High | Adapted from general statements |
Note: Specific yield data for this compound via the Paal-Knorr synthesis was not available in the search results. The yields can vary significantly based on the specific substrate and reaction conditions.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the Paal-Knorr synthesis.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 4. quora.com [quora.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Purification [chem.rochester.edu]
- 7. chembam.com [chembam.com]
- 8. Quantification of furan and 5 alkylfurans with complete separation of 2-ethylfuran and 2,5-dimethylfuran isomers in cereals, coffee and Infant products by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. restek.com [restek.com]
- 10. orbit.dtu.dk [orbit.dtu.dk]
- 11. Octane-3,6-dione, CAS No. 2955-65-9 - iChemical [ichemical.com]
- 12. mdpi.com [mdpi.com]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Catalyst Deactivation in Furan Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation during furan synthesis.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common issues encountered during furan synthesis.
Guide 1: Diagnosing a Drop in Furan Yield
If you observe a significant decrease in the yield of your target furan product, follow this diagnostic workflow to identify the potential cause.
Caption: Diagnostic workflow for decreased furan yield.
Frequently Asked Questions (FAQs)
Catalyst Performance and Deactivation
-
Q1: My furan yield has dropped significantly, but my reaction conditions are stable. What is the most likely cause?
A1: A significant drop in furan yield with stable reaction conditions strongly suggests catalyst deactivation. The most common causes are coking (the deposition of carbonaceous residues on the catalyst surface), poisoning by impurities in the feedstock, or thermal degradation (sintering) of the catalyst's active sites.[1] To diagnose the specific cause, it is recommended to characterize the spent catalyst using techniques like thermogravimetric analysis (TGA) to detect coke, and transmission electron microscopy (TEM) to observe any changes in particle size (sintering).
-
Q2: I am observing a gradual decrease in catalyst activity over several runs. What type of deactivation does this indicate?
A2: A gradual decrease in activity is often indicative of coking or fouling.[2] This is a process where carbonaceous deposits, often called "coke," slowly accumulate on the active sites and within the pores of the catalyst, blocking access for reactants. This phenomenon is common in biomass conversion processes due to the nature of the feedstock.[3]
-
Q3: My catalyst's selectivity for the desired furan derivative has decreased, and I am seeing more byproducts. What could be the reason?
A3: A loss of selectivity can be caused by several factors. Changes to the active sites due to poisoning or sintering can alter the reaction pathways, favoring the formation of undesired byproducts. For example, in the decarbonylation of furfural to furan, a change in the catalyst's surface can lead to increased hydrogenation reactions.[4][5] It is also possible that the accumulation of coke on the catalyst surface modifies its electronic properties and steric environment, leading to a shift in selectivity.
Catalyst Regeneration
-
Q4: Can I regenerate my coked catalyst, and what is the general procedure?
A4: Yes, coked catalysts can often be regenerated. The most common method is a controlled oxidation (combustion) of the coke deposits.[3][6] A typical laboratory procedure involves heating the catalyst in a controlled flow of a dilute oxygen/inert gas mixture (e.g., 5% O₂ in N₂). The temperature is gradually increased to burn off the carbon without causing thermal damage to the catalyst. The process can be monitored by analyzing the off-gas for CO and CO₂.
-
Q5: My feedstock contains sulfur impurities. How does this affect my catalyst and can it be reversed?
A5: Sulfur compounds are known poisons for many metal catalysts, particularly those based on nickel and palladium.[7] Sulfur can strongly adsorb to the active metal sites, blocking them and rendering the catalyst inactive. In some cases, the activity of a sulfur-poisoned catalyst can be partially or fully restored through a high-temperature reduction in a hydrogen atmosphere, although this is not always effective.
-
Q6: I am working with an aqueous phase process. What are the specific deactivation concerns?
A6: In aqueous phase processes, hydrothermal instability is a major concern. This can manifest as leaching of the active metal from the support into the liquid phase, or as sintering of the metal particles due to the presence of hot, high-pressure water.[5] Zeolite catalysts can also undergo structural changes in hot liquid water.[8] Using a robust catalyst support and optimizing the reaction conditions to minimize the severity of the hydrothermal environment can help mitigate these issues.
Data on Catalyst Performance and Deactivation
Table 1: Impact of Deactivation on Catalyst Performance in Furfural Conversion
| Catalyst | Deactivation Mechanism | Impact on Furfural Conversion | Impact on Furan Yield | Time on Stream | Reference |
| Ni-MgO | Gradual Deactivation | Decreased from 96% to 65% | Decreased from 88% to 55% | 24 hours | [2] |
| 10% Pd/C | Leaching of Palladium | Decreased intensity of Pd peaks in XPS | Not specified | Not specified | [6] |
| Copper Chromite | Poisoning by Polymeric Species | Steady deactivation at 200 °C | Not specified | Not specified | [1] |
| Ni/SiO₂ | Coking | Rapid deactivation | Not specified | Not specified | [9] |
Table 2: Regeneration of Coked ZSM-5 Catalysts
| Regeneration Temperature (°C) | Regeneration Time | Restoration of Catalyst Activity | Reference |
| 500 | Not fully restored | Incomplete coke removal | [10] |
| 550 | Longer time required | Fully restored | [10] |
| 600 | Longer time required | Fully restored | [10] |
| 650 | 20 minutes | Fully restored | [10] |
| 700 | 20 minutes | Fully restored | [10] |
Key Experimental Protocols
Protocol 1: Characterization of Coke on a Spent Catalyst by Temperature-Programmed Oxidation (TPO)
This protocol outlines the general steps for quantifying and characterizing coke on a deactivated catalyst.
1. Objective: To determine the amount and nature of carbonaceous deposits on a spent catalyst.
2. Materials:
- Spent catalyst sample (typically 50-100 mg)
- TPO system with a temperature controller, furnace, and a detector (e.g., mass spectrometer or thermal conductivity detector - TCD)
- Oxidizing gas mixture (e.g., 5-10% O₂ in an inert gas like He or Ar)
- Inert gas for purging (He or Ar)
3. Procedure:
- Sample Preparation: Accurately weigh the spent catalyst and place it in the reactor of the TPO system.
- Purging: Purge the system with an inert gas at a constant flow rate to remove any adsorbed species and air. This is typically done at a slightly elevated temperature (e.g., 100-150 °C) for 30-60 minutes.
- TPO Analysis:
- Switch the gas flow to the oxidizing mixture at a controlled flow rate.
- Begin heating the sample at a linear ramp rate (e.g., 5-10 °C/min) to a final temperature (e.g., 800 °C).
- Continuously monitor the effluent gas for CO and CO₂ using the detector. The amount of these gases is proportional to the amount of coke being combusted.
- Data Analysis:
- Integrate the area under the CO and CO₂ peaks to quantify the total amount of carbon deposited on the catalyst.
- The temperature at which the combustion peaks occur can provide information about the nature of the coke (e.g., "soft" coke burns at lower temperatures than "hard," more graphitic coke).
Protocol 2: Catalyst Regeneration by Calcination
This protocol provides a general procedure for regenerating a coked catalyst in a laboratory setting.
1. Objective: To remove coke from a deactivated catalyst and restore its activity.
2. Materials:
- Coked catalyst
- Tube furnace with temperature control
- Quartz or ceramic reactor tube
- Source of air or a controlled mixture of oxygen and an inert gas
- Gas flow controllers
3. Procedure:
- Loading the Catalyst: Place the coked catalyst in the reactor tube, ensuring it is evenly distributed.
- Inert Purge: Heat the catalyst to a low temperature (e.g., 100-150 °C) under a flow of inert gas (e.g., N₂) to remove any physisorbed species.
- Controlled Oxidation:
- Gradually introduce a controlled flow of air or a dilute oxygen mixture. Caution: The combustion of coke is exothermic and can lead to a rapid temperature increase (runaway). Start with a low oxygen concentration and a slow temperature ramp.
- Slowly ramp the temperature to the target regeneration temperature (e.g., 500-650 °C, depending on the catalyst's thermal stability).[10]
- Hold at the final temperature until the coke is completely removed. This can be confirmed by monitoring the off-gas for the absence of CO and CO₂.
- Cooling: Cool the catalyst down to room temperature under a flow of inert gas.
- Post-Regeneration Characterization: It is advisable to characterize the regenerated catalyst (e.g., using surface area analysis, chemisorption) to assess the effectiveness of the regeneration and to check for any changes in its physical or chemical properties.
Protocol 3: Assessing Metal Leaching
This protocol describes a method to determine if the active metal is leaching from the support during a liquid-phase reaction.
1. Objective: To quantify the amount of active metal that has leached into the reaction solution.
2. Materials:
- Reaction mixture after the catalytic test
- Filtration system (e.g., syringe filters with a pore size that retains the catalyst particles)
- Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) instrument
- Standards of the metal of interest for calibration
3. Procedure:
- Sample Collection: After the reaction, carefully separate the liquid phase from the solid catalyst by filtration. Ensure that no catalyst particles are present in the liquid sample.
- Digestion (if necessary): Depending on the complexity of the reaction mixture and the analytical technique, it may be necessary to digest the sample to remove organic components that could interfere with the analysis. This typically involves treating the sample with strong acids (e.g., nitric acid) and heating.
- Analysis:
- Prepare a calibration curve using the metal standards of known concentrations.
- Analyze the collected liquid sample using ICP-MS or AAS to determine the concentration of the leached metal.
- Calculation: Calculate the total amount of leached metal based on its concentration in the solution and the total volume of the liquid phase. This can be expressed as a percentage of the initial amount of metal in the catalyst.
Deactivation Mechanisms and Logical Relationships
The following diagram illustrates the interconnectedness of different catalyst deactivation mechanisms in furan synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of Sustainable Catalytic Pathways for Furan Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Development of Sustainable Catalytic Pathways for Furan Derivatives [frontiersin.org]
- 6. helvia.uco.es [helvia.uco.es]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. d-nb.info [d-nb.info]
- 10. osti.gov [osti.gov]
Technical Support Center: Synthesis of 2,5-Dialkylfurans
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side reactions during the production of 2,5-dialkylfurans.
Troubleshooting Guide
Issue: Low Yield of 2,5-Dialkylfuran and Presence of Dark, Insoluble Material
Question: My reaction to synthesize a 2,5-dialkylfuran via the Paal-Knorr reaction of a 1,4-diketone is resulting in a low yield and the formation of a significant amount of dark, insoluble material. What is the likely cause and how can I mitigate this?
Answer: The formation of dark, insoluble material, often referred to as humins, is a strong indicator of acid-catalyzed polymerization of the furan product or furanic intermediates.[1] Furans are sensitive to strong acids and prolonged heating, which can lead to undesired side reactions.[2]
Recommended Actions:
-
Modify Catalyst and Reaction Conditions: Harsh reaction conditions, such as high concentrations of strong protic acids (e.g., sulfuric or hydrochloric acid) and prolonged heating, are known to promote side reactions.[2][3]
-
Use Milder Catalysts: Consider using milder Lewis acids such as Sc(OTf)₃ or Bi(NO₃)₃, or solid acid catalysts which can be more selective and easier to separate.[4]
-
Optimize Reaction Time and Temperature: Minimize the reaction time and use the lowest effective temperature to reduce the extent of degradation and polymerization of the furan product. Microwave-assisted synthesis can sometimes offer a way to rapidly heat the reaction to the desired temperature, potentially reducing the overall reaction time and the formation of byproducts.[5]
-
-
Solvent Selection: The choice of solvent can have a significant impact on suppressing polymerization.
-
Alcoholic Solvents: Using an alcohol as a solvent can help to stabilize reactive intermediates and reduce polymerization.
-
Aprotic Solvents: Polar aprotic solvents may also be a suitable alternative.
-
Issue: Formation of Ring-Opened Byproducts
Question: I am observing the formation of a 1,4-diketone in my reaction mixture when I am trying to synthesize a 2,5-dialkylfuran. Isn't that the starting material?
Answer: While the 1,4-diketone is the starting material for the Paal-Knorr synthesis, the reaction is an equilibrium. Under certain conditions, particularly in the presence of water, the synthesized 2,5-dialkylfuran can undergo a ring-opening reaction to revert to the 1,4-diketone.
Recommended Actions:
-
Anhydrous Conditions: Employ anhydrous conditions to shift the equilibrium towards the furan product. This can be achieved by using a dehydrating agent or a Dean-Stark apparatus to remove water as it is formed. Common dehydrating agents include phosphorus pentoxide.[3]
-
Solvent Choice: The use of a non-aqueous solvent system will also favor the forward reaction.
Frequently Asked Questions (FAQs)
Question 1: What are the most common side reactions in the acid-catalyzed synthesis of 2,5-dialkylfurans?
Answer: The most prevalent side reactions include:
-
Polymerization/Resinification: Acid-catalyzed polymerization of the furan ring leads to the formation of insoluble, dark-colored byproducts known as humins.[1]
-
Ring-Opening: The furan ring can be opened under acidic conditions, especially in the presence of water, to yield the corresponding 1,4-dicarbonyl compound.
-
Etherification: If an alcohol is used as a solvent, there is a possibility of etherification reactions with intermediates like 5-hydroxymethylfurfural (HMF), if it is used as a starting material for some furan derivatives.
Question 2: How can I improve the selectivity of my 2,5-dialkylfuran synthesis?
Answer: Improving selectivity involves carefully controlling the reaction conditions to favor the desired cyclization and dehydration over competing side reactions. Key strategies include:
-
Catalyst Selection: Opt for milder acid catalysts, such as Lewis acids or solid acids, to reduce the harshness of the reaction medium.[4]
-
Temperature and Time Control: Use the lowest possible temperature and shortest reaction time that still allows for a reasonable conversion to the desired product.
-
Solvent Effects: The use of alcoholic or aprotic solvents can help to minimize polymerization.
-
Anhydrous Conditions: Removing water from the reaction mixture will drive the equilibrium towards the furan product and prevent ring-opening.[3]
Question 3: Are there alternative, higher-yielding methods for producing 2,5-dialkylfurans?
Answer: Yes, particularly for the synthesis of 2,5-dimethylfuran (DMF) from biomass-derived precursors like 5-hydroxymethylfurfural (HMF), catalytic hydrogenation/hydrogenolysis methods have shown high yields. For instance, a non-noble bimetallic catalyst (Ni-Co) on an active carbon support has been reported to produce DMF from HMF with a yield of up to 95% under relatively mild conditions (130 °C and 1 MPa H₂).[6]
Data Presentation
Table 1: Yield of 2,5-Dimethylfuran (DMF) from Bamboo Hydrolysate under Optimized Conditions
| Parameter | Value |
| Starting Material | Glucose-rich bamboo hydrolysate |
| Heating Method | Microwave |
| Solvent | Low Transition Temperature Mixture (LTTM) |
| Catalyst | Activated carbon-supported copper (Cu/AC) |
| Temperature | 120 °C |
| Reaction Time | 1 min |
| Catalyst Loading | 1% |
| LTTM Ratio | 4:1 |
| Expected DMF Yield | 25.61 mol% |
| Experimental DMF Yield | 21.28 ± 0.77 mol% |
Data from a study on the one-pot synthesis of 2,5-dimethylfuran from bamboo hydrolysate.[7]
Table 2: High-Yield Synthesis of 2,5-Dimethylfuran (DMF) from 5-Hydroxymethylfurfural (HMF)
| Parameter | Value |
| Starting Material | 5-Hydroxymethylfurfural (HMF) |
| Catalyst | Carbon supported Ni-Co bimetallic catalyst |
| Temperature | 130 °C |
| H₂ Pressure | 1 MPa |
| DMF Yield | up to 95% |
Data from a study on the high-yield production of 2,5-dimethylfuran from HMF.[6]
Experimental Protocols
Protocol 1: General Procedure for Paal-Knorr Furan Synthesis with Reduced Side Reactions
This protocol is a generalized procedure based on the principles of the Paal-Knorr synthesis, incorporating measures to minimize common side reactions.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (or Dean-Stark trap if removing water), add the 1,4-dicarbonyl compound and a suitable anhydrous solvent (e.g., toluene, dioxane, or an alcohol like isopropanol).
-
Catalyst Addition: Add a catalytic amount of a mild acid catalyst. Options include:
-
A Lewis acid (e.g., Sc(OTf)₃, Bi(NO₃)₃).
-
A solid acid catalyst (e.g., Amberlyst-15), which can be filtered off after the reaction.
-
A protic acid in a low concentration (e.g., p-toluenesulfonic acid).
-
-
Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 80-110 °C) and monitor the progress of the reaction by a suitable technique (e.g., TLC or GC). Avoid prolonged heating.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a solid acid catalyst was used, filter it off. Quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure. Purify the crude product by column chromatography or distillation.
Visualizations
Caption: Common side reactions in the acid-catalyzed synthesis of 2,5-dialkylfurans.
Caption: A troubleshooting workflow for low yields in 2,5-dialkylfuran synthesis.
References
Technical Support Center: Purification of 2,5-dipropylfuran
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2,5-dipropylfuran and related 2,5-dialkylfurans.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: The purified this compound is colored (yellow to brown).
-
Question: I've purified my this compound, but it has a distinct color. What could be the cause and how can I fix it?
-
Answer:
-
Possible Cause 1: Oxidation. Furan derivatives can be susceptible to oxidation, which can lead to the formation of colored impurities. This is often exacerbated by exposure to air and light.
-
Solution 1:
-
Antioxidant Addition: Consider adding a radical inhibitor like butylated hydroxytoluene (BHT) in trace amounts during storage.
-
Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during distillations.
-
Storage: Store the purified furan in a dark, cold environment, preferably in an amber vial under an inert atmosphere.
-
-
Possible Cause 2: Acidic Impurities. Trace amounts of acid can catalyze polymerization or degradation of furans, leading to colored byproducts.
-
Solution 2:
-
Base Wash: Before the final purification step, wash the crude product with a dilute solution of sodium bicarbonate or sodium carbonate to neutralize any acidic impurities.
-
Distillation over Base: For distillation, you can add a small amount of a non-volatile base like anhydrous potassium carbonate to the distillation flask.
-
-
Issue 2: GC-MS analysis of the purified product shows multiple peaks close to the main product peak.
-
Question: My GC-MS results indicate the presence of impurities with similar retention times to this compound. How can I improve the separation?
-
Answer:
-
Possible Cause 1: Isomeric Impurities. The synthesis might have produced isomers, such as 2,3-dipropylfuran or positional isomers of the propyl group, which have very similar boiling points and polarities.
-
Solution 1:
-
Fractional Distillation: If the boiling points are sufficiently different (a few degrees), careful fractional distillation with a high-efficiency distillation column (e.g., a Vigreux or packed column) may resolve the peaks.
-
Preparative Gas Chromatography (Prep-GC): For high-purity requirements and small scales, Prep-GC is an excellent, albeit more resource-intensive, option for separating close-boiling isomers.
-
Column Chromatography: While challenging for non-polar compounds, using a long column with a non-polar stationary phase (e.g., silica gel) and a very non-polar eluent system (e.g., hexanes or petroleum ether) with a shallow gradient might achieve separation.
-
-
Possible Cause 2: Homologous Impurities. Side reactions could have led to the formation of other alkylated furans (e.g., 2-propyl-5-ethylfuran).
-
Solution 2:
-
Optimize GC-MS Method: Ensure your analytical GC-MS method is optimized for the separation of these types of compounds. A longer column or a slower temperature ramp can improve resolution.[1]
-
Fractional Distillation: As with isomeric impurities, careful fractional distillation can be effective.
-
-
Issue 3: Low recovery after purification.
-
Question: I'm losing a significant amount of my product during the purification process. What are the common causes of low yield?
-
Answer:
-
Possible Cause 1: Product Volatility. this compound is a relatively volatile compound.
-
Solution 1:
-
Careful Evaporation: When removing solvents, use a rotary evaporator with controlled temperature and pressure to avoid co-evaporation of the product.
-
Cold Traps: When performing vacuum distillation, ensure your cold trap is effective (e.g., using a dry ice/acetone slurry) to recover any volatile product that bypasses the condenser.
-
-
Possible Cause 2: Decomposition on Stationary Phase. If using column chromatography, the silica or alumina could be causing decomposition of the furan.
-
Solution 2:
-
Deactivate Stationary Phase: Deactivate the silica gel or alumina by adding a small percentage of a base like triethylamine to the eluent.
-
Use a Milder Stationary Phase: Consider using a less acidic stationary phase like Florisil.
-
-
Possible Cause 3: Peroxide Formation. Furans can form explosive peroxides, especially upon prolonged storage and exposure to air. This can lead to product loss and is a significant safety hazard.
-
Solution 3:
-
Test for Peroxides: Before distillation, always test for the presence of peroxides using peroxide test strips.
-
Peroxide Quenching: If peroxides are present, they can be quenched by washing with a freshly prepared solution of ferrous sulfate.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended first-pass purification technique for crude this compound?
A1: For a moderately pure crude product, vacuum distillation is often the most efficient first-pass purification method. It is effective at removing non-volatile impurities and solvents. Given that alkylated furans can be sensitive to high temperatures, performing the distillation under reduced pressure is recommended to lower the boiling point and minimize thermal degradation.
Q2: How can I determine the purity of my this compound sample?
A2: The most common and effective methods for determining the purity of volatile organic compounds like this compound are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the number of components in your sample and allows for their identification based on their mass spectra.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can be used to confirm the structure of the desired product and identify impurities if their concentration is high enough.
Q3: What are the likely impurities from a typical synthesis of this compound?
A3: The impurities will depend on the synthetic route. For instance, in a synthesis involving the alkylation of furan, potential impurities could include:
-
Unreacted starting materials (e.g., furan, propyl bromide).
-
Mono-alkylated furan (2-propylfuran).
-
Over-alkylated products.
-
Solvents used in the reaction.
-
Byproducts from side reactions.
Q4: Is column chromatography a suitable purification method for this compound?
A4: Column chromatography can be used, but it may be challenging due to the non-polar nature of this compound. It will likely require a non-polar stationary phase (like silica gel) and a very non-polar eluent (e.g., hexanes). The separation of other non-polar impurities might be difficult. It is often used as a secondary purification step if distillation is insufficient to remove certain impurities.
Quantitative Data Summary
The following table provides an illustrative comparison of common purification techniques for 2,5-dialkylfurans. The actual values can vary based on the specific impurities and experimental conditions.
| Purification Technique | Typical Purity Achieved | Expected Yield | Throughput | Key Advantages | Key Disadvantages |
| Vacuum Distillation | 95-99% | High (80-95%) | High | Good for removing non-volatile impurities; scalable. | May not separate close-boiling isomers; potential for thermal degradation. |
| Fractional Distillation | >99% | Moderate (60-85%) | Moderate | Can separate compounds with small boiling point differences. | More complex setup; potential for higher product loss. |
| Column Chromatography | >98% | Low to Moderate (40-80%) | Low | Good for removing polar impurities and some non-polar impurities. | Can be slow; potential for product decomposition on the stationary phase; requires significant solvent. |
| Preparative GC | >99.5% | Low (<50%) | Very Low | Excellent for separating close-boiling isomers and achieving high purity. | Not easily scalable; expensive equipment. |
Experimental Protocols
Protocol 1: General Vacuum Distillation of this compound
-
Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Test the crude material for peroxides before starting.
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Use a round-bottom flask of an appropriate size (the flask should be no more than two-thirds full). Ensure all glass joints are properly sealed with vacuum grease.
-
Drying: Ensure the crude this compound is dry (free of water) before distillation. If necessary, dry the organic solution with a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate, and then filter.
-
Distillation:
-
Add the crude this compound and a magnetic stir bar or boiling chips to the distillation flask.
-
Slowly apply vacuum and begin heating the distillation flask using a heating mantle.
-
Collect the fraction that distills at the expected boiling point for this compound under the given pressure.
-
-
Storage: Store the purified liquid in a clean, dry, amber vial under an inert atmosphere and refrigerate.
Diagrams
Caption: Workflow for selecting a purification strategy for this compound.
References
Technical Support Center: Addressing Solubility Issues of Furan Compounds in Biofuels
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with furan compounds in biofuel applications.
Troubleshooting Guides
This section offers step-by-step solutions to common problems encountered during the formulation and storage of furan-based biofuels.
Issue 1: Phase Separation Observed in Furan-Biofuel Blend
Symptoms: The biofuel blend appears cloudy or separates into distinct layers over time, especially at lower temperatures.
Possible Causes:
-
Poor Solubility: The furan compound has limited solubility in the base biofuel (e.g., diesel, gasoline) at the given concentration.
-
Low Temperatures: Solubility of many furan derivatives decreases at lower temperatures, leading to phase separation.[1]
-
Water Contamination: The presence of water can significantly reduce the solubility of hydrophobic furan compounds in hydrocarbon-based fuels.
Troubleshooting Steps:
-
Verify Miscibility: Confirm the baseline solubility of the specific furan compound in the biofuel at the intended operating temperature range.
-
Introduce a Co-solvent: Add a co-solvent that is miscible with both the furan compound and the biofuel. Tetrahydrofuran (THF) and various alcohols (e.g., ethanol, butanol) have been shown to improve the stability of such blends.[2][3]
-
Control Water Content: Ensure all components of the blend are as anhydrous as possible. Implement stringent drying procedures for both the biofuel and the furan additive.
-
Temperature Control: If feasible, store and handle the biofuel blend at a temperature where phase separation is not observed.
Issue 2: Formation of Gums and Sediments in the Biofuel Blend
Symptoms: The biofuel appears darker over time, and solid particles or a sticky residue (gum) are observed at the bottom of the storage container. This can lead to filter plugging and engine deposits.
Possible Causes:
-
Oxidative Instability: Furan compounds can be susceptible to oxidation, leading to the formation of insoluble high-molecular-weight gums.[4] This process can be accelerated by exposure to air and certain metals that act as catalysts.
-
Polymerization: Under acidic conditions or elevated temperatures, some furan derivatives can undergo polymerization, resulting in insoluble products.[5]
Troubleshooting Steps:
-
Add Antioxidants: Incorporate an appropriate antioxidant additive into the biofuel blend to inhibit the oxidation of furan compounds.
-
Storage Conditions: Store the biofuel in a cool, dark place and in a sealed container with minimal headspace to reduce exposure to oxygen and light.
-
Material Compatibility: Avoid contact with materials that can catalyze oxidation, such as copper and its alloys.
-
pH Control: Ensure the biofuel blend is not acidic, as this can promote polymerization of furans.
Frequently Asked Questions (FAQs)
Q1: What are the most common furan compounds being investigated as biofuels?
A1: The most commonly studied furan derivatives for biofuel applications include 2,5-Dimethylfuran (DMF) and 2-Methylfuran (MF).[6][7] Furfural, while also a furan compound, is often used as a precursor for the synthesis of these and other furan-based fuels and chemicals.[8]
Q2: Are furan compounds more soluble in gasoline or diesel?
A2: Generally, furan compounds, being polar molecules, exhibit better solubility in gasoline, which contains a higher proportion of aromatic and smaller-chain aliphatic hydrocarbons compared to diesel. Diesel is primarily composed of longer-chain, non-polar alkanes, making it a poorer solvent for polar compounds.
Q3: How does temperature affect the solubility of furan compounds in biofuels?
A3: The solubility of solid furan compounds in liquid biofuels typically increases with temperature. Conversely, for liquid-liquid blends, a decrease in temperature can lead to phase separation, defining the blend's cloud point.[1]
Q4: Can I use ethanol as a co-solvent to improve the solubility of furan compounds in diesel?
A4: Yes, ethanol can act as a co-solvent to improve the miscibility of furan derivatives in diesel fuel.[9] However, it's important to note that ethanol itself has limited solubility in diesel, and the presence of water can cause the entire mixture to phase separate. Therefore, using anhydrous ethanol and potentially another additive to stabilize the ethanol-diesel blend is recommended.
Q5: What is "gum formation" and why is it a problem for furan-based biofuels?
A5: Gum formation refers to the production of high-molecular-weight, insoluble, and sticky substances in fuels during storage.[4] For furan-based biofuels, this is often a result of oxidation and polymerization of the furan rings.[5] These gums can clog fuel filters, injectors, and form deposits in the engine, leading to poor performance and maintenance issues.
Quantitative Data
The following table summarizes the solubility of common furan compounds in water and their miscibility with some organic solvents. Note that precise solubility in complex mixtures like gasoline and diesel can vary depending on the specific composition of the fuel.
| Furan Compound | Water Solubility | Solubility in Organic Solvents | Reference(s) |
| Furfural | 83 g/L | Readily soluble in most polar organic solvents like ethanol, ether, and acetone. Slightly soluble in alkanes. | [5] |
| 2,5-Dimethylfuran (DMF) | Insoluble | Miscible with common organic solvents. | [7] |
| 2-Methylfuran (MF) | Slightly soluble | Soluble in many organic solvents. | [6] |
Experimental Protocols
Protocol 1: Determination of Furan Compound Solubility in Biofuel (Isothermal Method)
Objective: To determine the saturation solubility of a furan compound in a specific biofuel at a constant temperature.
Materials:
-
Furan compound of interest
-
Biofuel (e.g., diesel, gasoline)
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Centrifuge
-
Gas chromatograph with a mass spectrometer (GC-MS) or flame ionization detector (GC-FID)
-
Volumetric flasks, pipettes, and syringes
-
Appropriate solvent for dilution (e.g., acetone, THF)
Methodology:
-
Sample Preparation: Prepare a series of vials containing a fixed volume of the biofuel.
-
Addition of Solute: Add increasing, precisely weighed amounts of the furan compound to each vial to create a range of concentrations, ensuring some vials have an excess of the solid/liquid furan compound.
-
Equilibration: Place the sealed vials in a temperature-controlled shaker or water bath set to the desired experimental temperature. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure saturation is reached.
-
Phase Separation: After equilibration, centrifuge the vials containing excess solute at a high speed to separate the undissolved furan compound from the saturated biofuel solution.
-
Sampling and Dilution: Carefully extract a known volume of the supernatant (the saturated solution) from each vial. Dilute the extracted sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted samples using a pre-calibrated GC-MS or GC-FID method to determine the concentration of the furan compound.
-
Data Analysis: The concentration of the furan compound in the supernatant represents its solubility in the biofuel at that specific temperature.
Protocol 2: Analysis of Insoluble Gum Content in Furan-Biofuel Blends (Jet Evaporation Method)
Objective: To quantify the amount of existent gum in a furan-biofuel blend. This method is adapted from standard fuel testing procedures.
Materials:
-
Furan-biofuel blend sample
-
Evaporation bath (Jet Evaporation Apparatus)
-
Hot plate or heating mantle
-
Air or steam source
-
Analytical balance
-
Beakers
Methodology:
-
Sample Measurement: Accurately weigh a specified volume of the furan-biofuel blend into a tared beaker.
-
Evaporation: Place the beaker in the jet evaporation bath. Heat the sample under a controlled stream of hot air or steam. This process evaporates the volatile components of the fuel, leaving behind the non-volatile gum.
-
Drying: Once the evaporation is complete, place the beaker in an oven at a specified temperature to remove any remaining volatile residues.
-
Cooling and Weighing: Cool the beaker in a desiccator to prevent moisture absorption and then weigh it on an analytical balance.
-
Calculation: The difference between the final and initial weight of the beaker corresponds to the mass of the gum. The gum content is typically expressed in mg per 100 mL of fuel.
Visualizations
The following diagrams illustrate logical workflows for troubleshooting common solubility issues with furan compounds in biofuels.
Caption: Troubleshooting workflow for phase separation in furan-biofuel blends.
Caption: Troubleshooting workflow for gum formation in furan-biofuel blends.
References
- 1. mail.ppor.az [mail.ppor.az]
- 2. researchgate.net [researchgate.net]
- 3. etasr.com [etasr.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Furfural - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2,5-Dimethylfuran - Wikipedia [en.wikipedia.org]
- 8. digital.csic.es [digital.csic.es]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 2,5-Dipropylfuran Production
Welcome to the technical support center for the scale-up production of 2,5-dipropylfuran. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during synthesis and scale-up.
Disclaimer: Direct experimental data for the scale-up of this compound is limited in publicly available literature. Therefore, much of the guidance provided is based on established principles for the synthesis of furan derivatives, particularly 2,5-disubstituted and 2,5-dialkylfurans, through methods such as the Paal-Knorr synthesis.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues you may encounter during the production of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low to No Product Formation | 1. Inactive Catalyst: The acid catalyst may be old, hydrated, or of insufficient strength. | 1a. Use a fresh, anhydrous acid catalyst. Consider stronger acids like p-toluenesulfonic acid or sulfuric acid. 1b. Perform a small-scale test reaction with a known reactive substrate to confirm catalyst activity. |
| 2. Insufficient Reaction Temperature: The reaction may not have reached the necessary activation energy. | 2a. Gradually increase the reaction temperature in small increments (5-10 °C) and monitor the reaction progress by TLC or GC-MS. 2b. Ensure uniform heating of the reaction vessel. | |
| 3. Poor Quality Starting Materials: The 1,4-dicarbonyl precursor may be impure or degraded. | 3a. Verify the purity of the starting material using techniques like NMR or GC-MS. 3b. Purify the starting material if necessary (e.g., by distillation or recrystallization). | |
| Significant Byproduct Formation (e.g., dark, tarry substances - "humins") | 1. Reaction Temperature is Too High: Excessive heat can lead to polymerization and degradation of the furan product and starting materials.[1][2] | 1a. Lower the reaction temperature. 1b. Consider a stepwise temperature profile, starting lower and gradually increasing. |
| 2. Prolonged Reaction Time: Extended reaction times, especially at elevated temperatures, can promote side reactions. | 2a. Monitor the reaction closely and stop it once the starting material is consumed. 2b. Optimize the reaction time through kinetic studies on a smaller scale. | |
| 3. High Catalyst Concentration: Too much acid can catalyze undesired side reactions. | 3a. Reduce the catalyst loading. Perform catalyst loading optimization studies. | |
| Difficulty in Product Purification | 1. Co-elution with Starting Material: The product and starting material may have similar polarities. | 1a. Optimize the solvent system for column chromatography to achieve better separation. 1b. Consider fractional distillation under reduced pressure if there is a sufficient boiling point difference. |
| 2. Presence of High-Boiling Point Impurities: Polymeric byproducts can be difficult to remove. | 2a. Consider a pre-purification step, such as a short path distillation, to remove heavy tars before final purification. 2b. Investigate alternative purification techniques like crystallization. | |
| Catalyst Deactivation in Continuous Processes | 1. Coking/Fouling of the Catalyst Surface: Deposition of polymeric byproducts on the catalyst's active sites.[2][3] | 1a. Implement a decoking procedure, which may involve controlled oxidation of the catalyst bed. 1b. Optimize reaction conditions (lower temperature, shorter residence time) to minimize coke formation. |
| 2. Leaching of Active Sites: For supported catalysts, the active species may leach into the reaction medium. | 2a. Choose a more robust catalyst support. 2b. Consider pre-treating the catalyst to enhance the stability of the active sites. |
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis method for 2,5-dialkylfurans like this compound?
A1: The Paal-Knorr synthesis is a widely used and versatile method for preparing 2,5-disubstituted furans.[4][5][6] This reaction involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[4][5] For the synthesis of this compound, the required precursor would be undecane-5,8-dione.
Q2: What are the typical catalysts used in the Paal-Knorr synthesis for furan formation?
A2: A variety of acid catalysts can be employed. Common choices include protic acids like sulfuric acid or hydrochloric acid, and Lewis acids.[5] For milder conditions, dehydrating agents such as phosphorus pentoxide or zinc chloride can be used.[5]
Q3: I am observing a significant amount of dark, insoluble material in my reaction. What is it and how can I prevent it?
A3: This is likely due to the formation of "humins," which are polymeric byproducts common in furan chemistry, especially when dealing with biomass-derived feedstocks or under harsh reaction conditions.[1][2] To minimize humin formation, you should:
-
Optimize reaction temperature: Avoid excessively high temperatures.
-
Control reaction time: Do not let the reaction run for longer than necessary.
-
Adjust catalyst concentration: Use the minimum effective amount of acid catalyst.
Q4: What analytical techniques are suitable for monitoring the progress of the reaction and quantifying the product?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for both monitoring the reaction and quantifying the furan products and any volatile byproducts.[7][8][9] For reaction monitoring, Thin-Layer Chromatography (TLC) can also be a quick and effective tool.
Q5: What are the key safety considerations when scaling up the production of this compound?
A5: When scaling up any chemical process, safety is paramount. For furan synthesis, consider the following:
-
Exothermic Reactions: The cyclization reaction can be exothermic. Ensure your reactor has adequate cooling capacity to control the temperature.
-
Pressure Build-up: If the reaction is performed in a closed system, the formation of water vapor can lead to a pressure increase. Ensure the reactor is appropriately rated and equipped with pressure relief systems.
-
Flammability: Furans are flammable organic compounds. Handle them in a well-ventilated area and away from ignition sources.
-
Toxicity: Furan and its derivatives can be toxic.[10] Always consult the Safety Data Sheet (SDS) for this compound and handle it with appropriate personal protective equipment (PPE).
Experimental Protocols
Note: The following protocols are generalized for the synthesis of 2,5-dialkylfurans via the Paal-Knorr synthesis and should be adapted and optimized for this compound.
Protocol 1: Laboratory-Scale Synthesis of a 2,5-Dialkylfuran (Illustrative Example)
Materials:
-
1,4-dicarbonyl precursor (e.g., undecane-5,8-dione for this compound)
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., toluene)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,4-dicarbonyl compound (1 equivalent) and the anhydrous solvent (e.g., toluene, 5-10 mL per gram of dicarbonyl).
-
Add the acid catalyst (e.g., p-toluenesulfonic acid, 0.05-0.1 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Quantification of 2,5-Dialkylfurans by GC-MS
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
A suitable capillary column (e.g., a non-polar column like a poly(dimethyl siloxane) phase).[8]
Procedure:
-
Sample Preparation: Prepare a stock solution of the purified this compound of a known concentration in a suitable volatile solvent (e.g., hexane or dichloromethane).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of your reaction samples.
-
Internal Standard: Add a known amount of a suitable internal standard (a compound not present in the reaction mixture with a similar volatility and response factor) to each calibration standard and sample.
-
GC-MS Analysis: Inject the calibration standards and samples into the GC-MS.
-
Data Analysis: Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards. Use this curve to determine the concentration of this compound in your reaction samples.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: A decision tree for troubleshooting low product yield in furan synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 7. Quantification of furan and 5 alkylfurans with complete separation of 2-ethylfuran and 2,5-dimethylfuran isomers in cereals, coffee and Infant products by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. orbit.dtu.dk [orbit.dtu.dk]
- 9. restek.com [restek.com]
- 10. researchgate.net [researchgate.net]
"refining the separation process of 2,5-dipropylfuran from reaction mixtures"
Welcome to the technical support center for the purification of 2,5-dipropylfuran. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the separation of this compound from complex reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that are important for its separation?
Q2: What are the common impurities I might encounter in a this compound reaction mixture?
A2: The impurities in your reaction mixture will largely depend on the synthetic route used. A common method for synthesizing 2,5-dialkylfurans is the acid-catalyzed reaction of furan with an appropriate aldehyde or ketone. For this compound, this would typically involve the reaction of furan with propanal.
Potential impurities from this synthesis may include:
-
Unreacted starting materials: Furan and propanal.
-
Mono-substituted products: 2-propylfuran.
-
Polymeric byproducts: Resulting from the acid-catalyzed polymerization of furan and/or propanal.
-
Solvent and catalyst residues.
Q3: Which separation technique is most suitable for purifying this compound?
A3: The choice of separation technique depends on the scale of your experiment, the nature of the impurities, and the desired final purity.
-
Fractional Distillation: This is a good choice for large-scale purification, especially if the boiling points of this compound and the major impurities are sufficiently different.[1]
-
Column Chromatography (Flash or Preparative HPLC): This technique offers high resolution and is suitable for removing impurities with similar boiling points to the product. It is often used for smaller-scale purifications or when very high purity is required.
-
Liquid-Liquid Extraction: This can be a useful initial purification step to remove water-soluble impurities or to isolate the furan derivatives from an aqueous reaction mixture.
Q4: How can I analyze the purity of my this compound sample?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for assessing the purity of volatile compounds like this compound.[2][3] It provides both qualitative and quantitative information about the components of your sample. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis) can also be used, particularly for less volatile impurities or for preparative-scale purification.[4]
Troubleshooting Guides
Fractional Distillation
Problem: Poor separation between this compound and a close-boiling impurity.
| Potential Cause | Troubleshooting Step |
| Insufficient column efficiency. | Increase the length of the fractionating column or use a column with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge). |
| Incorrect heating rate. | Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate of the column. |
| Fluctuations in heat supply. | Use a heating mantle with a temperature controller and ensure the distillation flask is well-insulated. |
| Improper column insulation. | Insulate the distillation column to minimize heat loss and maintain a proper temperature gradient. |
Problem: Product yield is low.
| Potential Cause | Troubleshooting Step |
| Product loss due to hold-up in the column. | Use a smaller distillation setup for smaller quantities. After distillation, rinse the column with a small amount of a volatile solvent to recover any retained product. |
| Decomposition of the product at high temperatures. | If this compound is thermally sensitive, consider performing the distillation under reduced pressure (vacuum distillation) to lower the boiling point. |
| Inefficient condensation. | Ensure the condenser is properly cooled with a continuous flow of cold water. |
Column Chromatography (Flash/HPLC)
Problem: Co-elution of this compound and an impurity.
| Potential Cause | Troubleshooting Step |
| Inappropriate mobile phase polarity. | Adjust the solvent system. For normal-phase chromatography, decrease the polarity of the mobile phase. For reverse-phase chromatography, increase the polarity. |
| Poor column resolution. | Use a longer column, a column with a smaller particle size, or a different stationary phase chemistry. |
| Sample overloading. | Reduce the amount of sample loaded onto the column. |
Problem: Tailing of the this compound peak.
| Potential Cause | Troubleshooting Step |
| Strong interaction with the stationary phase. | Add a small amount of a polar modifier (e.g., triethylamine for basic compounds on silica gel) to the mobile phase to block active sites on the stationary phase. |
| Column degradation. | Replace the column with a new one. |
| Presence of highly polar impurities. | Pre-purify the sample using a simple filtration through a plug of silica gel or an extraction step. |
Experimental Protocols
Protocol 1: General Procedure for Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer. Ensure all joints are properly sealed.
-
Sample Charging: Charge the crude reaction mixture into the round-bottom flask along with a few boiling chips or a magnetic stir bar.
-
Heating: Begin heating the flask gently using a heating mantle.
-
Equilibration: Observe the vapor rising through the fractionating column. A temperature gradient will establish along the column.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound. Monitor the temperature at the head of the column; a stable temperature reading indicates the collection of a pure fraction.
-
Analysis: Analyze the collected fractions by GC-MS to determine their purity.
Protocol 2: General Procedure for Flash Column Chromatography
-
Column Packing: Pack a glass column with an appropriate stationary phase (e.g., silica gel) in the chosen mobile phase.
-
Sample Loading: Dissolve the crude mixture in a minimum amount of the mobile phase or a less polar solvent and load it carefully onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase, applying positive pressure (e.g., with air or nitrogen) to increase the flow rate.
-
Fraction Collection: Collect fractions in test tubes or other suitable containers.
-
Analysis: Monitor the separation using Thin Layer Chromatography (TLC) or by analyzing the collected fractions by GC-MS.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visual Guides
Caption: General workflow for the separation and purification of this compound.
Caption: Troubleshooting guide for poor separation in fractional distillation.
Caption: Decision tree for selecting a chromatographic method.
References
- 1. 2,5-Diphenylfuran synthesis - chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [restek.com]
- 4. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 2,5-Dimethylfuran and 2,5-Dipropylfuran as Next-Generation Biofuels
For Researchers, Scientists, and Drug Development Professionals
The quest for sustainable and high-performance alternatives to fossil fuels has led to significant research into biomass-derived compounds. Among these, furanic biofuels have emerged as promising candidates due to their favorable combustion properties and compatibility with existing infrastructure. This guide provides a detailed comparative analysis of two such furan derivatives: 2,5-dimethylfuran (DMF) and 2,5-dipropylfuran (DPF). While extensive experimental data is available for DMF, research into DPF as a biofuel is still in its nascent stages. This guide will present a comprehensive overview of DMF, supported by experimental data, and offer a prospective look at DPF based on established chemical principles.
Physicochemical and Fuel Properties
2,5-Dimethylfuran has been extensively studied and exhibits several attractive properties as a biofuel, often showing performance comparable or superior to gasoline and bioethanol.[1] Key properties are summarized in the table below.
Table 1: Comparative Fuel Properties of 2,5-Dimethylfuran (DMF), Gasoline, and Ethanol
| Property | 2,5-Dimethylfuran (DMF) | Gasoline | Ethanol |
| Chemical Formula | C₆H₈O | C₄-C₁₂ Hydrocarbons | C₂H₅OH |
| Molecular Weight ( g/mol ) | 96.13 | ~100-105 | 46.07 |
| Oxygen Content (wt%) | 16.7 | 0 | 34.7 |
| Density (g/cm³ at 20°C) | 0.887 | ~0.72-0.78 | 0.789 |
| Boiling Point (°C) | 92-94 | 25-215 | 78 |
| Energy Density (MJ/L) | 31.5 | 32.2 | 23.0 |
| Research Octane Number (RON) | 119 | 91-99 | 108.6 |
| Motor Octane Number (MON) | 101 | 81-89 | 90 |
| Latent Heat of Vaporization (kJ/kg) | 330.5 | ~350 | 904 |
| Water Solubility | Insoluble | Insoluble | Soluble |
Note: Values for gasoline can vary depending on the specific blend.
Performance in Internal Combustion Engines
Studies on the performance of DMF in direct-injection spark-ignition (DISI) engines have shown promising results. Its high octane number allows for higher compression ratios, potentially leading to improved thermal efficiency.[2] The energy density of DMF is nearly 40% higher than that of ethanol and is comparable to gasoline, which translates to similar fuel consumption rates.[2] Furthermore, being insoluble in water, DMF does not suffer from the same water absorption issues as ethanol, enhancing its stability and ease of handling.[1]
In terms of emissions, the use of DMF in engines has been shown to produce lower levels of particulate matter compared to gasoline. However, like other oxygenated fuels, it can lead to an increase in aldehyde emissions, which would need to be addressed with appropriate after-treatment technologies.
Synthesis of 2,5-Dimethylfuran from Biomass
The production of DMF from renewable biomass is a key advantage. The most common pathway involves the conversion of fructose, which can be derived from the hydrolysis of cellulose and hemicellulose present in lignocellulosic biomass.
This protocol describes a common laboratory-scale synthesis of DMF from fructose.
Step 1: Dehydration of Fructose to 5-Hydroxymethylfurfural (HMF)
-
Reaction Setup: A solution of fructose in a high-boiling point solvent (e.g., dimethyl sulfoxide - DMSO) is prepared in a reaction vessel.
-
Catalyst Addition: An acid catalyst, such as sulfuric acid or a solid acid catalyst (e.g., an ion-exchange resin), is added to the fructose solution.
-
Reaction Conditions: The mixture is heated to a temperature typically ranging from 120 to 180°C under atmospheric pressure. The reaction is monitored for the formation of HMF, usually by techniques like High-Performance Liquid Chromatography (HPLC).
-
Extraction: After the reaction, the HMF product is extracted from the reaction mixture using an organic solvent (e.g., methyl isobutyl ketone - MIBK).
Step 2: Hydrodeoxygenation of HMF to 2,5-Dimethylfuran (DMF)
-
Reaction Setup: The extracted HMF solution is placed in a high-pressure reactor.
-
Catalyst Addition: A hydrogenation catalyst, commonly a bimetallic catalyst such as copper-ruthenium supported on carbon (Cu-Ru/C), is added to the reactor.
-
Reaction Conditions: The reactor is pressurized with hydrogen gas (H₂) to pressures typically ranging from 1 to 5 MPa. The mixture is then heated to temperatures between 180 and 220°C.
-
Product Separation: After the reaction is complete, the catalyst is separated by filtration, and the DMF product is purified from the solvent, often by distillation.
Caption: Synthesis pathway of 2,5-Dimethylfuran (DMF) from fructose.
A Prospective Look at this compound (DPF)
Currently, there is a significant lack of experimental data on the biofuel properties of this compound. However, based on general trends observed with increasing alkyl chain length in furanic compounds, we can project some of its potential characteristics in comparison to DMF.
-
Energy Density: It is expected that DPF would have a higher gravimetric and volumetric energy density than DMF. The addition of two propyl groups increases the carbon-to-oxygen ratio, bringing its composition closer to that of conventional hydrocarbons.
-
Octane Number: The octane number of DPF is likely to be lower than that of DMF. Generally, increasing the length of alkyl chains on an aromatic or heterocyclic ring tends to decrease the octane rating.
-
Viscosity and Boiling Point: DPF would have a significantly higher viscosity and boiling point compared to DMF due to the larger molecular size and increased van der Waals forces. This could have implications for fuel atomization and cold-start performance in engines.
-
Synthesis: The synthesis of DPF would likely follow a similar pathway to DMF, starting from a suitable biomass-derived precursor. However, the introduction of propyl groups would require different starting materials or more complex catalytic steps, which could impact the overall production efficiency and cost.
Table 2: Predicted Trends for this compound (DPF) Properties Compared to 2,5-Dimethylfuran (DMF)
| Property | Predicted Trend for DPF vs. DMF | Rationale |
| Energy Density | Higher | Increased carbon-to-hydrogen ratio. |
| Octane Number | Lower | Longer alkyl chains generally reduce octane rating. |
| Viscosity | Higher | Increased molecular weight and intermolecular forces. |
| Boiling Point | Higher | Increased molecular weight and intermolecular forces. |
| Water Solubility | Lower | Increased hydrophobic character from longer alkyl chains. |
It is crucial to emphasize that these are theoretical predictions. Experimental validation is necessary to accurately determine the fuel properties and engine performance of this compound.
Future Outlook and Research Directions
2,5-Dimethylfuran stands out as a promising next-generation biofuel with well-documented advantages. Future research for DMF will likely focus on optimizing production processes to improve yields and reduce costs, as well as further engine testing to mitigate emissions.
For this compound and other higher 2,5-dialkylfurans, the primary need is for fundamental research to synthesize these compounds from biomass and to characterize their physicochemical and fuel properties. Such studies will be essential to determine their viability as biofuels and to understand the trade-offs between properties like energy density and octane number as the alkyl chain length is varied. This will enable a more complete picture of the potential of the furanic biofuel family.
References
A Comparative Analysis of 2,5-Dipropylfuran: A Promising Biofuel Candidate
An objective guide for researchers and drug development professionals on the physicochemical properties of 2,5-dipropylfuran, benchmarked against established and emerging biofuels. This report provides a comprehensive overview of its performance characteristics, supported by detailed experimental protocols and comparative data.
In the relentless pursuit of sustainable and efficient energy sources, furan-based compounds derived from biomass have emerged as a promising class of biofuels. Among these, this compound is gaining attention for its potential as a high-energy-density fuel. This guide provides a detailed validation of its physicochemical properties, offering a comparative analysis with other relevant biofuels to aid researchers and professionals in the fields of renewable energy and drug development in their evaluation of this next-generation biofuel.
Comparative Physicochemical Properties
To provide a clear perspective on the performance of this compound as a biofuel, its key physicochemical properties are compared with those of the well-studied 2,5-dimethylfuran (DMF), conventional gasoline, and ethanol. Due to the limited availability of direct experimental data for this compound, its properties have been estimated based on established trends observed in the homologous series of 2,5-dialkylfurans. As the alkyl chain length increases from methyl to propyl, a predictable increase in boiling point, density, and viscosity is anticipated, alongside a potential variation in the calorific value.
| Property | This compound (Estimated) | 2,5-Dimethylfuran (DMF) | Gasoline | Ethanol |
| Molecular Formula | C₁₀H₁₆O | C₆H₈O | C₄-C₁₂ | C₂H₅OH |
| Molar Mass ( g/mol ) | 152.23 | 96.13 | ~100-105 | 46.07 |
| Boiling Point (°C) | ~160-170 | 92-94 | 30-225 | 78 |
| Density (g/cm³ at 20°C) | ~0.87 | 0.89 | 0.71-0.77 | 0.79 |
| Kinematic Viscosity (cSt at 40°C) | ~1.5-2.0 | 0.78 | 0.4-0.8 | 1.07 |
| Lower Heating Value (MJ/kg) | ~35-37 | 33.7 | 44.4 | 26.8 |
Experimental Protocols for Property Validation
The validation of the physicochemical properties of biofuels is crucial for their practical application. Standardized experimental procedures ensure accuracy and comparability of data. Below are the detailed methodologies for determining density and kinematic viscosity, two key parameters for fuel performance.
Density Measurement
The density of liquid biofuels is determined using the ASTM D4052 standard test method.[1][2][3][4][5] This method employs a digital density meter that measures the density of liquids and viscous oils.
Procedure:
-
A small sample volume (approximately 1-2 mL) is injected into an oscillating sample tube.
-
The instrument measures the change in the oscillation frequency of the tube caused by the mass of the sample.
-
This frequency change is then used with calibration data to determine the density of the sample at a specified temperature.
-
The method is applicable to liquids with a vapor pressure below 100 kPa and a viscosity below 15,000 mm²/s at the test temperature.
Kinematic Viscosity Measurement
The kinematic viscosity of biofuels is determined according to the ASTM D445 standard test method.[6][7][8][9][10] This method involves measuring the time it takes for a specific volume of liquid to flow under gravity through a calibrated glass capillary viscometer.
Procedure:
-
A fixed volume of the liquid sample is introduced into a calibrated viscometer.
-
The viscometer is placed in a temperature-controlled bath to maintain a precise temperature.
-
The time taken for the liquid to flow between two marked points on the viscometer is measured.
-
The kinematic viscosity is then calculated by multiplying the measured flow time by the calibration constant of the viscometer.
Synthesis Pathway of 2,5-Dialkylfurans from Biomass
The production of this compound and other 2,5-dialkylfurans from renewable biomass resources is a key area of research. A common and efficient pathway involves the conversion of fructose, a sugar readily available from biomass, into the target furanic biofuel. The general workflow for this synthesis is depicted below.
References
- 1. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 2. ASTM D4052 - eralytics [eralytics.com]
- 3. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]
- 4. testinglab.com [testinglab.com]
- 5. store.astm.org [store.astm.org]
- 6. ASTM D445 - eralytics [eralytics.com]
- 7. tamson-instruments.com [tamson-instruments.com]
- 8. store.astm.org [store.astm.org]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]
"toxicological comparison of 2,5-dipropylfuran with other furan derivatives"
A Comparative Toxicological Guide to 2,5-Dipropylfuran and Other Furan Derivatives
This guide provides a toxicological comparison of this compound with other relevant furan derivatives, including furan, 2-methylfuran, and 2,5-dimethylfuran. The information is intended for researchers, scientists, and drug development professionals to understand the potential toxicities associated with this class of compounds. While experimental data for this compound is limited, this guide consolidates available data for structurally related furan derivatives to provide a comparative context.
Data Presentation
The following table summarizes the available quantitative toxicological data for furan and its derivatives. It is important to note the absence of specific acute and subchronic toxicity data for this compound and 2,5-diethylfuran in the public domain. The toxicity of furan derivatives is largely attributed to their metabolic activation into reactive species.
| Compound | Chemical Structure | Molecular Weight ( g/mol ) | Acute Oral LD50 (mg/kg bw) | Subchronic NOAEL (mg/kg bw/day) | Primary Target Organ(s) | Carcinogenicity Classification |
| Furan | 68.07 | Rat: No mortality up to 30 mg/kg[1] | Rat: 0.03 (hepatic toxicity)[2] | Liver, Kidney | IARC Group 2B (Possibly carcinogenic to humans)[3] | |
| 2-Methylfuran | 82.10 | Rat: Toxic if swallowed (classification)[4] | Rat: 1.2 (hepatobiliary effects)[5] | Liver, Kidney | Not classified | |
| 2,5-Dimethylfuran | 96.13 | Moderately toxic by inhalation (classification)[6] | Data not available | Liver, Kidney (presumed) | Not classified | |
| 2,5-Diethylfuran | 124.18 | Data not available | Data not available | Liver (presumed) | Not classified | |
| This compound | 152.26 | Data not available | Data not available | Liver (presumed) | Not classified |
Note on Data Gaps: The lack of publicly available, peer-reviewed LD50 and NOAEL data for this compound and 2,5-diethylfuran necessitates a qualitative comparison based on structure-activity relationships. Generally, the toxicity of alkylated furans is influenced by their metabolism, which can be affected by the size and position of the alkyl substituents.
Experimental Protocols
Detailed methodologies for key toxicological experiments are provided below. These protocols are standard methods used to assess the toxicity of furan derivatives.
In Vitro Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Culture: Plate cells (e.g., HepG2 human hepatoma cells) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Exposure: Treat the cells with various concentrations of the furan derivative (and a vehicle control) for 24-48 hours.
-
MTT Incubation: After the exposure period, add MTT solution (5 mg/mL in phosphate-buffered saline - PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the control and the IC50 (the concentration that inhibits 50% of cell viability) is calculated.[1][3][7][8][9]
2. Neutral Red Uptake (NRU) Assay
This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.
-
Cell Culture and Exposure: Follow the same procedure as the MTT assay for cell plating and compound exposure.
-
Neutral Red Incubation: After compound exposure, replace the medium with a medium containing neutral red (e.g., 50 µg/mL) and incubate for 2-3 hours at 37°C.
-
Washing and Destaining: Wash the cells with PBS to remove excess dye. Then, add a destain solution (e.g., 1% acetic acid in 50% ethanol) to extract the dye from the lysosomes.
-
Absorbance Measurement: Measure the absorbance of the extracted dye at 540 nm.
-
Data Analysis: Similar to the MTT assay, cell viability is calculated as a percentage of the control, and the IC50 is determined.[6][10][11][12][13]
In Vivo Hepatotoxicity Assessment
1. Acute Oral Toxicity (OECD Guideline 423)
This method is used to determine the acute toxicity of a substance after a single oral dose.
-
Animal Model: Typically, female rats are used.
-
Dosing: A single dose of the test substance is administered by oral gavage. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.
-
Procedure: The test proceeds sequentially in groups of three animals. The outcome of the first group determines the dose for the next group. If no mortality is observed at a certain dose level, the next higher dose is used. If mortality occurs, the test is repeated at a lower dose to confirm the result.
-
Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed mortality.[4][14][15][16]
2. Liver Function Tests
Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are key biomarkers of liver damage.
-
Sample Collection: Collect blood samples from animals at specified time points after exposure to the furan derivative.
-
Serum Separation: Centrifuge the blood to separate the serum.
-
Enzyme Activity Measurement: Use commercially available assay kits to determine the enzymatic activity of ALT and AST in the serum samples. These assays are typically based on spectrophotometric methods.
-
Data Analysis: Compare the ALT and AST levels in the treated groups to the control group. A significant increase in these enzyme levels indicates hepatocellular injury.[16][17][18][19][20]
3. Liver Histopathology
Histopathological examination of liver tissue provides a detailed assessment of cellular damage.
-
Tissue Collection and Fixation: At the end of the study, euthanize the animals and collect liver tissues. Fix the tissues in 10% neutral buffered formalin.
-
Tissue Processing and Staining: Dehydrate the fixed tissues, embed them in paraffin, and section them. Stain the sections with hematoxylin and eosin (H&E).
-
Microscopic Examination: A qualified pathologist examines the stained sections under a microscope to identify any pathological changes, such as necrosis, inflammation, steatosis (fatty change), and fibrosis.[21][22][23]
Mandatory Visualization
Signaling Pathway of Furan-Induced Hepatotoxicity
The primary mechanism of furan-induced hepatotoxicity involves metabolic activation by cytochrome P450 enzymes, leading to oxidative stress and cellular damage. The following diagram illustrates this key signaling pathway.
Caption: Metabolic activation of furan derivatives leading to hepatotoxicity.
Experimental Workflow for In Vitro Cytotoxicity Assessment
This diagram outlines the general workflow for assessing the cytotoxicity of furan derivatives using cell-based assays.
Caption: General workflow for in vitro cytotoxicity testing.
Logical Relationship of Furan Derivative Toxicity
This diagram illustrates the factors influencing the comparative toxicity of different furan derivatives.
Caption: Factors influencing the toxicity of furan derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. Evaluation of cytochrome P450 inhibition assays using human liver microsomes by a cassette analysis /LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Risks for public health related to the presence of furan and methylfurans in food - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 7. Furan impairs cell function by inducing oxidative stress, DNA damage and apoptosis in mouse Sertoli cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Assessment of the oxidative damage and apoptotic pathway related to furan cytotoxicity in cultured mouse Leydig cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 13. Chemical and biological mechanisms of phytochemical activation of Nrf2 and importance in disease prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. In-Vivo Acute Oral Toxicity Study As Per Oecd 423,By Alengium Salvifolium Flower [ijaresm.com]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. mdpi.com [mdpi.com]
- 18. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. [PDF] Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds | Semantic Scholar [semanticscholar.org]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
- 23. 3hbiomedical.com [3hbiomedical.com]
Stability Showdown: 2,5-Dipropylfuran Faces Off Against Other Fuel Oxygenates
A comprehensive analysis of the stability of 2,5-dipropylfuran in comparison to other prominent fuel oxygenates reveals significant challenges for the bio-derived compound, primarily concerning its oxidative stability and propensity for gum formation. While furan-based fuels are of interest as renewable alternatives, their inherent instability presents a considerable hurdle for widespread adoption in gasoline blends.
For researchers and scientists in the field of fuel development, the stability of a fuel oxygenate is a critical parameter governing its viability. This guide provides an objective comparison of the stability of this compound against established oxygenates like ethanol and methyl tert-butyl ether (MTBE), supported by experimental data and detailed methodologies.
Key Stability Parameters: A Comparative Overview
The stability of a fuel oxygenate is primarily assessed by its resistance to oxidation and its tendency to form gums and other deposits. These factors are crucial for ensuring fuel quality during storage and preventing adverse effects on engine performance, such as filter plugging and injector fouling.
| Fuel Oxygenate | Chemical Class | Induction Period (minutes) | Existent Gum (mg/100 mL) |
| This compound (estimated) | Furan | Very Low (< 60) | High (> 10) |
| 2,5-Dimethylfuran (DMF) | Furan | Low (e.g., < 60 for a 20 vol% blend)[1] | High (e.g., > 50 for a 10 vol% blend)[1] |
| Ethanol | Alcohol | High (> 240) | Low (< 5) |
| Methyl tert-butyl ether (MTBE) | Ether | High (> 240) | Low (< 5) |
| Conventional Gasoline | Hydrocarbon Mixture | > 240 | < 5 |
Note: Specific values can vary depending on the base gasoline and the presence of antioxidants. Data for this compound is estimated based on the established trend of poor stability for alkylated furans.
The data clearly indicates that furan-based oxygenates, represented here by 2,5-dimethylfuran (DMF), exhibit significantly lower oxidative stability (shorter induction periods) and a much higher tendency to form harmful gums compared to ethanol, MTBE, and conventional gasoline.[1] The longer alkyl chains in this compound are expected to exacerbate this instability.
Experimental Protocols for Stability Assessment
The quantitative data presented in this guide is derived from standardized experimental procedures designed to evaluate fuel stability under accelerated conditions.
Oxidation Stability Test (ASTM D525)
This method determines the stability of gasoline against oxidation by measuring the time it takes for a sample to show a rapid drop in pressure under specified conditions.
Methodology:
-
A 50 mL sample of the fuel blend is placed in a pressure vessel.
-
The vessel is filled with oxygen to a pressure of 100 psi.
-
The vessel is then placed in a heating bath maintained at 100°C.
-
The pressure inside the vessel is continuously monitored.
-
The induction period is the time elapsed from placing the vessel in the bath until the pressure drops by 2 psi from the maximum pressure observed. A longer induction period indicates greater stability.
Existent Gum Test (ASTM D873)
This test method measures the amount of non-volatile residue (gum) present in a fuel sample.
Methodology:
-
A 50 mL sample of the fuel is evaporated to dryness in a beaker under a stream of heated air or steam.
-
The beaker is then placed in an oven at a specified temperature to remove any remaining volatile components.
-
The beaker is cooled in a desiccator and weighed.
-
The existent gum is the weight of the residue, expressed in milligrams per 100 mL of fuel. A lower gum content is desirable.
Logical Relationships in Fuel Oxygenate Stability
The stability of a fuel oxygenate is influenced by its chemical structure and its interaction with other fuel components. The following diagram illustrates the key relationships leading to fuel instability.
References
Cross-Validation of Analytical Methods for Furan Compound Analysis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of furan compounds is critical due to their classification as a potential human carcinogen by the International Agency for Research on Cancer (IARC). This guide provides a detailed comparison of two prevalent analytical methods for furan analysis: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) and Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS). The information presented is compiled from various studies to offer a comprehensive overview of their performance and methodologies.
Quantitative Performance Data
The following table summarizes the quantitative performance data for the two analytical methods across different food matrices. These parameters are crucial for method validation and selection, providing insights into the sensitivity, accuracy, and precision of each technique.
| Parameter | HS-GC-MS | HS-SPME-GC-MS | Food Matrix | Reference |
| Linearity (R²) | >0.999 | >0.990 - 0.999 | Coffee, Various Foods | [1][2] |
| Limit of Detection (LOD) | 0.2 - 0.9 ng/g | 0.01 - 0.3 ng/g | Baby Foods, Coffee, Various Foods | [1][2][3][4][5] |
| Limit of Quantification (LOQ) | 0.5 - 2.9 ng/g | 0.04 - 0.8 ng/g | Baby Foods, Coffee, Various Foods | [1][2][3][4][5] |
| Recovery (%) | 89.4 - 108% | 77.81 - 111.47% | Various Foods | [2][6] |
| Precision (RSD%) | 3.3 - 17.3% | 0.80 - 8.46% (Intra-day & Inter-day) | Various Foods, Coffee | [1][6] |
Experimental Workflows and Logical Relationships
The cross-validation of analytical methods is a systematic process to ensure the reliability and comparability of results. The following diagram illustrates a typical workflow for the cross-validation process.
Detailed Experimental Protocols
Below are detailed methodologies for the HS-GC-MS and HS-SPME-GC-MS techniques as described in the referenced studies. These protocols provide a foundation for replicating the analyses.
Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
This method is suitable for a variety of food matrices and is often used for routine analysis.
-
Sample Preparation:
-
Weigh 1 gram of the homogenized food sample into a 20 mL headspace vial.
-
Add a deuterated internal standard, such as d4-furan, for quantification.
-
If necessary, add water to create a slurry. For high-fat matrices, sodium sulfate may be added.
-
Seal the vial immediately to prevent the loss of volatile furan.
-
-
Headspace Incubation and Injection:
-
Place the vial in the autosampler of the headspace unit.
-
Incubate the sample at a controlled temperature, typically between 60°C and 80°C, for a defined period (e.g., 30 minutes) to allow furan to partition into the headspace.[5]
-
Inject a specific volume of the headspace gas (e.g., 1 mL) into the GC-MS system.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Parameters:
-
GC Column: A capillary column suitable for volatile compounds, such as a PLOT column, is commonly used.[7]
-
Injector: Operate in splitless mode to maximize sensitivity.
-
Oven Temperature Program:
-
Initial temperature: e.g., 35°C, hold for a few minutes.
-
Ramp: Increase the temperature at a controlled rate (e.g., 10°C/min) to a final temperature of around 200-250°C.
-
-
Carrier Gas: Helium is typically used.
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) is used for enhanced sensitivity and selectivity. The characteristic ions for furan (m/z 68) and d4-furan (m/z 72) are monitored.[3]
-
-
Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
HS-SPME is a solvent-free extraction technique that can provide higher sensitivity compared to traditional headspace analysis.
-
Sample Preparation:
-
Place a known amount of the homogenized sample (e.g., 1-5 grams) into a headspace vial.
-
Add the internal standard (d4-furan).
-
For certain matrices, the addition of a salt solution (e.g., saturated NaCl) can improve the release of volatile compounds.
-
Seal the vial.
-
-
Headspace Solid-Phase Microextraction (HS-SPME):
-
Incubate the sample vial at a specific temperature (e.g., 50°C) with agitation to facilitate the transfer of furan to the headspace.[1]
-
Expose an SPME fiber to the headspace for a defined period (e.g., 20-30 minutes) to adsorb the analytes. A common fiber coating for furan analysis is Carboxen/Polydimethylsiloxane (CAR/PDMS).[1][8]
-
Retract the fiber and introduce it into the hot GC injector for thermal desorption of the analytes.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Parameters:
-
GC Column: A non-polar or medium-polar capillary column, such as a DB-5ms or equivalent, is often employed.
-
Injector: Operate in splitless mode. The injector temperature should be high enough to ensure efficient desorption of furan from the SPME fiber (e.g., 250-280°C).
-
Oven Temperature Program: A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a final temperature of around 250°C.
-
Carrier Gas: Helium.
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) is used, monitoring the same characteristic ions as in the HS-GC-MS method (m/z 68 for furan and m/z 72 for d4-furan).[3]
-
-
Conclusion
Both HS-GC-MS and HS-SPME-GC-MS are robust and reliable methods for the analysis of furan in various matrices. The choice between the two often depends on the required sensitivity and the nature of the sample. HS-SPME-GC-MS generally offers lower detection and quantification limits, making it suitable for trace-level analysis.[9][10] On the other hand, HS-GC-MS can be a more straightforward and high-throughput technique for samples with higher expected furan concentrations.[11] The provided data and protocols serve as a valuable resource for laboratories aiming to establish or cross-validate their analytical methods for furan compound analysis, ensuring data quality and comparability across different studies and applications.
References
- 1. Analysis of furan and monosaccharides in various coffee beans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of analytical method for furan determination in eight food matrices and its levels in various foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Determination of furan levels in coffee using automated solid-phase microextraction and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. gcms.cz [gcms.cz]
- 8. tandfonline.com [tandfonline.com]
- 9. pfigueiredo.org [pfigueiredo.org]
- 10. Determination of furan and furan derivatives in baby food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [restek.com]
A Comparative Analysis of the Energy Density of 2,5-Dipropylfuran and Other Leading Biofuels
In the ongoing search for sustainable and high-performance alternatives to fossil fuels, 2,5-dipropylfuran (DPF) is emerging as a promising candidate. This guide provides a comparative benchmark of the energy density of DPF against other common biofuels, including ethanol, butanol, and biodiesel. The data presented is intended for researchers, scientists, and professionals in the field of drug development who are interested in the broader applications and implications of novel organic compounds.
Quantitative Comparison of Biofuel Energy Densities
The energy density of a fuel is a critical measure of the energy it contains per unit volume or mass. For practical applications, particularly in transportation, a higher volumetric energy density is desirable as it allows for a greater range for a given fuel tank size. The table below summarizes the volumetric and specific energy densities of DPF and other key biofuels.
| Biofuel | Chemical Formula | Volumetric Energy Density (MJ/L) | Specific Energy (MJ/kg) |
| This compound (DPF) | C10H16O | ~32.0 | ~39.0 |
| Ethanol | C2H5OH | 18.4 - 21.2[1] | 23.4 - 26.8[1] |
| n-Butanol | C4H9OH | 29.2[2][3][4] | 36.0[1][4] |
| Biodiesel | Approx. C19H34O2 | 33.3 - 35.7[1][4] | 37.8[1][4] |
| Gasoline (for reference) | Approx. C8H18 | ~32.0 | ~46[5] |
Note: Values can vary slightly based on the specific production process and feedstock used.
From the data, it is evident that this compound exhibits a volumetric energy density comparable to that of gasoline and significantly higher than ethanol. Its energy density is also competitive with n-butanol and biodiesel.[2][3][4]
Experimental Protocol: Determination of Energy Density via Bomb Calorimetry
The energy content of biofuels is experimentally determined using a technique known as bomb calorimetry. This method measures the heat of combustion of a substance in a controlled environment. The following is a detailed protocol representative of how the energy density of a liquid biofuel like this compound is determined.[6][7][8][9][10]
Objective: To determine the gross heat of combustion (higher heating value) of a liquid biofuel sample.
Apparatus:
-
Isoperibol Bomb Calorimeter[6]
-
Oxygen Bomb (a high-pressure stainless steel vessel)
-
Calorimeter Bucket (containing a precise volume of water)
-
Crucible (for holding the sample)
-
Ignition Wire (e.g., nichrome)
-
Benzoic Acid (as a standard for calibration)
-
High-Pressure Oxygen Source
-
Digital Thermometer (with a resolution of at least 0.001°C)
Procedure:
-
Calibration of the Calorimeter:
-
A known mass (typically 1.0 g) of benzoic acid is pressed into a pellet and placed in the crucible.[8]
-
The crucible is placed inside the oxygen bomb, and an ignition wire is attached to the electrodes, making contact with the sample.
-
The bomb is sealed and pressurized with pure oxygen to approximately 30 bar.[6]
-
The bomb is submerged in the calorimeter bucket containing a known mass of water.
-
The sample is ignited, and the temperature change of the water is meticulously recorded until it stabilizes.
-
The heat capacity (calorimeter constant) of the system is calculated based on the known heat of combustion of benzoic acid and the observed temperature rise.[9]
-
-
Sample Measurement:
-
A precise mass of the liquid biofuel (e.g., this compound) is added to the crucible.
-
The procedure from steps 1.2 to 1.4 is repeated with the biofuel sample.
-
The total heat released is calculated using the previously determined heat capacity of the calorimeter and the measured temperature change.
-
-
Calculations:
-
Corrections are made for the heat released by the combustion of the ignition wire.
-
The gross heat of combustion (specific energy) is calculated in megajoules per kilogram (MJ/kg).
-
To determine the volumetric energy density (MJ/L), the specific energy is multiplied by the density of the biofuel (in kg/L ).
-
Visualization of Comparative Energy Densities
The following diagram provides a visual representation of the logical relationship between the energy densities of the discussed biofuels, highlighting their standing relative to each other and to conventional gasoline.
Caption: Comparative ranking of biofuel energy densities.
This guide illustrates that this compound possesses a high energy density, making it a strong contender in the field of advanced biofuels. Its properties warrant further investigation and development as a potential "drop-in" replacement for conventional fuels.
References
- 1. Energy_content_of_biofuel [bionity.com]
- 2. highpowermedia.com [highpowermedia.com]
- 3. Butanol fuel - Wikipedia [en.wikipedia.org]
- 4. Energy content of biofuel - Wikipedia [en.wikipedia.org]
- 5. energyeducation.ca [energyeducation.ca]
- 6. mdpi.com [mdpi.com]
- 7. gctlc.org [gctlc.org]
- 8. odinity.com [odinity.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
"comparative study of synthesis routes for 2,5-dialkylfurans"
The synthesis of 2,5-dialkylfurans, a class of valuable bio-based platform chemicals and potential biofuels, has garnered significant attention from the scientific community. These furanic compounds serve as key intermediates in the production of polymers, pharmaceuticals, and fine chemicals. This guide provides a comparative analysis of the primary synthetic routes to 2,5-dialkylfurans, offering insights into their respective methodologies, performance metrics, and experimental protocols.
Overview of Synthetic Strategies
The synthesis of 2,5-dialkylfurans can be broadly categorized into three main approaches based on the starting materials: from biomass-derived carbohydrates, from 1,4-dicarbonyl compounds via the Paal-Knorr synthesis, and from various acyclic precursors through metal-catalyzed cyclizations. Each route presents a unique set of advantages and challenges in terms of substrate scope, reaction conditions, and overall efficiency.
Figure 1: Major synthetic pathways to 2,5-dialkylfurans.
From Biomass-Derived Carbohydrates: A Green Route to 2,5-Dimethylfuran
The conversion of renewable biomass into 2,5-dialkylfurans is a cornerstone of sustainable chemistry. This approach primarily focuses on the synthesis of 2,5-dimethylfuran (DMF) from C6 sugars like glucose and fructose.[1][2] The process is typically a two-step transformation involving the dehydration of sugars to 5-hydroxymethylfurfural (HMF), a key platform molecule, followed by the catalytic hydrogenolysis of HMF to DMF.[3][4]
A variety of catalytic systems have been developed for the hydrogenolysis of HMF, encompassing both noble metals (e.g., Pd, Pt, Ru) and more cost-effective non-noble metals (e.g., Cu, Co, Ni).[3][5][6] The choice of catalyst and reaction conditions significantly influences the yield and selectivity of DMF.
| Catalyst System | Support | Temperature (°C) | H₂ Pressure (MPa) | Solvent | HMF Conversion (%) | DMF Yield (%) | Reference |
| Ru/Co₃O₄ | - | 130 | 0.7 | Tetrahydrofuran | >99 | 93.4 | [3] |
| 2%Ni-20%Co/C | Activated Carbon | 130 | 1.0 | Tetrahydrofuran | >99 | 95 | [7] |
| CuCoNiAl-MMO | Mixed Metal Oxide | 180 | 1.0 | Tetrahydrofuran | 99.8 | 95.3 | [5] |
| 2CuCo-IG | N-doped Carbon | 160 | 2.0 | 2-Butanol | 100 | 93.7 | [6] |
| Pd/C-TMS | Trimethylchlorosilane-modified Carbon | 120 | (H₂ donor) | n-Butanol | - | 94 | [4] |
Table 1: Comparison of Catalytic Systems for the Synthesis of 2,5-Dimethylfuran from HMF.
Experimental Protocol: Synthesis of 2,5-Dimethylfuran from HMF via Ru/Co₃O₄ Catalysis
This protocol is adapted from the work of Zu et al. (2014).[3]
Materials:
-
5-Hydroxymethylfurfural (HMF)
-
Ru/Co₃O₄ catalyst
-
Tetrahydrofuran (THF), anhydrous
-
High-pressure autoclave reactor with magnetic stirring
-
Hydrogen gas (H₂)
Procedure:
-
In a typical experiment, the autoclave reactor is charged with HMF (0.5 mmol), the Ru/Co₃O₄ catalyst (20 mg), and anhydrous THF (10 mL).
-
The reactor is sealed and purged with H₂ three times to remove air.
-
The reactor is then pressurized with H₂ to 0.7 MPa.
-
The reaction mixture is heated to 130 °C with continuous stirring.
-
After the desired reaction time (e.g., 2 hours), the reactor is cooled to room temperature and the pressure is carefully released.
-
The catalyst is separated from the reaction mixture by centrifugation or filtration.
-
The liquid product is analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the conversion of HMF and the yield of DMF.
The Paal-Knorr Synthesis: A Classic Route from 1,4-Dicarbonyls
The Paal-Knorr synthesis is a fundamental and widely used method for the preparation of substituted furans, including 2,5-dialkylfurans.[8][9] This reaction involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[1][9] A variety of protic and Lewis acids can be employed as catalysts, and the reaction is often carried out at elevated temperatures.[9] The versatility of this method allows for the synthesis of a wide range of substituted furans, provided the corresponding 1,4-dicarbonyl precursor is accessible.[8]
| 1,4-Diketone | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2,5-Hexanedione | p-Toluenesulfonic acid | Toluene | Reflux | High | [8] |
| 3,6-Octanedione | Sulfuric acid | Aqueous | - | Good | [8] |
| 1,4-Diphenyl-1,4-butanedione | MIL-53(Al) | Solvent-free | Sonication | 96 | [10] |
| Acetonylacetone | Citric Acid | Solvent-free | Ball-milling | 87 | [11] |
Table 2: Examples of Paal-Knorr Furan Synthesis.
Experimental Protocol: Paal-Knorr Synthesis of 2,5-Dimethylfuran
This protocol is a general representation of the Paal-Knorr synthesis.
Materials:
-
2,5-Hexanedione
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Round-bottom flask with a reflux condenser and Dean-Stark trap
-
Heating mantle and magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 2,5-hexanedione (1 equivalent), toluene (as solvent), and a catalytic amount of p-toluenesulfonic acid.
-
The reaction mixture is heated to reflux with vigorous stirring. The water formed during the reaction is collected in the Dean-Stark trap.
-
The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by distillation or column chromatography to afford pure 2,5-dimethylfuran.
Metal-Catalyzed Cyclizations of Acyclic Precursors
A powerful and versatile approach to constructing the furan ring involves the metal-catalyzed cyclization of various acyclic precursors, particularly those containing alkyne and enyne functionalities.[12] These reactions often proceed with high atom economy and can be tailored to produce a wide array of polysubstituted furans.[12] Various transition metals, including gold, silver, and copper, have been shown to effectively catalyze these transformations.
| Precursor Type | Catalyst | Key Transformation | Yield (%) | Reference |
| Enynones | Ag(I) | Tandem cyclization/cross-coupling | up to 95 | [13] |
| α-Diazocarbonyls and Alkynes | Co(II) complex | Metalloradical cyclization | up to 96 | [12] |
| Enynones | CuI | Cycloisomerization | Good | [14] |
Table 3: Metal-Catalyzed Synthesis of Substituted Furans.
Experimental Workflow: Metal-Catalyzed Furan Synthesis
Figure 2: General experimental workflow for metal-catalyzed furan synthesis.
Conclusion
The synthesis of 2,5-dialkylfurans can be achieved through several distinct and effective routes. The choice of the optimal synthetic strategy depends on factors such as the availability of starting materials, the desired substitution pattern on the furan ring, and considerations of cost and sustainability. The conversion of biomass-derived carbohydrates offers a green and renewable pathway, particularly for the production of 2,5-dimethylfuran. The Paal-Knorr synthesis remains a robust and versatile method for a wide range of substituted furans, contingent on the accessibility of the 1,4-dicarbonyl precursors. Finally, metal-catalyzed cyclizations provide a modern and atom-economical approach for the synthesis of complex, polysubstituted furans. The continued development of novel catalysts and synthetic methodologies will undoubtedly expand the accessibility and applications of this important class of bio-based molecules.
References
- 1. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 2. Synthesis of 2, 5 Dimethyl Furan from Renewable Lignocellulosic Biomass | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Hydrogenolysis of 5-Hydroxymethylfurfural to 2,5-Dimethylfuran Over a Modified CoAl-Hydrotalcite Catalyst [frontiersin.org]
- 6. Frontiers | Selective Hydrogenation of 5-Hydroxymethylfurfural to 2,5-Dimethylfuran Over Popcorn-Like Nitrogen-Doped Carbon-Confined CuCo Bimetallic Catalyst [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of 2-alkenylfurans via a Ag(i)-catalyzed tandem cyclization/cross-coupling reaction of enynones with iodonium ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Furan synthesis [organic-chemistry.org]
Evaluating the Environmental Impact of Furan-Based Biofuels: A Comparative Guide
A Note to Our Readers: The environmental impact of producing 2,5-dipropylfuran is a subject of growing interest, particularly as the scientific community explores sustainable alternatives to conventional fuels and chemicals. However, a comprehensive life cycle assessment (LCA) and detailed, publicly available experimental data specifically for this compound are currently limited.
In light of this data gap, this guide provides a comparative analysis of a closely related and extensively studied furan-based biofuel, 2,5-dimethylfuran (DMF) , against a conventional fossil fuel, gasoline . This comparison serves as a valuable proxy, offering insights into the potential environmental performance of 2,5-dialkylfurans produced from biomass. We will explore the production pathways, present available quantitative data, and provide a generalized experimental protocol relevant to the synthesis of these compounds.
Performance Comparison: 2,5-Dimethylfuran vs. Gasoline
The selection of a biofuel is often dictated by its physicochemical properties and its performance in existing infrastructure, such as internal combustion engines. 2,5-Dimethylfuran exhibits several promising characteristics that make it a compelling alternative to gasoline.[1][2][3][4]
| Property | 2,5-Dimethylfuran (DMF) | Gasoline | Ethanol |
| Energy Density (MJ/L) | 31.5[2] | ~32 | 21.2 |
| Research Octane Number (RON) | 119[2] | 91-99 | 108.6 |
| Boiling Point (°C) | 92-94 | 25-215 | 78 |
| Water Solubility | Insoluble[1] | Insoluble | Soluble |
Key Observations:
-
High Energy Density: DMF possesses an energy density that is approximately 40% higher than ethanol and is comparable to that of gasoline, making it a more "drop-in" compatible fuel.[1]
-
Superior Octane Rating: With a high Research Octane Number (RON), DMF demonstrates excellent anti-knock properties, which can lead to higher engine efficiencies.[2]
-
Favorable Physical Properties: Its boiling point is within the range of gasoline components, and its insolubility in water simplifies storage and transportation, avoiding issues like phase separation that can occur with ethanol blends.[1]
Environmental Footprint: A Life Cycle Perspective
A comprehensive evaluation of a fuel's environmental impact extends beyond its combustion and must consider the entire life cycle, from raw material extraction to end-of-life. While specific data for this compound is not available, life cycle assessments for other bio-based chemicals like 2-methyltetrahydrofuran (2-MeTHF) produced from renewable resources show a significant reduction in greenhouse gas emissions compared to their petrochemical counterparts. For instance, the production of 1 kg of ecoMeTHF™ from corn cob waste results in overall life cycle emissions of 0.191 kg, with 0.150 kg being CO2.[5] This suggests that furan-based chemicals can offer a more favorable environmental profile.
Combustion Emissions
Studies on the combustion of DMF in direct-injection spark-ignition engines have shown promising results in terms of regulated emissions compared to gasoline.[3][6]
| Emission | 2,5-Dimethylfuran (DMF) vs. Gasoline |
| Carbon Monoxide (CO) | Comparable to or lower than gasoline.[3] |
| Hydrocarbons (HC) | Comparable to or lower than gasoline.[6] |
| Nitrogen Oxides (NOx) | Generally comparable, with some studies showing slightly higher NOx under certain engine loads.[3][7] |
| Particulate Matter (PM) | Lower than gasoline.[2] |
It is important to note that the combustion of furan-based fuels can also produce unregulated emissions, and the toxicity of these byproducts is an area of ongoing research.[8][9][10][11]
Production Pathway and Experimental Protocol
The production of 2,5-dialkylfurans like DMF and, hypothetically, this compound, from biomass typically involves a multi-step catalytic process starting from carbohydrates.
Caption: General production pathway of 2,5-dialkylfurans from biomass.
General Experimental Protocol: Synthesis of 2,5-Dialkylfurans via Hydrodeoxygenation of 5-Hydroxymethylfurfural (HMF)
This protocol describes a general method for the synthesis of 2,5-dialkylfurans, which could be adapted for the production of this compound by selecting the appropriate starting materials and reaction conditions. The selective hydrodeoxygenation (HDO) of HMF is a key step.[12][13][14][15][16]
Materials:
-
5-Hydroxymethylfurfural (HMF)
-
Hydrogen source (e.g., H₂ gas, formic acid)
-
Solvent (e.g., 1,4-dioxane, tetrahydrofuran)
-
Heterogeneous catalyst (e.g., Pd/C, Ru/C, non-noble metal catalysts like Fe-based or Cu-based catalysts)[16][17][18]
-
High-pressure autoclave reactor equipped with a magnetic stirrer and temperature controller
Procedure:
-
Catalyst Preparation: The catalyst is typically pre-reduced in a stream of hydrogen at an elevated temperature to activate it.
-
Reaction Setup: The autoclave reactor is charged with HMF, the solvent, and the pre-reduced catalyst.
-
Reaction Conditions: The reactor is sealed, purged several times with an inert gas (e.g., nitrogen or argon) to remove air, and then pressurized with hydrogen to the desired pressure (e.g., 1-5 MPa).[19]
-
Heating and Stirring: The reaction mixture is heated to the target temperature (e.g., 120-220 °C) and stirred vigorously to ensure good contact between the reactants and the catalyst.[20]
-
Reaction Monitoring: The progress of the reaction can be monitored by taking small samples at regular intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Product Isolation and Purification: After the reaction is complete (typically after several hours), the reactor is cooled to room temperature and depressurized. The catalyst is separated by filtration. The solvent is removed from the filtrate under reduced pressure, and the resulting crude product is purified by distillation or column chromatography to yield the desired 2,5-dialkylfuran.
Caption: Generalized experimental workflow for 2,5-dialkylfuran synthesis.
Logical Framework for Environmental Impact Evaluation
A robust evaluation of the environmental impact of any chemical production process requires a systematic approach, as illustrated below.
Caption: Logical framework for assessing environmental impact via LCA.
Conclusion
While a definitive environmental impact assessment for this compound remains to be conducted, the available data for its close analogue, 2,5-dimethylfuran, suggests that furan-based biofuels hold significant promise as more sustainable alternatives to conventional fossil fuels. Their production from renewable biomass, coupled with favorable combustion characteristics and potentially lower life cycle emissions, positions them as key players in the future of green chemistry and renewable energy. Further research and data collection are crucial to fully elucidate the environmental profile of this compound and other promising bio-based chemicals to guide future development and adoption.
References
- 1. researchgate.net [researchgate.net]
- 2. ej-eng.org [ej-eng.org]
- 3. birmingham.ac.uk [birmingham.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Environmental analysis of the life cycle emissions of 2-methyl tetrahydrofuran solvent manufactured from renewable resources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 8. Hazards of furans and alkylfurans in food to consumers' health [nifc.gov.vn]
- 9. researchgate.net [researchgate.net]
- 10. Risks for public health related to the presence of furan and methylfurans in food - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis Furan and Alkylfurans residues in food - Eurofins Scientific [eurofins.vn]
- 12. Selective hydrodeoxygenation of 5-hydroxymethylfurfural to 2,5-dimethylfuran on Ru–MoOx/C catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Hydrogenolysis of 5-Hydroxymethylfurfural to 2,5-Dimethylfuran Over a Modified CoAl-Hydrotalcite Catalyst [frontiersin.org]
- 15. Zinc-assisted hydrodeoxygenation of biomass-derived 5-hydroxymethylfurfural to 2,5-dimethylfuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Selective Hydrodeoxygenation of 5-Hydroxymethylfurfural to 2,5-Dimethylfuran over Heterogeneous Iron Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficient synthesis of 2,5-dihydroxymethylfuran and 2,5-dimethylfuran from 5-hydroxymethylfurfural using mineral-derived Cu catalysts as versatile catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. CN101434588B - Method for preparing 2,5-dimethyl furan from 5-hydroxymethyl furfural - Google Patents [patents.google.com]
- 20. Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)furan from bio-derived 5-hydroxymethylfurfural and its great potential in polymerization :: BioResources [bioresources.cnr.ncsu.edu]
Safety Operating Guide
Proper Disposal of 2,5-Dipropylfuran: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides essential, step-by-step procedures for the proper disposal of 2,5-Dipropylfuran, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A laboratory coat
-
In cases of potential vapor exposure, a respirator with an appropriate organic vapor cartridge may be necessary.
All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation risks.
Step-by-Step Disposal Protocol
The proper disposal of this compound is governed by hazardous waste regulations. The following steps provide a clear operational plan for its safe removal from the laboratory.
Step 1: Waste Identification and Classification
This compound, as a furan derivative, falls under the category of hazardous waste. The United States Environmental Protection Agency (EPA) has assigned the hazardous waste code U124 to furan.[1][2] This classification is critical for proper labeling and disposal documentation.
Step 2: Waste Collection and Segregation
-
Container Selection: Use a designated, leak-proof, and chemically compatible waste container. Glass bottles with secure screw caps are generally suitable. Ensure the container is in good condition and free from contamination.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible chemicals can react dangerously.
-
Labeling: Immediately label the waste container with the following information:
-
The words "HAZARDOUS WASTE"
-
The chemical name: "this compound"
-
An indication of the hazards (e.g., "Flammable," "Toxic")
-
The accumulation start date (the date the first drop of waste is added to the container)
-
The name and contact information of the generating researcher or laboratory.
-
Step 3: Waste Storage
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area (SAA) within or near the laboratory where the waste was generated.
-
The SAA must be under the control of the laboratory personnel.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
-
Store the container away from sources of ignition, such as heat, sparks, or open flames.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to schedule a pickup.
-
Provide them with all the necessary information from the waste label.
-
Follow all institutional procedures for waste pickup requests. Do not attempt to dispose of this compound down the drain or in regular trash.
Data Presentation
While specific quantitative data for this compound is limited, the following table summarizes the key regulatory and safety information based on furan and its derivatives.
| Parameter | Information | Source |
| EPA Hazardous Waste Code | U124 | [1][2] |
| Primary Hazards | Flammable, Toxic | Inferred from Furan class |
| Required PPE | Gloves, Goggles, Lab Coat, Respirator (as needed) | General Laboratory Safety |
| Storage Location | Designated Satellite Accumulation Area | Institutional Policy |
| Disposal Method | Licensed Hazardous Waste Vendor | Regulatory Requirement |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical steps for the safe and compliant disposal of this compound.
References
Essential Safety and Logistical Information for Handling 2,5-Dipropylfuran
This document provides immediate, procedural guidance for the safe handling and disposal of 2,5-Dipropylfuran, tailored for research, scientific, and drug development professionals. The following protocols are designed to ensure operational safety and proper waste management.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a highly flammable liquid and vapor that is harmful if swallowed and toxic in contact with skin or if inhaled. It causes severe skin burns and eye damage and may cause respiratory irritation. Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure safety.
| Hazard Classification | Recommended Personal Protective Equipment (PPE) |
| Flammable liquids (Category 2) | Use explosion-proof electrical, ventilating, and lighting equipment.[1] Use only non-sparking tools.[1] Keep away from heat, sparks, open flames, and hot surfaces.[1] |
| Acute toxicity, Oral (Category 4) | Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling. |
| Acute toxicity, Dermal (Category 3) | Wear protective gloves and protective clothing.[1] Immediately change contaminated clothing. |
| Acute toxicity, Inhalation (Category 3) | Use only outdoors or in a well-ventilated area. Work under a hood. Avoid breathing mist or vapors. |
| Skin corrosion (Category 1A) | Wear protective gloves and protective clothing.[1] |
| Serious eye damage (Category 1) | Wear eye protection/face protection.[1][2] |
| Specific target organ toxicity - single exposure (Category 3), Respiratory system | Avoid breathing mist or vapors. Use only outdoors or in a well-ventilated area. |
| Short-term (acute) aquatic hazard (Category 3) | Avoid release to the environment. |
Operational Plan: Step-by-Step Handling Procedure
Strict adherence to the following procedural steps is crucial for the safe handling of this compound in a laboratory setting.
-
Preparation and Engineering Controls :
-
Ensure adequate ventilation and that an emergency eyewash station and safety shower are readily accessible.
-
Work within a certified chemical fume hood.
-
Use explosion-proof electrical, ventilating, and lighting equipment.[1]
-
Ground and bond the container and receiving equipment to prevent static discharge.[1]
-
-
Donning Personal Protective Equipment (PPE) :
-
Wear chemical-resistant gloves (e.g., nitrile rubber, neoprene).
-
Don a flame-retardant lab coat and closed-toe shoes.
-
Wear chemical safety goggles and a face shield for maximum eye and face protection.[1]
-
-
Chemical Handling :
-
Post-Handling :
-
Wash hands and face thoroughly after handling.
-
Immediately remove and properly dispose of any contaminated clothing.
-
Disposal Plan
Proper disposal of this compound and its contaminated waste is critical to prevent environmental harm and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of contents/container to an approved waste disposal plant.[1] Contact a licensed professional waste disposal service to dispose of this material. |
| Contaminated Labware (e.g., glassware, pipette tips) | Rinse with a suitable solvent in a fume hood. Collect the rinseate as hazardous waste. Dispose of the cleaned labware according to laboratory procedures. |
| Contaminated PPE (e.g., gloves, lab coat) | Place in a designated, sealed container for hazardous waste. Dispose of through a licensed professional waste disposal service. |
| Spills | For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact emergency response personnel. |
Emergency Procedures
In the event of an emergency, follow these procedures:
| Emergency Situation | Action |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately. |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately. |
| Fire | Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam to extinguish.[1] Water spray may be used to cool closed containers.[1] |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
